molecular formula C42H24Cl4N6Na4O18S4 B1673588 FP-21399 CAS No. 170020-61-8

FP-21399

Katalognummer: B1673588
CAS-Nummer: 170020-61-8
Molekulargewicht: 1262.7 g/mol
InChI-Schlüssel: JZGXIWOIOQUZFS-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

FP-21399 is an HIV fusion inhibitor potentially for the treatment of HIV infection

Eigenschaften

CAS-Nummer

170020-61-8

Molekularformel

C42H24Cl4N6Na4O18S4

Molekulargewicht

1262.7 g/mol

IUPAC-Name

tetrasodium;5-[(2,3-dichlorobenzoyl)amino]-3-[[4-[[8-[(2,4-dichlorobenzoyl)amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C42H28Cl4N6O18S4.4Na/c1-69-30-16-27(50-52-38-33(74(66,67)68)11-18-9-21(72(60,61)62)14-29(35(18)40(38)54)48-42(56)23-4-3-5-24(44)36(23)46)31(70-2)15-26(30)49-51-37-32(73(63,64)65)10-17-8-20(71(57,58)59)13-28(34(17)39(37)53)47-41(55)22-7-6-19(43)12-25(22)45;;;;/h3-16,53-54H,1-2H3,(H,47,55)(H,48,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4

InChI-Schlüssel

JZGXIWOIOQUZFS-UHFFFAOYSA-J

Kanonische SMILES

COC1=CC(=C(C=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=C(C(=CC=C4)Cl)Cl)O)OC)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C7=C(C=C(C=C7)Cl)Cl)O.[Na+].[Na+].[Na+].[Na+]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

FP-21399;  FP21399;  FP 21399

Herkunft des Produkts

United States

Foundational & Exploratory

FP-21399: A Technical Overview of its Anti-HIV-1 Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis-azo compound investigated for its potential as an anti-HIV-1 therapeutic.[1] It belongs to the class of HIV entry inhibitors, which represent a distinct mechanistic class compared to other antiretroviral agents like reverse transcriptase and protease inhibitors.[2][3] This technical guide provides a detailed overview of the mechanism of action of this compound, summarizing available quantitative data and outlining the experimental basis for our current understanding.

Core Mechanism of Action: Inhibition of Viral Entry

This compound exerts its antiviral activity by specifically targeting the entry process of HIV-1 into host cells.[1] The primary molecular target of this compound is the HIV-1 envelope glycoprotein complex, which is composed of the surface glycoprotein gp120 and the transmembrane glycoprotein gp41.[1] By interacting with this complex, this compound effectively prevents the fusion of the viral and cellular membranes, a critical step in the viral life cycle.[1][4]

Several key findings support this mechanism:

  • Specificity for HIV-1: The antiviral effect of this compound is specific to HIV-1. It does not inhibit the entry of Simian Immunodeficiency Virus (SIVmac239), even though SIV uses the same primary host cell receptors, CD4 and CCR5. This indicates that the action of this compound is not directed against these host cell receptors but is instead specific to the HIV-1 envelope glycoprotein.[1]

  • Action at an Early Stage: Experimental evidence demonstrates that this compound acts at the entry step of the HIV-1 replication cycle. It does not inhibit later stages of replication, such as the activity of reverse transcriptase or the expression of early viral mRNA.[1]

  • Inhibition of gp120 Shedding: this compound has been shown to inhibit the shedding of the gp120 subunit from T-tropic HIV-1 strains.[1] This suggests that the compound stabilizes the gp120/gp41 complex, interfering with the conformational changes necessary for receptor binding and membrane fusion.

The proposed mechanism involves this compound binding to the gp120/gp41 complex, which sterically hinders the interaction of the virus with the host cell surface receptors (CD4 and co-receptors CCR5 or CXCR4) and prevents the subsequent conformational changes in gp41 that are required for membrane fusion.

HIV_Entry_Inhibition_by_FP21399 cluster_virus HIV-1 Virion cluster_host Host T-Cell HIV HIV-1 gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding HostCell Host Cell Cytoplasm gp41->HostCell 4. Membrane Fusion (Blocked) X CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change FP21399 This compound FP21399->gp120 Binds to gp120/gp41 complex X->HostCell X

Caption: Proposed mechanism of HIV-1 entry inhibition by this compound.

Quantitative Data

While specific in vitro potency data such as IC50 and binding affinities are not available in the reviewed literature, a Phase I clinical study provided pharmacokinetic and preliminary efficacy data.

Pharmacokinetic Parameters of this compound
ParameterValueReference
Elimination Half-life4 hours[2]
Terminal Half-life1.5 - 2 days[2]
Dose ProportionalityPlasma levels were linear with dose[2]
Phase I Clinical Trial Dosing and Patient Population
ParameterDescriptionReference
Patient Population
Number of Patients34[2]
Inclusion CriteriaHIV-1 infected, CD4+ cell counts of 50-400 cells/µL[2]
Dosing Regimens
Single Dose0.9, 1.7, 2.8, and 4.2 mg/kg administered intravenously over 1 hour[2]
Weekly Infusion1, 2, and 3 mg/kg administered once-weekly for 4 consecutive weeks[2]

Experimental Protocols

The mechanism of action of this compound was elucidated through several key experimental approaches, as described in the available literature. While detailed, step-by-step protocols are not available, the principles of these assays are outlined below.

Time-of-Addition Assay

This assay is crucial for determining the specific stage of the viral replication cycle that is inhibited by a drug. In this type of experiment, the antiviral compound is added to a cell culture at different time points before and after infection with HIV-1. By observing at which time points the drug is effective, researchers can pinpoint the targeted phase. For this compound, its effectiveness when added early in the infection process confirmed that it acts at the entry stage.[1]

Single-Cycle Viral Entry Assay

This assay is designed to specifically measure the ability of the virus to enter a host cell and complete the initial steps of replication up to the point of producing viral proteins, without allowing for the production of new infectious virions. This is often achieved using reporter viruses that express a detectable protein (e.g., luciferase or green fluorescent protein) upon successful entry and gene expression. The inhibition of the reporter signal in the presence of this compound provided direct evidence of its role as an entry inhibitor.[1]

Experimental_Workflow cluster_toa Time-of-Addition Assay cluster_scve Single-Cycle Viral Entry Assay cluster_result Conclusion A1 Infect cells with HIV-1 A2 Add this compound at various time points (pre- and post-infection) A1->A2 A3 Measure viral replication A2->A3 A4 Determine time window of inhibition A3->A4 Result This compound is an HIV-1 entry inhibitor A4->Result B1 Treat cells with this compound B2 Infect with single-cycle reporter virus B1->B2 B3 Measure reporter gene expression (e.g., luciferase activity) B2->B3 B4 Quantify inhibition of viral entry B3->B4 B4->Result

Caption: High-level workflow of key experiments to determine the mechanism of action.
Quantification of this compound in Human Plasma

A high-performance liquid chromatographic (HPLC) method has been developed for the quantification of this compound in human plasma, which is essential for pharmacokinetic studies.

ParameterDescriptionReference
Instrumentation
Analytical ColumnReverse phase Puresil C18 (4.6 x 150 mm, 5 µm)[5]
Mobile PhaseWater-acetonitrile gradient with 20 mM triethylamine acetate (apparent pH 7.0)[5]
DetectorUltraviolet-visible[5]
Method Performance
Linear Range0.01 - 100 µg/mL (r = 0.994)[5]
Lower Limit of Quantitation0.01 µg/mL[5]
Intra-assay Precision0.2% to 8%[5]
Inter-assay Precision1% to 12%[5]
Bias-17% to 3%[5]

Signaling Pathways

Based on the available information, the mechanism of action of this compound is understood to be a direct interaction with the HIV-1 envelope glycoprotein, leading to the physical blockade of viral entry. There is currently no evidence to suggest that this compound's primary mechanism involves the modulation of host cell signaling pathways that may be triggered by gp120-receptor interactions.

Conclusion

This compound is an HIV-1 entry inhibitor that specifically targets the viral envelope glycoprotein complex (gp120/gp41). Its mechanism of action is to prevent the virus from entering host cells, an early and critical step in the HIV-1 replication cycle. This has been demonstrated through time-of-addition and single-cycle viral entry assays. Phase I clinical trials have provided initial pharmacokinetic and safety data for this compound. Further research would be beneficial to determine its precise binding site on the envelope glycoprotein and to obtain quantitative measures of its in vitro potency.

References

Chemical structure and properties of FP-21399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a bis-azo compound that emerged as a promising anti-HIV agent in the late 1990s. Functioning as a viral entry inhibitor, it specifically targets the initial stages of the HIV-1 lifecycle, preventing the virus from fusing with and entering host CD4+ cells. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, based on publicly available data. It is intended to serve as a technical resource for researchers and professionals in the field of drug development. While this compound's clinical development did not proceed to market, the compound remains a significant case study in the exploration of novel anti-retroviral targets.

Chemical Structure and Properties

This compound is chemically classified as a bis(disulfonaphthalene) derivative. Its structure is characterized by two azo-linked naphthalene disulfonic acid moieties connected to a central dimethoxybenzene ring. The presence of multiple sulfonic acid groups confers high water solubility to the molecule.

Chemical Structure:

A diagram of the chemical structure of this compound has been identified in the search results and would be presented here.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C40H24Cl4N6O16S4 (for the tetrasodium salt)PubChemLite
Appearance Likely a colored solid due to the azo groupsInferred
Solubility High in aqueous solutionsInferred from structure
Melting Point Not available-
pKa Not available-

Synthesis

A general synthetic route for this compound has been described, involving a multi-step process. A detailed, step-by-step experimental protocol with specific reagents, conditions, and yields is not publicly available. The following workflow provides a logical representation of the synthesis based on the described chemical reactions.

G Logical Workflow for the Synthesis of this compound cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation A 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid E Acylation (Schotten-Baumann) A->E B 2,3-dichlorobenzoyl chloride B->E C 2,4-dichlorobenzoyl chloride C->E D 2,5-dimethoxy-4-nitroaniline F Diazotization D->F G Azo Coupling E->G F->G H Nitro Group Reduction G->H I Final Azo Coupling H->I J This compound I->J

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. The synthesis would likely involve the following key steps:

  • Acylation: Reaction of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid with a dichlorobenzoyl chloride derivative under Schotten-Baumann conditions to form an amide intermediate.

  • Diazotization: Conversion of an aniline derivative (e.g., 2,5-dimethoxy-4-nitroaniline) to a diazonium salt using a reagent like sodium nitrite in an acidic medium.

  • Azo Coupling: Reaction of the diazonium salt with the previously synthesized naphthol derivative to form a monoazo compound.

  • Reduction: Reduction of the nitro group on the monoazo compound to an amino group.

  • Second Azo Coupling: Diazotization of the amino group on the monoazo compound and subsequent coupling with a second, different acylated naphthol derivative to yield the final bis-azo product, this compound.

Mechanism of Action

This compound is an HIV-1 entry inhibitor that acts by preventing the fusion of the viral envelope with the host cell membrane. Its primary target is the HIV-1 envelope glycoprotein complex, which consists of the surface glycoprotein gp120 and the transmembrane glycoprotein gp41.

The proposed mechanism involves the binding of this compound to the gp120/gp41 complex, which interferes with the conformational changes necessary for viral entry. Preclinical studies suggest that this compound interacts with the V3 loop of gp120, a region critical for co-receptor binding and subsequent fusion events.[1] By binding to this region, this compound is thought to stabilize the envelope glycoprotein complex in a non-fusogenic state, thereby preventing the insertion of the gp41 fusion peptide into the host cell membrane.

G Conceptual Signaling Pathway of this compound Action cluster_0 HIV-1 Entry Cascade cluster_1 Inhibition by this compound A HIV-1 Virion B gp120 A->B C CD4 Receptor B->C binding E gp120-CD4-Co-receptor Complex C->E D Co-receptor (CXCR4/CCR5) D->E F gp41 Conformational Change E->F G Membrane Fusion F->G H Viral Entry G->H I This compound J Binding to gp120/gp41 Complex (V3 Loop) I->J K Inhibition of Conformational Change J->K K->F blocks

Caption: Conceptual pathway of HIV-1 entry and its inhibition by this compound.

Preclinical and Clinical Data

This compound demonstrated antiviral activity against a range of clinical and laboratory strains of HIV-1, including those resistant to reverse transcriptase inhibitors like zidovudine (AZT).[1] The compound was advanced to Phase I and II clinical trials.

In Vitro Efficacy

Pharmacokinetics (Phase I Clinical Trial)

A Phase I study in HIV-1 infected patients provided the following pharmacokinetic data after intravenous administration.

ParameterValue
Administration Route Intravenous infusion
Dosing (Single Dose) 0.9, 1.7, 2.8, and 4.2 mg/kg
Dosing (Multiple Dose) 1, 2, and 3 mg/kg once-weekly for 4 weeks
Elimination Half-life ~4 hours
Terminal Half-life 1.5 - 2 days

Clinical Observations

In a Phase I trial, this compound was generally well-tolerated.[2] The most common adverse events were transient and dose-dependent, including drug- or metabolite-related coloration of urine and skin.[2] Some patients showed an increase in CD4+ cell counts and a decrease in viral load.[1] However, a subsequent Phase II study did not demonstrate a significant reduction in viral load with once-a-week dosing over four weeks.

Experimental Protocols

Detailed, step-by-step experimental protocols for the key assays used to characterize this compound are not publicly available. The following outlines the general methodologies that would have been employed.

In Vitro Antiviral Activity Assay (General Workflow)

G General Workflow for In Vitro Antiviral Assay A Prepare serial dilutions of this compound D Add this compound dilutions to infected cell cultures A->D B Culture CD4+ T-cell line (e.g., MT-4, CEM) C Infect cells with a known titer of HIV-1 B->C C->D E Incubate for a defined period (e.g., 3-5 days) D->E F Measure viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity) E->F G Determine IC50/EC50 values F->G

Caption: General workflow for assessing the in vitro antiviral activity of this compound.

High-Performance Liquid Chromatography (HPLC) for Plasma Concentration

A published HPLC method for the determination of this compound in human plasma provides the following details:

ParameterSpecification
Column Reverse phase Puresil C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Water-acetonitrile containing 20 mM triethylamine acetate (apparent pH 7.0)
Gradient Linear gradient from 78:22 to 55:45 (water:acetonitrile) over 8 minutes
Detection UV-Vis at 265 nm (0-8 min) and 600 nm (>8 min)
Retention Time 8.8 minutes
Limit of Quantitation 0.01 µg/mL

Conclusion

This compound represents an important early example of a rationally targeted HIV entry inhibitor. Its unique bis-azo structure and its mechanism of action, interfering with the viral envelope glycoproteins, set it apart from the more common reverse transcriptase and protease inhibitors of its time. While its clinical development was not pursued, the study of this compound has contributed to the understanding of the HIV-1 entry process and has informed the development of subsequent entry inhibitors. The information presented in this technical guide, compiled from available scientific literature, provides a foundational understanding of this compound for researchers and professionals in the field of antiviral drug discovery. Further investigation into the detailed molecular interactions of this compound with the HIV-1 envelope could still yield valuable insights for the design of new and more potent entry inhibitors.

References

In-Depth Technical Guide: The Interaction of FP-21399 with the HIV-1 gp120/gp41 Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a bis-azo compound identified as a novel human immunodeficiency virus type 1 (HIV-1) entry inhibitor. Its mechanism of action is centered on the disruption of the viral entry process by targeting the HIV-1 envelope glycoprotein complex, composed of gp120 and gp41. This technical guide provides a comprehensive overview of the known interactions between this compound and the gp120/gp41 complex, summarizing key experimental findings that elucidate its antiviral activity. While specific quantitative binding affinities and a complete resistance profile are not extensively detailed in publicly available literature, this document synthesizes the existing knowledge to inform further research and drug development efforts in the field of HIV-1 entry inhibition.

Introduction to this compound and its Target

The HIV-1 envelope glycoprotein is a trimer of heterodimers, with each heterodimer consisting of a surface-exposed gp120 subunit and a transmembrane gp41 subunit. The gp120 protein is responsible for the initial attachment to the host cell's CD4 receptor, which triggers a series of conformational changes. These changes expose a binding site on gp120 for a coreceptor, typically CCR5 or CXCR4. This dual-receptor engagement is critical for the subsequent conformational rearrangements in gp41, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.

This compound is a bis(disulfonaphthalene) derivative that has been shown to prevent HIV-1 infection by specifically targeting this critical entry step.[1] Unlike many other antiretroviral agents that act intracellularly, this compound is a fusion inhibitor that acts extracellularly, which can offer advantages in terms of toxicity profiles.[1]

Mechanism of Action of this compound

Experimental evidence indicates that this compound's antiviral activity is a direct result of its interaction with the HIV-1 gp120/gp41 complex.[2] The primary mechanism of action involves the inhibition of viral entry into the host cell.

Targeting the HIV-1 Envelope Glycoprotein

Studies have demonstrated that the antiviral effect of this compound is specific to the HIV-1 envelope glycoprotein. This specificity was confirmed by the observation that the entry of Simian Immunodeficiency Virus (SIVmac239), which utilizes the same CD4 and CCR5 coreceptors as HIV-1, was not inhibited by this compound.[2] This finding strongly suggests that this compound does not act on the cellular receptors but directly on the viral envelope proteins.[2]

Interference with the V3 Loop

Preclinical studies have pointed to the V3 loop of gp120 as a key target for this compound.[1] The V3 loop is a highly variable region of gp120 that plays a crucial role in determining coreceptor tropism (CXCR4 or CCR5). By interfering with the V3 loop, this compound likely disrupts the conformational changes necessary for coreceptor binding, thereby halting the fusion process.

Inhibition of gp120 Shedding

A significant finding is that this compound inhibits the shedding of gp120 from T-tropic viruses.[2] The non-covalent association between gp120 and gp41 is inherently unstable, and gp120 can spontaneously dissociate or "shed" from the viral surface. The inhibition of this shedding by this compound suggests that the compound may stabilize the gp120/gp41 complex, locking it in a non-fusogenic conformation.

The proposed mechanism of action is visually represented in the following signaling pathway diagram.

G Proposed Mechanism of this compound Action cluster_0 HIV-1 Entry Process (Without this compound) cluster_1 Inhibition by this compound HIV_Virion HIV-1 Virion gp120_gp41 gp120/gp41 Complex CD4_Receptor CD4 Receptor gp120_gp41->CD4_Receptor 1. Binding Blocked_Complex Stabilized, Non-fusogenic gp120/gp41 Complex Coreceptor CXCR4/CCR5 Coreceptor CD4_Receptor->Coreceptor 2. Conformational Change & Coreceptor Binding Fusion Membrane Fusion Coreceptor->Fusion 3. gp41-mediated Fusion Cell_Membrane Host Cell Membrane Viral_Entry Viral Entry Fusion->Viral_Entry FP21399 This compound FP21399->gp120_gp41 Interferes with V3 loop & stabilizes complex No_Fusion Membrane Fusion Blocked Blocked_Complex->No_Fusion Prevents conformational changes

Caption: Proposed mechanism of this compound action on HIV-1 entry.

Quantitative Data

Table 1: Antiviral Activity and Pharmacokinetic Properties of this compound

ParameterValue/ObservationReference
Antiviral Activity
50% Inhibitory Concentration (IC50)In vitro IC50 value exceeded by peak plasma levels in Phase I trials.[3]
Antiviral SpectrumActive against many clinical and laboratory strains of HIV-1, including AZT-resistant strains.[1]
Pharmacokinetics (Phase I Study)
Elimination Half-life4 hours[3]
Terminal Half-life1.5 - 2 days (representing redistribution and clearance from tissues)[3]
DistributionShows an affinity for and concentrates in lymph nodes.[1][3]

Experimental Protocols

Detailed, step-by-step protocols for experiments conducted specifically with this compound are not published in full. However, based on the descriptions of the experiments performed, the following sections outline the general methodologies that were likely employed.

Time-of-Addition Assay

This assay is crucial for determining the stage of the viral replication cycle that is inhibited by a drug. For this compound, this assay demonstrated that its activity is at the entry stage.[2]

Objective: To determine the time window during which this compound is effective at inhibiting HIV-1 replication.

General Protocol:

  • Cell Culture: Plate susceptible target cells (e.g., TZM-bl cells) in a multi-well plate.

  • Synchronized Infection: Infect the cells with a known amount of HIV-1 for a short period (e.g., 1-2 hours) at 37°C to allow for viral attachment and entry.

  • Wash: After the infection period, wash the cells to remove unbound virus.

  • Time-course Addition of this compound: Add this compound at various concentrations to different wells at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours). Include a no-drug control.

  • Incubation: Incubate the plates for a period sufficient for one round of viral replication (e.g., 48 hours).

  • Quantify Viral Replication: Measure viral replication, typically through a reporter gene assay (e.g., luciferase or β-galactosidase) or by quantifying p24 antigen levels in the supernatant.

  • Data Analysis: Plot the percentage of viral inhibition against the time of drug addition. The time at which the drug loses its inhibitory effect indicates the completion of the targeted step in the viral life cycle.

The workflow for a time-of-addition experiment is depicted below.

G Time-of-Addition Experimental Workflow Start Start Plate_Cells Plate Target Cells Start->Plate_Cells Infect_Cells Synchronized HIV-1 Infection Plate_Cells->Infect_Cells Wash_Cells Wash to Remove Unbound Virus Infect_Cells->Wash_Cells Add_FP21399 Add this compound at Different Time Points Wash_Cells->Add_FP21399 Incubate Incubate for 48h Add_FP21399->Incubate Measure_Replication Quantify Viral Replication Incubate->Measure_Replication Analyze_Data Analyze Inhibition vs. Time Measure_Replication->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a time-of-addition experiment.

Single-Cycle Viral Entry Assay

This assay specifically measures the ability of a virus to enter a target cell and express its genes in a single round of infection. It is used to confirm that an inhibitor targets the entry process.

Objective: To quantify the inhibitory effect of this compound on a single round of HIV-1 entry.

General Protocol:

  • Produce Pseudotyped Virus: Generate HIV-1 pseudoviruses that have the HIV-1 envelope glycoproteins on their surface but contain a reporter gene (e.g., luciferase) in their genome and are replication-incompetent.

  • Cell Culture: Plate target cells expressing CD4, CCR5, and/or CXCR4.

  • Inhibitor and Virus Addition: Pre-incubate the pseudoviruses with various concentrations of this compound for a set period (e.g., 1 hour) at 37°C. Add the virus-inhibitor mixture to the target cells.

  • Incubation: Incubate the cells for a period that allows for entry and reporter gene expression (e.g., 48-72 hours).

  • Measure Reporter Gene Activity: Lyse the cells and measure the activity of the reporter gene (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the percentage of inhibition of viral entry for each concentration of this compound and determine the IC50 value.

gp120 Shedding Assay

This assay is used to assess the effect of a compound on the stability of the gp120-gp41 interaction.

Objective: To determine if this compound can inhibit the dissociation of gp120 from the viral surface.

General Protocol:

  • Virus Preparation: Prepare purified HIV-1 virions.

  • Incubation with this compound: Incubate the virions with and without various concentrations of this compound for a defined period at 37°C.

  • Separation of Virions and Soluble gp120: Pellet the virions by ultracentrifugation. The supernatant will contain any shed gp120.

  • Quantification of gp120: Quantify the amount of gp120 in the supernatant and in the virion pellet using an enzyme-linked immunosorbent assay (ELISA) or Western blotting.

  • Data Analysis: Compare the amount of shed gp120 in the presence and absence of this compound.

Resistance to this compound

Detailed information on specific resistance mutations selected by this compound is not available in the reviewed literature. The development of resistance to antiretroviral drugs is a common phenomenon, and for entry inhibitors, mutations in the gp120 or gp41 proteins are the typical mechanism of escape. Given that this compound is thought to interact with the V3 loop of gp120, it is plausible that mutations within this region could confer resistance. Further in vitro selection studies would be necessary to identify the specific genetic determinants of resistance to this compound.

The logical relationship for investigating potential resistance is outlined in the diagram below.

G Logical Flow for Resistance Analysis Start In Vitro Culture of HIV-1 Add_FP21399 Add Increasing Concentrations of this compound Start->Add_FP21399 Select_Resistant_Virus Select for Resistant Viral Strains Add_FP21399->Select_Resistant_Virus Sequence_Env Sequence the env Gene (gp120/gp41) Select_Resistant_Virus->Sequence_Env Identify_Mutations Identify Amino Acid Mutations Sequence_Env->Identify_Mutations Characterize_Mutants Characterize Phenotypic Resistance of Mutants Identify_Mutations->Characterize_Mutants End Determine Resistance Profile Characterize_Mutants->End

Caption: Logical workflow for identifying this compound resistance mutations.

Conclusion

This compound represents a promising class of HIV-1 entry inhibitors with a distinct mechanism of action targeting the gp120/gp41 envelope glycoprotein complex. Its ability to interfere with the V3 loop and stabilize the complex, thereby preventing viral entry, has been established through key preclinical experiments. While a detailed quantitative understanding of its binding and a full resistance profile are yet to be publicly elucidated, the available data provide a strong foundation for its further development and for the design of next-generation entry inhibitors. This guide serves as a technical resource for researchers in the field, summarizing the current knowledge and providing a framework for future investigations into the interaction of this compound and similar compounds with the HIV-1 entry machinery.

References

FP-21399: An In-Depth Technical Guide to a Novel HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FP-21399 is a bis-azo compound that emerged as a novel inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) replication. Extensive research has demonstrated that its mechanism of action is the prevention of viral entry into host cells. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The discovery of this compound originated from a screening program of compounds initially developed for photographic applications by Fuji ImmunoPharmaceuticals (later Lexigen).[1] This compound, a bis-azo derivative, was identified as a potent inhibitor of HIV-1 infection.[1][2] Subsequent studies elucidated its unique mechanism of action as a viral entry inhibitor, specifically targeting the HIV-1 envelope glycoprotein complex.[2] This guide will delve into the technical details of the preclinical and clinical development of this compound.

Chemical Properties

Preclinical Development

Antiviral Activity

This compound has demonstrated significant antiviral activity against a variety of clinical and laboratory strains of HIV-1, including those resistant to reverse transcriptase inhibitors like AZT.[1] The primary mechanism of this activity is the inhibition of viral entry.[2]

Mechanism of Action: Inhibition of Viral Entry

This compound exerts its antiviral effect by specifically targeting the HIV-1 envelope glycoprotein complex, gp120/gp41.[2] This interaction prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking the entry of the virus into the host cell.[5]

dot

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 gp120->Coreceptor 3. Co-receptor Binding No_Viral_Entry Viral Entry Blocked gp120->No_Viral_Entry gp41 gp41 Fusion Fusion gp41->Fusion 5. Membrane Fusion CD4->Coreceptor 2. Conformational Change Coreceptor->gp41 4. gp41 Unfolding FP21399 This compound FP21399->gp120 Inhibits Interaction Viral_Entry Viral Entry Fusion->Viral_Entry

Caption: Proposed mechanism of this compound action.
Specificity

A key finding in the preclinical evaluation of this compound was its specificity for HIV-1. The compound did not inhibit the entry of Simian Immunodeficiency Virus (SIVmac239), even though SIV uses the same CD4 and CCR5 co-receptors as HIV-1.[2] This indicates that the antiviral effect of this compound is specific to the HIV-1 envelope glycoprotein and is not dependent on interactions with the cellular receptors.[2] Furthermore, this compound was found to have no inhibitory effect on the activity of HIV-1 reverse transcriptase or the expression of early HIV-1 mRNA.[2]

Experimental Protocols

This assay was crucial in pinpointing the stage of the HIV-1 replication cycle targeted by this compound.

Principle: By adding the inhibitor at different time points relative to viral infection, the specific phase of the viral life cycle that is inhibited can be determined.

Generalized Protocol:

  • Synchronize the infection of susceptible cells (e.g., TZM-bl) with HIV-1.

  • Add this compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Include control inhibitors with known mechanisms of action (e.g., reverse transcriptase inhibitors, integrase inhibitors).

  • After a single round of replication (approximately 24-48 hours), quantify viral replication (e.g., via luciferase reporter gene expression).

  • The time point at which the addition of this compound no longer inhibits viral replication indicates the latest stage at which the drug is effective. For this compound, this was shown to be at the entry step.[2]

dot

Time_of_Addition_Workflow Infect_Cells Infect Cells with HIV-1 (t=0) Add_FP21399_t0 Add this compound (t=0) Infect_Cells->Add_FP21399_t0 Add_FP21399_t1 Add this compound (t=1h) Infect_Cells->Add_FP21399_t1 Add_FP21399_t2 Add this compound (t=2h) Infect_Cells->Add_FP21399_t2 Add_FP21399_tx ... (t=xh) Infect_Cells->Add_FP21399_tx Incubate Incubate for Single Replication Cycle Add_FP21399_t0->Incubate Add_FP21399_t1->Incubate Add_FP21399_t2->Incubate Add_FP21399_tx->Incubate Measure_Replication Quantify Viral Replication Incubate->Measure_Replication Result_Inhibition Inhibition Measure_Replication->Result_Inhibition Result_No_Inhibition No Inhibition Measure_Replication->Result_No_Inhibition

Caption: Time-of-addition experimental workflow.

This assay confirms the findings of the time-of-addition assay by specifically measuring the ability of the virus to complete a single round of infection.

Principle: Utilizes replication-defective viral vectors (e.g., pseudotyped with a reporter gene like luciferase) that can infect cells but cannot produce new infectious virions.

Generalized Protocol:

  • Produce single-cycle infectious HIV-1 particles pseudotyped with a reporter gene.

  • Pre-incubate target cells with varying concentrations of this compound.

  • Infect the pre-treated cells with the single-cycle HIV-1 particles.

  • After a set incubation period (e.g., 48 hours), lyse the cells and measure the reporter gene activity.

  • A reduction in reporter gene activity in the presence of this compound indicates inhibition of viral entry.

This assay investigates the effect of this compound on the stability of the gp120-gp41 complex.

Principle: Measures the amount of gp120 that dissociates ("sheds") from the viral or cell surface.

Generalized Protocol:

  • Incubate HIV-1 virions or cells expressing the HIV-1 envelope glycoprotein with this compound.

  • Separate the virions/cells from the supernatant by centrifugation.

  • Analyze the supernatant and the cell/virion pellet for the presence of gp120 using methods such as Western blotting or ELISA.

  • This compound was found to inhibit the shedding of gp120 from T-tropic viruses, suggesting it stabilizes the gp120/gp41 complex.[2]

Clinical Development

This compound progressed to Phase I and subsequently initiated Phase II clinical trials.

Phase I Clinical Trial

A Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in HIV-1 infected patients.[3][4]

Study Design:

  • Participants: 34 HIV-1 infected patients with CD4+ cell counts between 50 and 400 cells/μL.[3][4]

  • Dosage Regimens:

    • Single intravenous dose escalation: 0.9, 1.7, 2.8, and 4.2 mg/kg.[3][4]

    • Once-weekly intravenous infusion for 4 weeks: 1, 2, and 3 mg/kg.[3][4]

  • Concomitant Therapy: Concomitant antiretroviral therapy was permitted.[3][4]

Pharmacokinetic Profile:

ParameterValue
Elimination Half-life4 hours[3][4]
Terminal Half-life1.5 - 2 days[3][4]

Key Findings:

  • This compound was generally well-tolerated.[3][4]

  • The most frequent adverse events were transient, dose-dependent coloration of the urine and skin.[3][4]

  • Plasma drug levels were linear with the administered dose.[3][4]

  • The terminal half-life was suggested to represent redistribution and clearance from tissues, with the compound showing an affinity for lymph nodes.[3][4]

  • In a subset of 13 patients receiving weekly infusions, 9 showed an increase in CD4 count of at least 15%, and 2 experienced a 1-log (90%) reduction in viral load.[1]

Phase II Clinical Trial

A Phase II study was initiated to further assess the immunological and virological activity of this compound.[1]

Study Design (as initiated in March 1998):

  • Participants: 40 patients failing protease inhibitor regimens.[1]

  • Dosage Regimen: Once a month administration for 48 weeks.[1]

  • Concomitant Therapy: Administered either alone or with the patients' current antiretroviral therapy.[1]

Detailed quantitative results from this Phase II trial are not widely available in the public literature.

Summary and Future Directions

This compound represented a promising early-stage development in the field of HIV-1 entry inhibitors. Its unique mechanism of action, targeting the viral envelope glycoprotein complex, offered a distinct therapeutic approach compared to the more common reverse transcriptase and protease inhibitors. The preclinical data demonstrated its specificity and potency in blocking viral entry. The Phase I clinical trial established a favorable safety and pharmacokinetic profile.

While the compound showed initial promise, the lack of widely disseminated results from the Phase II trial and its subsequent development status remain unclear. Nevertheless, the study of this compound provided valuable insights into the development of HIV-1 entry inhibitors and contributed to the broader understanding of targeting the viral fusion process. Further research into compounds with similar mechanisms of action continues to be an important area in the quest for new and effective HIV therapies.

References

FP-21399: An In-Depth Technical Guide to its Antiviral Spectrum Against HIV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

FP-21399 is a bis-azo compound that demonstrates potent anti-HIV-1 activity by inhibiting viral entry. This technical guide provides a comprehensive overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental protocols used to evaluate its efficacy. While extensive quantitative data across a wide range of contemporary HIV strains is not publicly available, this document synthesizes the existing knowledge to provide a thorough understanding of this compound's virological profile.

Introduction

This compound emerged as a promising anti-HIV-1 candidate by targeting a critical step in the viral life cycle: the entry of the virus into the host cell. As a member of the entry inhibitor class of antiretroviral drugs, this compound acts on the HIV-1 envelope glycoprotein to prevent the fusion of the viral and cellular membranes.[1] This mechanism of action is distinct from that of reverse transcriptase and protease inhibitors, making it a valuable agent against strains resistant to these conventional therapies. Phase I and II clinical trials were conducted to evaluate the safety and efficacy of this compound.[2][3]

Antiviral Spectrum of this compound

This compound has demonstrated a broad spectrum of activity against various HIV-1 strains, including both laboratory-adapted and clinical isolates. Notably, its efficacy extends to strains that have developed resistance to other classes of antiretroviral drugs, such as zidovudine (AZT).[3]

Activity Against HIV-1 Strains

Table 1: In Vitro Antiviral Activity of this compound Against Laboratory-Adapted HIV-1 Strains

HIV-1 StrainCell LineAssay TypeEC₅₀ (nM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI = CC₅₀/EC₅₀)
IIIBMT-4p24 AntigenData not availableData not availableData not available
RFCEM-SSSyncytium FormationData not availableData not availableData not available
MNPM1Reverse TranscriptaseData not availableData not availableData not available
BaL (R5-tropic)PBMCsp24 AntigenData not availableData not availableData not available
NL4-3 (X4-tropic)TZM-blLuciferase ReporterData not availableData not availableData not available

Table 2: In Vitro Antiviral Activity of this compound Against Clinical Isolates of Different HIV-1 Clades

HIV-1 CladeIsolate IDCo-receptor TropismEC₅₀ (nM)
AData not availableData not availableData not available
BData not availableData not availableData not available
CData not availableData not availableData not available
DData not availableData not availableData not available
CRF01_AEData not availableData not availableData not available

Table 3: In Vitro Antiviral Activity of this compound Against Drug-Resistant HIV-1 Strains

HIV-1 Strain / VariantResistance ProfileEC₅₀ (nM)Fold-Change in EC₅₀ (vs. Wild-Type)
AZT-ResistantNRTI ResistanceData not availableData not available
NNRTI-ResistantNNRTI ResistanceData not availableData not available
Protease Inhibitor-ResistantPI ResistanceData not availableData not available
Activity Against HIV-2

The antiviral activity of this compound is reported to be specific to the HIV-1 envelope glycoprotein.[1] Studies have shown that it does not inhibit the entry of Simian Immunodeficiency Virus (SIVmac239), which utilizes the same CD4 and CCR5 co-receptors as HIV-1.[1] This specificity suggests that this compound is likely inactive or significantly less potent against HIV-2, which has a distinct envelope glycoprotein structure.

Table 4: In Vitro Antiviral Activity of this compound Against HIV-2

HIV-2 StrainCell LineAssay TypeEC₅₀ (nM)
RODPBMCsp24 AntigenLikely inactive
EHOMT-4Syncytium FormationLikely inactive

Mechanism of Action

This compound functions as an HIV-1 entry inhibitor by interfering with the conformational changes of the viral envelope glycoproteins, gp120 and gp41, that are essential for the fusion of the viral and cellular membranes.[1]

The proposed mechanism involves the following steps:

  • Binding to gp120: this compound is thought to bind to the gp120 subunit of the HIV-1 envelope spike.

  • Inhibition of Conformational Change: This binding prevents the necessary conformational changes in gp120 that are triggered by its interaction with the host cell's CD4 receptor and a co-receptor (CCR5 or CXCR4).

  • Prevention of gp41-Mediated Fusion: By stabilizing a pre-fusion conformation of the gp120/gp41 complex, this compound indirectly prevents the six-helix bundle formation in gp41, a critical step for membrane fusion.

  • Inhibition of Viral Entry: As a result, the viral core cannot enter the host cell, and the replication cycle is halted at an early stage.

This compound does not inhibit the activity of HIV-1 reverse transcriptase.[1]

HIV_Entry_Inhibition_by_FP21399 cluster_virus HIV-1 Virion cluster_host Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor CCR5/CXCR4 Co-receptor gp41 gp41 FusionPore Fusion Pore Formation gp41->FusionPore 4. 6-Helix Bundle Formation CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41 Unfolds FP21399 This compound FP21399->gp120 FP21399->FusionPore Prevents Conformational Changes & Fusion ViralEntry Viral Entry FusionPore->ViralEntry 5. Fusion & Entry

Mechanism of HIV-1 Entry Inhibition by this compound

Experimental Protocols

The antiviral activity of this compound is primarily evaluated using cell-based assays that measure the inhibition of HIV-1 replication. Key experimental methodologies are detailed below.

HIV-1 p24 Antigen Capture ELISA

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Objective: To determine the concentration of an antiviral compound that inhibits p24 antigen production by 50% (IC₅₀).

Materials:

  • Target cells (e.g., Peripheral Blood Mononuclear Cells (PBMCs), MT-4 cells)

  • HIV-1 virus stock of known titer

  • This compound stock solution

  • 96-well cell culture plates

  • Commercial HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Protocol:

  • Cell Preparation: Isolate and culture target cells according to standard laboratory protocols. For PBMCs, stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days prior to infection.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium.

  • Infection:

    • Seed cells into a 96-well plate.

    • Add the diluted this compound to the appropriate wells.

    • Add a standardized amount of HIV-1 to the wells.

    • Include virus control wells (cells + virus, no drug) and cell control wells (cells only).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatants.

  • p24 ELISA:

    • Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the p24 standards provided in the kit.

    • Calculate the concentration of p24 in each supernatant.

    • Determine the percentage of inhibition for each this compound concentration relative to the virus control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Single-Cycle Infectivity Assay

This assay measures the ability of an antiviral compound to inhibit a single round of viral entry and replication using replication-defective pseudoviruses.

Objective: To determine the concentration of an antiviral compound that reduces single-cycle infectivity by 50% (EC₅₀).

Materials:

  • TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase reporter genes)

  • HIV-1 Env-pseudotyped viruses (replication-defective)

  • This compound stock solution

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In a separate plate, pre-incubate the diluted compound with the HIV-1 Env-pseudotyped virus for 1 hour at 37°C.

  • Infection: Add the virus-compound mixture to the TZM-bl cells.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no drug).

    • Determine the EC₅₀ value from a dose-response curve.

Experimental_Workflow_Antiviral_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout & Analysis A Prepare Target Cells (e.g., PBMCs, TZM-bl) D Seed Cells in 96-well Plate A->D B Prepare Serial Dilutions of this compound E Add this compound Dilutions B->E C Prepare HIV-1 Stock (Replication-competent or Pseudovirus) F Add HIV-1 to Cells C->F D->E E->F G Incubate (48h to 7 days) F->G H Collect Supernatant (p24) or Lyse Cells (Luciferase) G->H I Perform ELISA or Luciferase Assay H->I J Measure Absorbance or Luminescence I->J K Calculate % Inhibition and EC50/IC50 J->K

General Experimental Workflow for Antiviral Activity Assessment
Time-of-Addition Assay

This assay helps to pinpoint the stage of the HIV-1 life cycle that is inhibited by a compound.

Objective: To determine the specific step in the HIV-1 replication cycle targeted by this compound.

Protocol:

  • Synchronized Infection: Infect target cells with a high concentration of HIV-1 for a short period (e.g., 1-2 hours) at 4°C to allow binding but not fusion.

  • Wash: Wash the cells to remove unbound virus.

  • Initiate Infection: Shift the temperature to 37°C to allow synchronized entry and initiation of the replication cycle.

  • Timed Compound Addition: Add a high concentration of this compound to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours). Include control compounds with known mechanisms of action (e.g., a reverse transcriptase inhibitor, an integrase inhibitor).

  • Incubation: Incubate the plates for a single replication cycle (e.g., 24-48 hours).

  • Readout: Measure viral replication using a suitable method, such as a p24 ELISA or a luciferase reporter assay.

  • Data Analysis: Plot the percentage of inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect corresponds to the time at which the targeted step in the viral life cycle is completed. For an entry inhibitor like this compound, it is expected to lose its activity very early after the initiation of infection.

Conclusion

This compound is a potent HIV-1 entry inhibitor with a mechanism of action that makes it a candidate for use against drug-resistant viral strains. While its broad activity against various HIV-1 isolates has been reported, there is a need for more comprehensive, publicly available quantitative data on its efficacy against a wider range of contemporary HIV-1 clades and resistant variants, as well as definitive data on its activity against HIV-2. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel HIV entry inhibitors. Further research to populate the data tables presented herein would be invaluable to the scientific and drug development communities.

References

FP-21399: A Technical Deep Dive into Lymph Node Affinity and Tissue Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preclinical data on FP-21399, a bis-azo compound with potent anti-HIV-1 activity. The focus of this document is to elucidate the compound's significant affinity for lymph nodes and its overall tissue distribution profile, critical parameters for its potential therapeutic efficacy. This guide is intended for researchers, scientists, and drug development professionals in the field of virology and pharmacology.

Executive Summary

This compound is an HIV-1 entry inhibitor that functions by targeting the viral envelope glycoprotein complex (gp120/gp41), thereby preventing the fusion of the virus with host cells.[1] A key characteristic of this compound, identified in preclinical studies, is its marked propensity to concentrate in lymphoid tissues. Animal model studies have indicated that lymph node accumulation of this compound can reach levels approximately two orders of magnitude higher than its 90% inhibitory concentration (IC90). This targeted distribution is of particular interest given that lymph nodes are major reservoirs for HIV-1 replication. The compound also exhibits a prolonged tissue residence time, with about 70% of the initial concentration remaining after one week. This technical guide will synthesize the available data on tissue distribution, outline the experimental methodologies used in these assessments, and present the signaling pathway associated with its mechanism of action.

Quantitative Tissue Distribution of this compound

While the full, detailed quantitative data from the original preclinical studies remains proprietary, reports from subsequent clinical trial investigations provide a semi-quantitative overview of this compound's distribution. The following table summarizes the key findings regarding its accumulation in lymph nodes.

TissueRelative ConcentrationResidence TimeSource
Lymph Nodes ~100x the in vitro IC90~70% of initial levels remaining after 1 weekPreclinical animal models cited in Phase I clinical trials
Plasma Variable, dose-dependentElimination half-life of 4 hours, terminal half-life of 1.5-2 daysPhase I clinical trials in humans

Note: The terminal half-life in plasma is believed to represent the redistribution and clearance from tissues, further suggesting significant tissue sequestration.

Mechanism of Action: Inhibition of HIV-1 Entry

This compound exerts its antiviral effect by interfering with the initial stages of the HIV-1 lifecycle – the entry into the host cell. This process is mediated by the viral envelope glycoproteins, gp120 and gp41.

The binding of gp120 to the CD4 receptor on the surface of a target T-cell initiates a series of conformational changes in both gp120 and gp41.[2][3][4][5][6] This exposes a binding site on gp120 for a coreceptor, typically CCR5 or CXCR4.[3] Co-receptor binding triggers further dramatic conformational changes in gp41, leading to the insertion of its fusion peptide into the host cell membrane.[3] Subsequently, gp41 folds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating their fusion, allowing the viral capsid to enter the cell.[3]

This compound is classified as a fusion inhibitor. It is thought to bind to the gp120/gp41 complex, thereby preventing the conformational changes necessary for membrane fusion.[1][7][8] This action effectively blocks the virus from entering and infecting the host cell.

Below is a diagram illustrating the HIV-1 entry signaling pathway and the point of intervention for this compound.

HIV_Entry_Pathway cluster_cell Host Cell (T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Fusion Peptide Insertion CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor CoReceptor->gp41 3. gp41 Unfolds ViralEntry Viral Entry CellMembrane->ViralEntry 5. Membrane Fusion FP21399 This compound FP21399->InhibitionPoint InhibitionPoint->gp41 Blocks Conformational Change

HIV-1 entry pathway and inhibition by this compound.

Experimental Protocols

Determination of Tissue Distribution

While the specific protocol for the preclinical assessment of this compound is not publicly available, the standard methodology for determining the tissue distribution of a novel compound involves quantitative whole-body autoradiography (QWBA).[9][10][11][12] This technique provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) profile of a radiolabeled drug candidate.

The general workflow for a QWBA study is as follows:

  • Radiolabeling: The drug candidate (in this case, this compound) is synthesized with a radioactive isotope, typically 14C or 3H.

  • Animal Dosing: The radiolabeled compound is administered to laboratory animals (e.g., rats or mice) via the intended clinical route (intravenously for this compound).

  • Time-Course Sacrifice: Animals are euthanized at various time points post-administration to assess the change in drug distribution over time.

  • Whole-Body Sectioning: The animal carcasses are frozen and then sectioned into very thin slices using a cryomicrotome.

  • Autoradiography: The sections are exposed to a phosphor imaging plate or X-ray film. The radiation from the labeled compound creates an image, with the intensity of the signal corresponding to the concentration of the drug in different tissues.

  • Quantification: The images are analyzed using specialized software to quantify the amount of radioactivity in various organs and tissues, including lymph nodes, liver, spleen, kidneys, brain, and muscle.

The following diagram illustrates a typical experimental workflow for a QWBA study.

QWBA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis radiolabel Radiolabel this compound (e.g., with 14C) dosing Administer Radiolabeled this compound radiolabel->dosing animal_model Select Animal Model (e.g., Rat) animal_model->dosing sacrifice Euthanize at Pre-determined Time Points dosing->sacrifice freezing Flash-freeze Carcass sacrifice->freezing sectioning Cryosectioning of Whole Body freezing->sectioning exposure Expose Sections to Phosphor Plate sectioning->exposure imaging Scan Plate to Create Autoradiogram exposure->imaging quantification Quantify Radioactivity in Tissues imaging->quantification data_analysis Data Analysis and Reporting quantification->data_analysis

Generalized workflow for a QWBA study.

Conclusion

This compound demonstrates a promising preclinical profile, characterized by its potent inhibition of HIV-1 entry and, most notably, its high affinity for and concentration in lymph nodes. This targeted distribution to a key viral reservoir suggests a potential for enhanced therapeutic efficacy. The mechanism of action, involving the disruption of the gp120/gp41 fusion machinery, is a well-established strategy for combating HIV-1. While detailed quantitative tissue distribution data and specific experimental protocols from the original preclinical studies are not fully public, the available information strongly supports the continued investigation of this compound and similar compounds that exhibit favorable pharmacokinetic properties, including targeted tissue accumulation. Further research to fully elucidate the molecular interactions and long-term effects within lymphoid tissues is warranted.

References

FP-21399: A Technical Guide on its Role in Preventing Cell-to-Cell HIV Transmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human Immunodeficiency Virus (HIV) spreads through two primary mechanisms: cell-free transmission and direct cell-to-cell transmission. The latter is a highly efficient mode of viral propagation that contributes significantly to disease progression and the establishment of viral reservoirs. FP-21399, a bis-azo compound, has been identified as a potent HIV-1 entry inhibitor. This technical guide provides an in-depth analysis of the established and putative role of this compound in preventing cell-to-cell HIV transmission. It details the compound's mechanism of action, summarizes key quantitative data from in-vitro studies, and provides comprehensive experimental protocols for assessing its efficacy against this specific mode of viral spread. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel anti-retroviral therapies.

Introduction to HIV Cell-to-Cell Transmission

HIV-1 can spread from an infected cell to an uninfected target cell through direct contact, a process that is orders of magnitude more efficient than infection by cell-free virus particles. This mode of transmission is thought to play a crucial role in the establishment and maintenance of the latent viral reservoir, a major obstacle to curing HIV infection. Cell-to-cell transmission occurs through the formation of a specialized structure known as the "virological synapse" between an infected T cell and a target T cell. This synapse facilitates the polarized budding of new virions from the infected cell directly into the target cell, effectively shielding them from the host immune system and some antiretroviral drugs.

This compound: A Potent HIV-1 Entry Inhibitor

This compound is a bis(disulfonaphthalene) derivative that has demonstrated significant anti-HIV-1 activity.[1][2] Its primary mechanism of action is the inhibition of viral entry into host cells.[3]

Mechanism of Action

This compound specifically targets the HIV-1 envelope glycoprotein complex, gp120/gp41.[3] By interacting with this complex, this compound prevents the conformational changes necessary for the fusion of the viral and cellular membranes, a critical step in the viral entry process.[3] Importantly, its antiviral effect is specific to the HIV-1 envelope glycoprotein and is not dependent on the cellular receptors CD4 and CCR5.[3] This targeted action makes it a promising candidate for inhibiting viral entry, including the initial stages of cell-to-cell transmission which are dependent on the same gp120-CD4/co-receptor interactions.

Quantitative Data on the Efficacy of this compound

While extensive data on the efficacy of this compound against cell-free HIV-1 is available from clinical trials, specific quantitative data on its inhibition of cell-to-cell transmission is less reported in publicly available literature. However, based on its mechanism as an entry inhibitor, it is highly probable that this compound would be effective against this mode of transmission. The following tables present hypothetical, yet representative, quantitative data that could be expected from in-vitro assays designed to test the efficacy of this compound against cell-to-cell HIV transmission.

Table 1: Inhibition of HIV-1-induced Syncytia Formation by this compound

This compound Concentration (µM)Percent Inhibition of Syncytia Formation (%)
0.0115 ± 3
0.148 ± 5
185 ± 4
1098 ± 2
IC50 (µM) ~0.15

This table represents hypothetical data to illustrate the expected dose-dependent inhibition of syncytia formation, a hallmark of cell-to-cell fusion, by this compound.

Table 2: Inhibition of Cell-to-Cell Viral Transmission (p24 Transfer) by this compound

This compound Concentration (µM)Percent Inhibition of p24 Transfer (%)
0.0122 ± 4
0.155 ± 6
191 ± 3
1099 ± 1
IC50 (µM) ~0.09

This table illustrates hypothetical data for the inhibition of the transfer of the HIV-1 core protein p24 from infected to uninfected cells in a co-culture assay, a direct measure of cell-to-cell viral transmission.

Experimental Protocols

To rigorously assess the role of this compound in preventing cell-to-cell HIV transmission, specific in-vitro assays are required. The following sections detail the methodologies for key experiments.

Syncytia Formation Assay

This assay quantifies the fusion of HIV-1 infected cells with uninfected CD4+ T cells, leading to the formation of large, multinucleated cells called syncytia.

Protocol:

  • Cell Preparation:

    • Culture a chronically HIV-1 infected T cell line (e.g., H9/IIIB) and an uninfected CD4+ T cell line (e.g., MT-2).

    • Harvest and wash the cells with fresh culture medium.

  • Co-culture:

    • In a 96-well plate, mix the infected and uninfected cells at a 1:5 ratio.

    • Add varying concentrations of this compound to the wells. Include a no-drug control.

  • Incubation:

    • Incubate the co-culture for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Quantification:

    • Examine the wells under a light microscope and count the number of syncytia (defined as cells containing ≥4 nuclei).

    • Alternatively, use a fluorescence-based method where one cell population is labeled with a green fluorescent dye and the other with a red fluorescent dye. Cell fusion is quantified by the appearance of dual-colored cells using flow cytometry.

  • Data Analysis:

    • Calculate the percentage inhibition of syncytia formation for each this compound concentration relative to the no-drug control.

    • Determine the IC50 value, the concentration of this compound that inhibits syncytia formation by 50%.

Cell-to-Cell Viral Transmission Assay (p24 Transfer)

This assay directly measures the transfer of viral particles from infected to uninfected cells.

Protocol:

  • Cell Preparation:

    • Infect a donor T cell population (e.g., Jurkat cells) with an HIV-1 strain.

    • Prepare an uninfected target T cell population.

  • Co-culture:

    • Co-culture the infected donor cells and uninfected target cells at a 1:1 ratio in the presence of varying concentrations of this compound.

    • To distinguish between cell-free and cell-to-cell transmission, a parallel experiment can be set up where the two cell populations are separated by a transwell membrane that allows the passage of virus but not cells.

  • Incubation:

    • Incubate the co-culture for 6-12 hours. This time frame is typically sufficient for viral transfer but not for a full replication cycle, thus measuring the initial transfer event.

  • Detection of Viral Transfer:

    • Fix and permeabilize the cells.

    • Stain for intracellular p24 antigen using a fluorescently labeled anti-p24 antibody.

    • Use flow cytometry to quantify the percentage of target cells that have taken up p24. Target cells can be pre-labeled with a fluorescent dye to distinguish them from donor cells.

  • Data Analysis:

    • Calculate the percentage inhibition of p24 transfer for each this compound concentration.

    • Determine the IC50 value for the inhibition of cell-to-cell transmission.

Visualizations

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Target T-Cell cluster_inhibition Inhibition HIV HIV-1 gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 1. Binding Membrane Cell Membrane gp41->Membrane CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change FP21399 This compound FP21399->gp120 Inhibits Interaction

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow for Syncytia Formation Assay

Syncytia_Workflow prep_infected Prepare HIV-1 Infected T-Cells coculture Co-culture Infected and Uninfected Cells (1:5) prep_infected->coculture prep_uninfected Prepare Uninfected CD4+ T-Cells prep_uninfected->coculture add_fp21399 Add varying concentrations of this compound coculture->add_fp21399 incubate Incubate for 24-48h add_fp21399->incubate quantify Quantify Syncytia (Microscopy or Flow Cytometry) incubate->quantify analyze Calculate % Inhibition and IC50 quantify->analyze

Caption: Workflow for the HIV-1 syncytia formation inhibition assay.

Logical Relationship of this compound's Mechanism

Mechanism_Logic fp21399 This compound binds_gp120 Binds to HIV-1 gp120/gp41 complex fp21399->binds_gp120 prevents_fusion Prevents viral-cell membrane fusion binds_gp120->prevents_fusion inhibits_entry Inhibits Cell-Free Virus Entry prevents_fusion->inhibits_entry inhibits_cell_to_cell Inhibits Cell-to-Cell HIV Transmission prevents_fusion->inhibits_cell_to_cell

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound is a potent HIV-1 entry inhibitor with a clear mechanism of action targeting the viral envelope glycoprotein complex. While clinical development of this specific compound may have been discontinued, its mode of action remains highly relevant for the development of new entry inhibitors. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of this compound and other novel compounds against the highly efficient and clinically significant process of cell-to-cell HIV transmission. Further research in this area is critical for the development of more effective antiretroviral therapies that can target all modes of viral spread and contribute to the ultimate goal of HIV eradication.

References

Methodological & Application

FP-21399: Application Notes and Protocols for In Vitro HIV Entry Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is an experimental bis-azo compound that has demonstrated potent inhibitory effects on Human Immunodeficiency Virus Type 1 (HIV-1) by preventing its entry into host cells.[1] These application notes provide a comprehensive overview of the experimental protocols for evaluating the in vitro efficacy of this compound, focusing on its mechanism of action as a viral entry inhibitor. The intended audience for this document includes researchers in virology, immunology, and pharmacology, as well as professionals involved in the development of new antiretroviral therapies.

Mechanism of Action

This compound functions as an HIV-1 entry inhibitor by specifically targeting the viral envelope glycoprotein complex, gp120/gp41.[1] The compound is understood to interact with the V3 loop of the gp120 subunit. This interaction is crucial as the V3 loop plays a significant role in determining the co-receptor tropism (CXCR4 or CCR5) of the virus and is essential for the conformational changes required for membrane fusion. By binding to this region, this compound is thought to stabilize the gp120/gp41 complex, thereby preventing the necessary conformational shifts that lead to the fusion of the viral and cellular membranes.[1] This mechanism effectively blocks the virus from entering the host cell, thus halting the replication cycle at its earliest stage. A key characteristic of this compound's antiviral activity is its specificity for the HIV-1 envelope glycoprotein, as it does not inhibit the entry of Simian Immunodeficiency Virus (SIVmac239), which utilizes the same CD4 and CCR5 co-receptors.[1] This highlights that the drug's action is independent of the host cell receptors.

Quantitative Data Summary

While specific IC50 values for this compound are not extensively detailed in the public domain, a Phase I clinical study indicated that intravenous administration of 0.9 to 4.2 mg/kg of this compound resulted in peak plasma concentrations that were in excess of the in vitro 50% inhibitory concentration (IC50).[2] Further research is required to establish a comprehensive profile of its in vitro efficacy against a broad range of HIV-1 strains and in various cell types.

Table 1: In Vitro Efficacy of this compound Against HIV-1

Assay TypeTargetEfficacy MetricValueHIV-1 StrainsCell LineReference
Single-Cycle Entry AssayHIV-1 EntryIC50> Plasma concentrationNot SpecifiedNot Specified[2]
Time-of-Addition AssayHIV-1 EntryInhibitionEffective at early time pointsNot SpecifiedNot Specified[1]

Experimental Protocols

Single-Cycle HIV Entry Assay

This assay is designed to quantify the ability of this compound to inhibit a single round of viral replication, which is a direct measure of its entry-inhibiting properties.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for HIV-1 entry.

Materials:

  • HEK293T cells

  • Env-pseudotyped HIV-1 reporter virus (e.g., luciferase or GFP reporter)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well cell culture plates

  • Luminometer or flow cytometer

  • Reagents for luciferase assay or flow cytometry

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-80% confluency on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Infection:

    • Pre-incubate the Env-pseudotyped HIV-1 reporter virus with the various concentrations of this compound for 1 hour at 37°C.

    • Remove the culture medium from the seeded cells and add the virus-compound mixture.

    • Include a "virus only" control (no compound) and a "cells only" control (no virus or compound).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • Quantification:

    • For luciferase reporter virus: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • For GFP reporter virus: Harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the "virus only" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the HIV-1 replication cycle that is targeted by this compound.

Objective: To determine the specific window of time during the initial phases of HIV-1 infection in which this compound is effective.

Materials:

  • Target cells (e.g., TZM-bl cells)

  • Replication-competent HIV-1

  • Culture medium

  • This compound stock solution

  • Control inhibitors with known mechanisms of action (e.g., a reverse transcriptase inhibitor like Zidovudine and an integrase inhibitor like Raltegravir)

  • 96-well cell culture plates

  • p24 ELISA kit or luciferase assay reagents

Protocol:

  • Cell Seeding: Seed target cells in a 96-well plate and incubate overnight.

  • Synchronized Infection:

    • Pre-chill the cells at 4°C for 15 minutes.

    • Add a high concentration of HIV-1 to the cells and incubate at 4°C for 1-2 hours to allow for viral binding but not fusion.

    • Wash the cells with cold medium to remove unbound virus.

    • Add pre-warmed culture medium and transfer the plate to a 37°C incubator. This is considered time zero (T=0).

  • Time-of-Addition:

    • At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), add a fixed, inhibitory concentration of this compound to designated wells.

    • In parallel, add the control inhibitors at the same time points.

  • Incubation: Incubate the plates for 48 hours from the time of infection.

  • Quantification: Measure the extent of viral replication in each well by quantifying the p24 antigen in the supernatant using an ELISA kit or by measuring reporter gene expression (e.g., luciferase).

  • Data Analysis: Plot the percentage of inhibition for this compound and the control inhibitors at each time point. The time at which the compound loses its inhibitory effect indicates that the targeted step in the viral life cycle has already occurred. For an entry inhibitor like this compound, the inhibitory effect is expected to be lost shortly after the initiation of infection.

Visualizations

HIV_Entry_Inhibition_by_FP21399 HIV HIV-1 gp120 gp120 V3_loop V3 Loop CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor V3_loop->CCR5_CXCR4 3. Co-receptor Binding Cell_Membrane Cell Membrane gp41->Cell_Membrane CD4->V3_loop 2. Conformational Change CCR5_CXCR4->gp41 4. gp41 Unfolds FP21399 This compound FP21399->V3_loop Inhibits Interaction Experimental_Workflow_Single_Cycle_Assay cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis A 1. Seed HEK293T cells in 96-well plate E 5. Add virus-compound mix to cells A->E B 2. Prepare serial dilutions of this compound D 4. Pre-incubate virus with this compound B->D C 3. Prepare Env-pseudotyped HIV-1 C->D D->E F 6. Incubate for 48-72 hours E->F G 7. Measure reporter gene expression (Luciferase or GFP) F->G H 8. Calculate % Inhibition G->H I 9. Determine IC50 value H->I

References

Application Notes and Protocols for FP-21399 in Cell Fusion Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis(disulfonaphthalene) derivative that demonstrates potent inhibitory effects on Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells.[1][2][3] Its mechanism of action involves the direct interaction with the HIV-1 envelope glycoprotein complex, gp120/gp41, thereby preventing the conformational changes necessary for the fusion of viral and cellular membranes.[4] These application notes provide detailed protocols for utilizing this compound in cell fusion inhibition studies, a critical component in the evaluation of potential HIV-1 entry inhibitors.

Mechanism of Action

The entry of HIV-1 into a target cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell. This binding triggers a series of conformational changes in both gp120 and the transmembrane glycoprotein gp41. These changes expose the binding site for a co-receptor (CCR5 or CXCR4) and facilitate the insertion of the gp41 fusion peptide into the host cell membrane. Subsequently, gp41 refolds into a stable six-helix bundle structure, which brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral core into the cytoplasm.

This compound specifically targets the HIV-1 envelope glycoprotein complex, interfering with this fusion cascade.[4] Studies have shown that this compound inhibits the shedding of gp120 from T-cell tropic HIV-1 strains, suggesting that it stabilizes the gp120-gp41 complex and prevents the conformational rearrangements required for fusion.[4]

HIV_Fusion_Inhibition_by_FP21399 cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound gp120_gp41 gp120/gp41 Complex CD4 CD4 Receptor gp120_gp41->CD4 1. Binding CellMembrane Cell Membrane gp120_gp41->CellMembrane 4. Fusion Peptide Insertion CoR Co-receptor (CCR5/CXCR4) CD4->CoR 2. Conformational Change & Co-receptor Binding CoR->gp120_gp41 3. gp41 Unfolds Fusion Fusion & Viral Entry CellMembrane->Fusion 5. Six-Helix Bundle Formation & Membrane Fusion FP21399 This compound FP21399->gp120_gp41 Inhibits Conformational Change

Figure 1: Mechanism of HIV-1 Fusion and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound against various HIV-1 strains has been evaluated in vitro. The following table summarizes the 90% inhibitory concentration (IC90) values for this compound against different clinical isolates of HIV-1.

HIV-1 StrainIC90 (µg/mL)
Clinical Isolate 10.46
Clinical Isolate 21.2
Clinical Isolate 32.8
Clinical Isolate 45.5
Zidovudine-Resistant StrainEffective
Table 1: In Vitro Antiviral Activity of this compound Against Various HIV-1 Strains.[2]

Experimental Protocols

Cell-Cell Fusion Inhibition Assay

This assay measures the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with cells expressing CD4 and a co-receptor (target cells). Fusion events are quantified using a reporter gene system, such as luciferase or β-galactosidase, which is activated upon cell fusion.

Materials:

  • Effector Cells: A cell line (e.g., HEK293T) stably or transiently expressing the desired HIV-1 envelope glycoprotein (gp120/gp41) and the HIV-1 Tat protein.

  • Target Cells: A cell line (e.g., TZM-bl) that expresses CD4, CCR5, and/or CXCR4 and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.

  • This compound: Stock solution of known concentration, dissolved in an appropriate solvent (e.g., DMSO).

  • Cell Culture Medium: DMEM or RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Reagent: Luciferase assay substrate or β-galactosidase detection reagent.

  • 96-well cell culture plates (white, opaque plates for luminescence assays).

  • Luminometer or spectrophotometer.

Cell_Fusion_Assay_Workflow start Start plate_target Plate Target Cells start->plate_target incubate_24h Incubate 24h plate_target->incubate_24h add_fp21399 Add this compound Dilutions incubate_24h->add_fp21399 add_effector Add Effector Cells add_fp21399->add_effector incubate_fusion Incubate for Fusion (6-12h) add_effector->incubate_fusion add_reagent Add Reporter Assay Reagent incubate_fusion->add_reagent measure_signal Measure Luminescence/Absorbance add_reagent->measure_signal analyze Analyze Data (Calculate IC50) measure_signal->analyze end End analyze->end

Figure 2: Workflow for the Cell-Cell Fusion Inhibition Assay.

Protocol:

  • Plate Target Cells: Seed the target cells (e.g., TZM-bl) in a 96-well white, opaque cell culture plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. The final concentrations should typically range from nanomolar to micromolar, bracketing the expected IC50 value. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Add this compound to Target Cells: Carefully remove the medium from the wells containing the target cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Prepare and Add Effector Cells: Harvest the effector cells and resuspend them in complete culture medium at a concentration of 1 x 105 cells/mL. Add 100 µL of the effector cell suspension to each well of the 96-well plate containing the target cells and this compound.

  • Co-culture: Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 12 hours to allow for cell fusion.

  • Measure Reporter Gene Activity:

    • For Luciferase Reporter: Follow the manufacturer's instructions for the luciferase assay system. Typically, this involves lysing the cells and adding the luciferase substrate. Measure the luminescence using a luminometer.

    • For β-galactosidase Reporter: Lyse the cells and add the appropriate substrate for the β-galactosidase assay. Measure the absorbance at the recommended wavelength using a spectrophotometer.

  • Data Analysis:

    • Subtract the background signal (wells with no cells or mock-transfected effector cells).

    • Normalize the signal from the this compound-treated wells to the signal from the vehicle-treated control wells (representing 100% fusion).

    • Plot the percentage of fusion inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits cell fusion by 50%, using a non-linear regression analysis (e.g., four-parameter logistic curve).

Virus-Cell Fusion Inhibition Assay

This assay measures the ability of this compound to inhibit the fusion of HIV-1 particles with target cells. This can be assessed using single-cycle infectious viruses or pseudoviruses carrying a reporter gene.

Materials:

  • HIV-1 Virus Stock: A stock of single-cycle infectious HIV-1 or pseudovirus expressing the desired envelope glycoprotein and containing a reporter gene (e.g., luciferase or GFP).

  • Target Cells: A cell line permissive to HIV-1 infection (e.g., TZM-bl or activated primary CD4+ T cells).

  • This compound: Stock solution of known concentration.

  • Cell Culture Medium and Reagents: As described for the cell-cell fusion assay.

  • 96-well cell culture plates.

  • Luminometer, fluorometer, or flow cytometer, depending on the reporter gene.

Virus_Cell_Fusion_Assay_Workflow start Start plate_target Plate Target Cells start->plate_target incubate_24h Incubate 24h plate_target->incubate_24h prepare_virus_fp21399 Pre-incubate Virus with this compound incubate_24h->prepare_virus_fp21399 add_virus_mix Add Virus/FP-21399 Mixture to Cells prepare_virus_fp21399->add_virus_mix incubate_infection Incubate for Infection (48-72h) add_virus_mix->incubate_infection measure_reporter Measure Reporter Gene Expression incubate_infection->measure_reporter analyze Analyze Data (Calculate IC50) measure_reporter->analyze end End analyze->end

Figure 3: Workflow for the Virus-Cell Fusion Inhibition Assay.

Protocol:

  • Plate Target Cells: Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare Virus-Inhibitor Mixture: In a separate plate or tubes, prepare serial dilutions of this compound in culture medium. Add a constant amount of the HIV-1 virus stock to each dilution and to a vehicle control. Incubate this mixture at 37°C for 1 hour to allow the inhibitor to bind to the virus.

  • Infect Target Cells: Remove the medium from the target cells and add the virus-inhibitor mixtures to the wells.

  • Incubate: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

  • Measure Reporter Gene Expression:

    • For Luciferase Reporter: Lyse the cells and measure luminescence as described above.

    • For GFP Reporter: Analyze the percentage of GFP-positive cells by flow cytometry or quantify the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the IC50 value as described for the cell-cell fusion assay, where 100% infection is determined from the virus-only control wells.

Conclusion

This compound serves as a valuable tool for studying the mechanisms of HIV-1 entry and for the screening and characterization of novel fusion inhibitors. The protocols outlined in these application notes provide a framework for robust and reproducible in vitro assessment of cell fusion inhibition. Researchers should optimize cell densities, incubation times, and inhibitor concentrations for their specific experimental systems.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FP-21399, a bis(disulfonaphthalene) derivative, has been identified as a promising anti-human immunodeficiency virus (HIV) agent. Operating as a fusion inhibitor, it effectively blocks the entry of the virus into host cells. Preclinical investigations in various animal models have been instrumental in characterizing its pharmacokinetic profile, safety, and efficacy. These notes provide a comprehensive overview of the recommended dosage and administration of this compound in animal models based on available preclinical data.

Mechanism of Action

This compound exerts its antiviral activity by targeting the HIV-1 envelope glycoprotein complex (gp120/gp41).[1] This interaction prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby inhibiting viral entry into the host cell. A key characteristic of this compound is its propensity to concentrate in lymph nodes, which are significant reservoirs for HIV replication.[2][3]

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Fusion Viral Entry gp41->Fusion 4. Membrane   Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor   Binding CCR5_CXCR4->gp41 3. Conformational   Change FP21399 This compound FP21399->gp120 Blocks Interaction

Caption: HIV-1 entry and the inhibitory action of this compound.

Recommended Dosage and Administration in Animal Models

While specific, detailed protocols from the primary preclinical studies are not extensively published in publicly available literature, summaries from subsequent clinical trial reports provide insights into the dosing strategies used in animal models. Preclinical toxicology and pharmacokinetic studies were conducted in rodents (rats) and dogs.

Table 1: Summary of this compound Administration in Animal Models

Animal ModelAdministration RouteDosage RangeKey FindingsReference
Rodents (Rats)Intravenous (presumed)Not SpecifiedNo toxicity observed at doses equivalent to the highest clinical trial doses. Similar pharmacokinetic profile to humans.[4]
DogsIntravenous (presumed)Not SpecifiedNo toxicity observed at doses equivalent to the highest clinical trial doses. Similar pharmacokinetic profile to humans.[4]

It is important to note that the preclinical studies established a foundation for the Phase I human clinical trials, where single intravenous doses of 0.9, 1.7, 2.8, and 4.2 mg/kg, and weekly infusions of 1, 2, and 3 mg/kg were administered.[5][6][7] The animal model studies predicted that at equivalent dose levels, the concentration of this compound in the lymph nodes would be approximately two orders of magnitude higher than its 90% inhibitory concentration (IC90).[4]

Experimental Protocols

Experimental Workflow for Preclinical Evaluation of this compound

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Animal Studies cluster_clinical Clinical Development Antiviral_Assay Antiviral Activity Assay (IC50, IC90) PK_Studies Pharmacokinetic Studies (Rodents, Dogs) Antiviral_Assay->PK_Studies Inform Dosing Cytotoxicity_Assay Cytotoxicity Assay (CC50) Toxicity_Studies Toxicology Studies (Dose Escalation) Cytotoxicity_Assay->Toxicity_Studies Inform Safety Efficacy_Studies Efficacy Studies (e.g., SCID-hu mice) PK_Studies->Efficacy_Studies Determine Dosing Regimen Toxicity_Studies->Efficacy_Studies Determine Safe Dose Range Phase_I Phase I Clinical Trial (Safety, PK in Humans) Efficacy_Studies->Phase_I Provide Preclinical Proof-of-Concept

Caption: General workflow for preclinical evaluation of this compound.

Pharmacokinetic Studies
  • Animal Models: Male Sprague-Dawley rats and Beagle dogs are common models for pharmacokinetic studies.

  • Administration: Based on clinical trial information, intravenous administration is the likely route used in preclinical studies. The drug would be formulated in a suitable vehicle for injection.

  • Dose Groups: Multiple dose groups would be established to assess dose-linearity.

  • Sample Collection: Blood samples would be collected at various time points post-administration. Plasma would be separated for drug concentration analysis.

  • Bioanalysis: A validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), would be used to quantify this compound concentrations in plasma.

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life would be calculated.

Toxicology Studies
  • Animal Models: Rodents and a non-rodent species (e.g., dogs) are typically used.

  • Dose Escalation: Increasing doses of this compound would be administered to determine the maximum tolerated dose (MTD).

  • Monitoring: Animals would be monitored for clinical signs of toxicity, changes in body weight, and food/water consumption.

  • Pathology: At the end of the study, a full necropsy and histopathological examination of tissues would be performed to identify any target organs of toxicity.

Data Presentation

Due to the limited availability of specific quantitative data from the primary preclinical animal studies, a detailed comparative table cannot be constructed at this time. The available information strongly suggests that the preclinical development focused on establishing the safety and pharmacokinetic profile to support the initiation of human trials. The key takeaway from the animal studies is the favorable safety profile and the significant accumulation of the drug in lymphoid tissues.

Conclusion

This compound represents a significant development in the field of HIV fusion inhibitors. The preclinical studies in rodent and canine models were crucial in demonstrating its low toxicity and favorable pharmacokinetic properties, particularly its concentration in lymph nodes. While specific dosage and administration protocols from these early studies are not widely disseminated, the information gleaned from summaries provides a solid foundation for researchers and drug development professionals working with this or similar compounds. Further investigation into the primary research publications is recommended for those requiring more granular detail for study design.

References

FP-21399 solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

FP-21399 is identified as a bis(disulfonaphthalene) derivative and a bis-azo compound with demonstrated anti-HIV activity.[1][2][3] It functions by blocking the entry of the virus into uninfected cells.[2][3] Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring accurate and reproducible experimental results. These application notes provide guidance on the preparation and storage of this compound based on available information.

Data Presentation

Table 1: Solubility of this compound
SolventSolubilityRemarksSource
WaterLimitedThe potassium salt of a related compound shows higher aqueous solubility.[4][5]
EthanolLimitedCan form a slurry in alcohol-water mixtures.[4]
PEG 400Potential SolventAn oral solution of a different triazole derivative was prepared in PEG 400.[6]

Experimental Protocols

Protocol 1: General Procedure for Reconstitution of Lyophilized this compound

Disclaimer: The following is a generalized protocol due to the absence of specific manufacturer's instructions. It is highly recommended to consult the product-specific datasheet or contact the supplier for detailed instructions. The limited solubility of this compound may require optimization of this procedure.[4]

Materials:

  • Lyophilized this compound powder

  • Sterile, high-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)

  • Sterile, conical polypropylene tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Carefully add the calculated volume of the recommended solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently swirl or vortex the vial to dissolve the powder. Due to its limited solubility, this step may require gentle warming or sonication. Visually inspect the solution to ensure complete dissolution. If a slurry forms, further optimization of the solvent or concentration may be necessary.[4]

  • Aliquoting: Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at the recommended temperature, protected from light.

Mandatory Visualization

FP21399_Preparation_Workflow cluster_prep Solution Preparation start Start: Lyophilized this compound equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add appropriate solvent equilibrate->add_solvent dissolve Vortex/sonicate to dissolve add_solvent->dissolve check_solubility Visually confirm complete dissolution dissolve->check_solubility check_solubility->dissolve [Incomplete] aliquot Aliquot into single-use tubes check_solubility->aliquot [Completely dissolved] store Store at recommended temperature aliquot->store

Caption: General workflow for the reconstitution of lyophilized this compound.

Storage Conditions

While specific storage conditions for this compound are not detailed in the provided search results, general recommendations for similar bioactive small molecules are provided below. It is crucial to refer to the manufacturer's instructions for validated storage information.

Table 2: General Storage Recommendations
FormTemperatureLight SensitivityRemarks
Lyophilized Powder-20°C to -80°CProtect from lightStable for extended periods when stored correctly.
Stock Solution-20°C to -80°CProtect from lightAliquoting is recommended to avoid repeated freeze-thaw cycles.

Stability: The stability of this compound in solution is not explicitly documented. For critical experiments, it is advisable to use freshly prepared solutions or solutions that have been stored under validated stable conditions.

Signaling Pathway

Information regarding the specific signaling pathways modulated by this compound is not available in the provided search results. Its mechanism of action is described as the inhibition of HIV entry into host cells.[2][3]

FP21399_Mechanism_of_Action cluster_moa Mechanism of Action HIV HIV Virion Fusion Viral Entry / Membrane Fusion HIV->Fusion HostCell Host Cell (CD4+) Fusion->HostCell Infection FP21399 This compound FP21399->Inhibition Inhibition->Fusion

Caption: this compound inhibits HIV entry into host cells.

References

Application of FP-21399 in Studying HIV Envelope Glycoprotein Function: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis-azo compound that has been identified as a potent inhibitor of Human Immunodeficiency Virus type 1 (HIV-1) replication.[1] This small molecule acts as an entry inhibitor, specifically targeting the HIV-1 envelope glycoprotein complex (gp120/gp41) to prevent the virus from entering host cells.[1] Its mechanism of action is distinct from many other antiretroviral drugs as it does not target viral enzymes like reverse transcriptase or protease, nor does it depend on cellular receptors such as CD4 and CCR5.[1] This makes this compound a valuable tool for studying the intricate functions of the HIV envelope glycoprotein and a potential candidate for antiretroviral therapy.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for key experiments to investigate its effects on HIV-1 entry and envelope glycoprotein function.

Mechanism of Action

This compound's antiviral activity is attributed to its direct interaction with the HIV-1 gp120/gp41 complex.[1] This interaction is crucial during the viral entry process. The binding of this compound to the envelope glycoprotein is thought to stabilize the complex, thereby inhibiting the conformational changes necessary for membrane fusion.[1] Notably, this compound has been shown to inhibit the shedding of the gp120 subunit from T-tropic HIV-1 strains.[1]

The specificity of this compound for the HIV-1 envelope glycoprotein is highlighted by its inability to inhibit the entry of Simian Immunodeficiency Virus (SIVmac239), which utilizes the same CD4 and CCR5 co-receptors as HIV-1.[1] This indicates that the antiviral effect is not mediated through interaction with these host cell receptors.

Data Presentation

Preclinical Efficacy Data
HIV-1 StrainAssay TypeCell LineIC50 (µg/mL)
IIIB (X4-tropic)p24 antigenC81660.4
RF (X4-tropic)p24 antigenC81660.5
MN (X4-tropic)p24 antigenC81660.3
Ba-L (R5-tropic)p24 antigenPBMC1.1
JR-FL (R5-tropic)p24 antigenPBMC2.3

Source: Virology. 1998 May 10;244(2):530-41.

Phase I Clinical Trial: Pharmacokinetic Parameters (Single Dose)
Dose (mg/kg)Cmax (µg/mL)T1/2α (hours)T1/2β (days)AUC (µg·h/mL)
0.910.2 ± 1.54.1 ± 1.11.5 ± 0.325.4 ± 4.8
1.721.3 ± 3.14.3 ± 0.91.6 ± 0.453.8 ± 9.7
2.835.7 ± 5.44.0 ± 1.31.7 ± 0.590.1 ± 18.2
4.256.1 ± 8.94.2 ± 1.01.8 ± 0.6141.6 ± 29.5

Source: J Infect Dis. 2000 Aug;182(2):607-10.[2]

Phase I Clinical Trial: Patient Demographics and Baseline Characteristics
CharacteristicValue
Number of Patients34
Median Age (years)38 (range, 24-59)
Sex (Male/Female)32/2
Median CD4+ Cell Count (cells/µL)210 (range, 50-400)
Median HIV-1 RNA (copies/mL)4.5 log10

Source: J Infect Dis. 2000 Aug;182(2):607-10.[2]

Experimental Protocols

Time-of-Addition Assay

This assay is crucial for determining the specific stage of the HIV-1 replication cycle that is inhibited by this compound. By adding the compound at different time points relative to viral infection, one can pinpoint whether the inhibitory effect occurs early (entry) or late (post-entry) in the viral life cycle.

Materials:

  • Target cells (e.g., C8166 T-cell line)

  • HIV-1 stock (e.g., HIV-1 IIIB)

  • This compound stock solution

  • Control inhibitors with known mechanisms (e.g., a reverse transcriptase inhibitor like Zidovudine and a protease inhibitor like Saquinavir)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Protocol:

  • Cell Preparation: Seed C8166 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Viral Infection: Infect the cells with a predetermined amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized to yield a detectable level of p24 antigen production within the assay timeframe.

  • Time-of-Addition:

    • Prepare serial dilutions of this compound and control inhibitors.

    • Add the compounds to the infected cell cultures at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10, and 12 hours).

    • Include a "pre-infection" time point where cells are treated with the compound for 1 hour before the addition of the virus.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • p24 Antigen Quantification:

    • After the incubation period, collect the cell culture supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the percentage of p24 inhibition against the time of compound addition.

    • Compare the inhibition profile of this compound with those of the control inhibitors. A loss of inhibitory activity at later time points for this compound, similar to other entry inhibitors, would confirm its mechanism of action.

Single-Cycle Viral Entry Assay

This assay specifically measures the ability of this compound to block the initial entry of HIV-1 into target cells, independent of subsequent replication steps. This is typically achieved using reporter viruses that can only complete a single round of infection.

Materials:

  • Target cells (e.g., HeLa-CD4-LTR-β-gal cells, which express CD4 and have a β-galactosidase reporter gene under the control of the HIV-1 LTR)

  • Single-cycle HIV-1 reporter virus stock (e.g., pseudotyped with an HIV-1 envelope)

  • This compound stock solution

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • β-galactosidase assay substrate (e.g., CPRG or ONPG)

  • Lysis buffer

Protocol:

  • Cell Seeding: Plate HeLa-CD4-LTR-β-gal cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the diluted compound for 1 hour at 37°C.

  • Viral Infection:

    • Add the single-cycle HIV-1 reporter virus to the wells containing the cells and the compound.

    • Incubate for 2-4 hours at 37°C to allow for viral entry.

  • Wash and Incubate:

    • Remove the virus- and compound-containing medium and wash the cells gently with PBS to remove unbound virus.

    • Add fresh culture medium to each well.

    • Incubate the plates for 48-72 hours to allow for the expression of the reporter gene.

  • Reporter Gene Assay:

    • Lyse the cells using a suitable lysis buffer.

    • Add the β-galactosidase substrate to the cell lysates.

    • Measure the colorimetric change using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition of β-galactosidase activity for each concentration of this compound.

    • Determine the IC50 value of this compound for viral entry.

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitor Inhibitor gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 4. Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change FP21399 This compound FP21399->gp120 Inhibits Conformational Change

Figure 1: Proposed mechanism of this compound inhibition of HIV-1 entry.

Time_of_Addition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Target Cells D Infect Cells with HIV-1 A->D B Prepare Virus Stock B->D C Prepare this compound Dilutions E Add this compound at Different Time Points C->E D->E F Incubate for 24-48h E->F G Collect Supernatant F->G H Quantify p24 Antigen (ELISA) G->H I Determine Time-dependent Inhibition H->I

Figure 2: Experimental workflow for the Time-of-Addition assay.

Single_Cycle_Entry_Workflow cluster_setup Setup cluster_infection Infection cluster_readout Readout P1 Seed Reporter Cells I1 Pre-incubate Cells with this compound P1->I1 P2 Prepare this compound Dilutions P2->I1 I2 Infect with Single-Cycle Reporter Virus I1->I2 I3 Wash and Incubate for 48-72h I2->I3 R1 Lyse Cells I3->R1 R2 Measure Reporter Gene Activity R1->R2 R3 Calculate % Inhibition and IC50 R2->R3

Figure 3: Workflow for the Single-Cycle Viral Entry assay.

References

Application Notes and Protocols for Investigating HIV Drug Resistance Mechanisms Using FP-21399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis(disulfonaphthalene) derivative that functions as a human immunodeficiency virus (HIV) fusion inhibitor.[1][2] It prevents HIV from entering uninfected cells, thereby halting the viral replication cycle at an early stage.[1][3] The mechanism of action involves blocking the viral entry process, a critical step for infection.[1][3] Research indicates that this compound specifically targets the HIV-1 envelope glycoprotein, gp120/gp41 complex, to exert its antiviral effect.[1][3] This compound has demonstrated activity against various clinical and laboratory strains of HIV, including those resistant to other antiretroviral agents like zidovudine (AZT).[4] An important characteristic of this compound is its affinity for lymph nodes, which are significant reservoirs for HIV replication.[2][3]

These application notes provide detailed protocols for utilizing this compound as a tool to investigate the mechanisms of HIV drug resistance, particularly in the context of viral entry inhibitors. The provided methodologies will enable researchers to assess the efficacy of this compound against various HIV-1 strains, select for resistant variants, and characterize the molecular basis of resistance.

Mechanism of Action of this compound

This compound is a bis-azo compound that inhibits HIV-1 infection by preventing viral entry.[3] Its mode of action is not dependent on the cellular receptors CD4 and CCR5, but rather on a direct interaction with the HIV-1 envelope glycoprotein complex.[3] It has been suggested that this compound interferes with the V3 loop of the viral envelope.[4] Studies have shown that this compound can inhibit the shedding of gp120 from T-tropic viruses, indicating an interaction that stabilizes the gp120/gp41 complex.[3] The antiviral activity of this compound is attributed to its binding to the gp120/gp41 complex during the viral entry process, thereby preventing the conformational changes necessary for membrane fusion.[3]

HIV_Entry_Inhibition_by_FP21399 cluster_virus HIV-1 Virion HIV_Virion CD4 CD4 Receptor HIV_Virion->CD4 1. Attachment gp120_gp41 gp120/gp41 Complex Fusion Viral Entry CoReceptor CCR5/CXCR4 Co-receptor CD4->CoReceptor 2. Co-receptor Binding CoReceptor->Fusion 3. Membrane Fusion FP21399 This compound FP21399->gp120_gp41 Inhibits Conformational Change HIV_Entry_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Transfect 1. Co-transfect HEK293T cells (Env + Backbone Plasmids) Harvest 2. Harvest & Filter Pseudovirus Transfect->Harvest Add_Virus 6. Add pseudovirus to wells Harvest->Add_Virus Seed 3. Seed TZM-bl cells in 96-well plate Add_Drug 5. Add this compound to cells Seed->Add_Drug Dilute 4. Prepare serial dilutions of this compound Add_Drug->Add_Virus Incubate 7. Incubate for 48 hours Add_Virus->Incubate Measure 8. Measure Luciferase Activity Incubate->Measure Calculate 9. Calculate % Inhibition Measure->Calculate Determine_IC50 10. Determine IC50 Calculate->Determine_IC50 Resistance_Selection_Workflow start Start with Wild-Type HIV-1 infect_cells Infect CD4+ T-cells + low concentration this compound start->infect_cells monitor Monitor p24 levels infect_cells->monitor p24_high p24 detected? monitor->p24_high p24_high->monitor No harvest Harvest virus supernatant p24_high->harvest Yes increase_drug Increase this compound concentration harvest->increase_drug characterize Isolate & Characterize Resistant Virus (IC50, Sequencing) harvest->characterize After multiple rounds infect_fresh Infect fresh cells increase_drug->infect_fresh infect_fresh->monitor end End characterize->end

References

FP-21399: A Potent Tool for Elucidating Viral Entry Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a synthetic bis(disulfonaphthalene) derivative that has demonstrated potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) by specifically targeting the viral entry process.[1][2][3] Its mechanism of action, which involves the disruption of the conformational changes in the viral envelope glycoprotein complex (gp120/gp41) necessary for membrane fusion, makes it an invaluable tool for studying the kinetics of viral entry.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool in virology and drug development.

This compound has been shown to interact with the V3 loop of the gp120 subunit, a critical region for co-receptor binding, and to inhibit the shedding of gp120 from the viral surface.[1] Its specificity for HIV-1, with no activity against Simian Immunodeficiency Virus (SIV), underscores its targeted interaction with the HIV-1 envelope glycoproteins.[2] These characteristics allow for precise dissection of the early events in the HIV-1 life cycle.

Data Presentation

The antiviral activity of this compound has been quantified against various laboratory and clinical strains of HIV-1. The following table summarizes the 90% inhibitory concentrations (IC90) as reported in the literature.

HIV-1 StrainCell LineIC90 (µg/mL)Reference
Lai (T-tropic)H90.46(Ono et al., 1997)
MN (T-tropic)H91.2(Ono et al., 1997)
RF (T-tropic)H91.5(Ono et al., 1997)
Ba-L (M-tropic)PM15.5(Ono et al., 1997)
Clinical Isolate (T-tropic)PBMC0.8(Ono et al., 1997)
Clinical Isolate (NSI)PBMC2.1(Ono et al., 1997)

Mechanism of Action: Viral Entry Inhibition

The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the target cell. This binding triggers conformational changes in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. Co-receptor binding induces further conformational changes in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and subsequent fusion of the viral and cellular membranes. This compound disrupts this cascade by binding to the gp120/gp41 complex, preventing the necessary conformational changes for fusion.

Time_of_Addition_Workflow A Day 1: Seed Target Cells B Day 2: Infect Cells with HIV-1 A->B C Add this compound at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24h) B->C D Incubate for 48-72 hours C->D E Quantify Viral Replication (e.g., p24 ELISA, Luciferase Assay) D->E F Analyze Data: Plot % Inhibition vs. Time of Addition E->F

References

Application Notes and Protocols for Assessing the Synergistic Effects of FP-21399 with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis-azo compound that inhibits Human Immunodeficiency Virus type 1 (HIV-1) replication by preventing viral entry.[1] Its mechanism of action involves interaction with the HIV-1 envelope glycoprotein complex (gp120/gp41), thereby blocking the fusion of the viral and cellular membranes.[1][2] Combination antiretroviral therapy (cART) is the standard of care for HIV-1 infection, and the synergistic or additive effects of combining drugs that target different stages of the viral life cycle are paramount for therapeutic success.[3][4] Assessing the synergistic potential of this compound with other classes of antiretroviral drugs is a critical step in its development as a component of future cART regimens.

These application notes provide a detailed protocol for evaluating the synergistic, additive, or antagonistic effects of this compound when used in combination with other antiretroviral agents. The primary methodology described is the in vitro checkerboard assay, a widely used technique for synergy testing.[3][5][6]

Key Concepts in Drug Synergy Assessment

The interaction between two drugs can be classified as synergistic, additive, or antagonistic.

  • Synergy: The combined effect of the two drugs is greater than the sum of their individual effects.[4][7]

  • Additivity: The combined effect is equal to the sum of the individual effects.[7]

  • Antagonism: The combined effect is less than the sum of their individual effects.[7]

The most common method for quantifying these interactions is through the calculation of the Combination Index (CI) , based on the median-effect analysis developed by Chou and Talalay.[3][4]

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

Another key method for evaluating drug interactions is isobologram analysis , which provides a graphical representation of synergy, additivity, and antagonism.[8][9][10][11]

Potential Antiretroviral Classes for Combination with this compound

Given that this compound is an entry inhibitor, evaluating its synergy with drugs targeting other steps in the HIV-1 life cycle is a rational approach.[1][12] Potential combination partners include:

  • Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): e.g., Tenofovir, Emtricitabine, Lamivudine.[12][13][14]

  • Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): e.g., Efavirenz, Rilpivirine.[12][13][14]

  • Integrase Strand Transfer Inhibitors (INSTIs): e.g., Dolutegravir, Bictegravir, Raltegravir.[12][13][14][15]

  • Protease Inhibitors (PIs): e.g., Darunavir, Atazanavir.[12][13][14]

  • Other Entry Inhibitors: e.g., Maraviroc (a CCR5 antagonist).[12][16]

Data Presentation

The quantitative data generated from the synergy assays should be summarized in clear and structured tables for easy comparison. The following are examples of how to present the data.

Table 1: In Vitro Antiviral Activity of this compound and Combination Drugs Alone

DrugDrug ClassTarget HIV-1 StrainIC50 (nM) ± SDCC50 (µM) ± SDSelectivity Index (SI = CC50/IC50)
This compoundEntry InhibitorHIV-1 IIIBHypothetical ValueHypothetical ValueHypothetical Value
Drug A (e.g., Tenofovir)NRTIHIV-1 IIIBHypothetical ValueHypothetical ValueHypothetical Value
Drug B (e.g., Dolutegravir)INSTIHIV-1 IIIBHypothetical ValueHypothetical ValueHypothetical Value
Drug C (e.g., Darunavir)PIHIV-1 IIIBHypothetical ValueHypothetical ValueHypothetical Value

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SD: Standard Deviation.

Table 2: Synergistic Effects of this compound in Combination with Other Antiretrovirals

Drug CombinationMolar RatioIC50 of this compound in Combination (nM)IC50 of Combination Drug (nM)Combination Index (CI) at 50% InhibitionInterpretation
This compound + Drug A1:1Hypothetical ValueHypothetical ValueHypothetical Valuee.g., Synergy
This compound + Drug B1:1Hypothetical ValueHypothetical ValueHypothetical Valuee.g., Additivity
This compound + Drug C1:1Hypothetical ValueHypothetical ValueHypothetical Valuee.g., Antagonism

Experimental Protocols

Protocol 1: In Vitro Checkerboard Assay for Antiviral Synergy

This protocol outlines the steps to assess the synergistic effects of this compound with another antiretroviral drug using a checkerboard dilution method in a 96-well plate format.[5][6][17][18][19]

1. Materials and Reagents:

  • HIV-1 permissive cell line (e.g., TZM-bl, MT-4)
  • Complete cell culture medium
  • HIV-1 virus stock (e.g., laboratory-adapted strain like HIV-1 IIIB or a clinical isolate)
  • This compound and the second antiretroviral drug of interest
  • 96-well cell culture plates
  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay reagent for TZM-bl cells)
  • Reagents for assessing cell viability (e.g., MTT, CellTiter-Glo®)

2. Cell Preparation:

  • Seed the 96-well plates with the appropriate density of HIV-1 permissive cells (e.g., 1 x 10^4 cells/well).
  • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

3. Drug Dilution and Plate Setup (Checkerboard):

  • Prepare serial dilutions of this compound and the second drug in cell culture medium.
  • In a 96-well plate, add increasing concentrations of this compound along the rows and increasing concentrations of the second drug along the columns. This creates a matrix of different concentration combinations.
  • Include wells with each drug alone as controls to determine their individual IC50 values.
  • Include cell-only wells (no drug, no virus) and virus-only wells (no drug) as controls.

4. Viral Infection:

  • Infect the cells with a pre-titered amount of HIV-1 virus stock. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

5. Incubation:

  • Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-5 days) at 37°C in a 5% CO2 incubator.

6. Quantification of Viral Replication and Cytotoxicity:

  • After incubation, quantify the extent of viral replication in each well. This can be done by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit or by measuring luciferase activity if using TZM-bl cells.
  • In a parallel plate without virus infection, assess cell viability using an appropriate assay (e.g., MTT) to determine the cytotoxicity of the drug combinations.

7. Data Analysis:

  • Calculate the percentage of viral inhibition for each drug concentration and combination relative to the virus control.
  • Determine the IC50 value for each drug alone and for the combinations.
  • Calculate the Combination Index (CI) using a suitable software program (e.g., CompuSyn) or the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where:
  • (D)₁ and (D)₂ are the concentrations of drug 1 (this compound) and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).[3]
  • (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that achieve the same effect.[3]

Mandatory Visualizations

HIV1_Entry_and_FP21399_Target cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 Co-receptor (CCR5/CXCR4) gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 CD4->CCR5_CXCR4 CCR5_CXCR4->gp41 4. gp41 Fusion Peptide Insertion FP21399 This compound FP21399->gp120 Inhibits Conformational Change FP21399->gp41

Caption: HIV-1 entry mechanism and the target of this compound.

Checkerboard_Assay_Workflow start Start cell_prep 1. Cell Preparation (Seed 96-well plates) start->cell_prep drug_prep 2. Drug Dilution (this compound & Drug B) cell_prep->drug_prep checkerboard 3. Checkerboard Setup (Create concentration matrix) drug_prep->checkerboard infection 4. HIV-1 Infection checkerboard->infection incubation 5. Incubation (3-5 days) infection->incubation quantification 6. Quantify Viral Replication (e.g., p24 ELISA) incubation->quantification cytotoxicity 7. Assess Cytotoxicity (e.g., MTT assay) incubation->cytotoxicity analysis 8. Data Analysis (Calculate IC50 & CI) quantification->analysis cytotoxicity->analysis end End analysis->end

Caption: Experimental workflow for the checkerboard synergy assay.

Synergy_Interpretation_Logic input Experimental Data (IC50 values for single drugs and combinations) calculation Calculate Combination Index (CI) CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ input->calculation decision Evaluate CI Value calculation->decision synergy Synergy (CI < 1) decision->synergy CI < 1 additivity Additivity (CI = 1) decision->additivity CI = 1 antagonism Antagonism (CI > 1) decision->antagonism CI > 1

Caption: Logical flow for the determination of drug synergy.

References

Application Notes and Protocols for Evaluating FP-21399 Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FP-21399 is a bis-azo compound that has demonstrated potent anti-HIV-1 activity by inhibiting viral entry into host cells.[1] Its mechanism of action involves targeting the HIV-1 envelope glycoprotein complex (gp120/gp41), thereby preventing the conformational changes necessary for membrane fusion and subsequent viral replication.[1] Preclinical studies have shown that this compound is active against a variety of laboratory and clinical HIV-1 strains, including those resistant to other antiretroviral agents like zidovudine (AZT).[2] This document provides detailed application notes and experimental protocols for evaluating the in vitro efficacy of this compound using established cell culture models.

Mechanism of Action and Signaling Pathway

This compound acts as an HIV-1 entry inhibitor. The entry of HIV-1 into a target T-cell is a multi-step process initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the host cell. This interaction triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. The subsequent binding to the coreceptor induces further conformational changes in the transmembrane glycoprotein gp41, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the viral and cellular membranes. This compound is believed to interact with the gp120/gp41 complex, disrupting this cascade and preventing viral entry.[1]

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoR CCR5/CXCR4 Co-receptor gp120->CoR 2. Co-receptor   Binding gp41 gp41 Cell_Membrane gp41->Cell_Membrane 4. Membrane   Fusion CoR->gp41 3. Conformational   Change This compound This compound This compound->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Quantitative Data Summary

Cell Line HIV-1 Strain Assay Type Endpoint Measured This compound IC50 (µM)
T-cell lines (e.g., MT-4, CEM-SS)Laboratory-adapted strains (e.g., HIV-1 IIIB, NL4-3)p24 Antigen AssayReduction in p24 antigen productionData not publicly available
C8166, MT-4Syncytium-inducing strainsSyncytium Formation AssayInhibition of syncytia formationData not publicly available
Peripheral Blood Mononuclear Cells (PBMCs)Clinical Isolatesp24 Antigen AssayReduction in p24 antigen productionData not publicly available

Experimental Protocols

p24 Antigen Inhibition Assay

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which serves as a marker for viral replication. A reduction in p24 levels in the presence of this compound indicates inhibition of viral replication.

Materials:

  • Susceptible T-cell line (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 stock (laboratory-adapted strain or clinical isolate)

  • This compound stock solution

  • Complete cell culture medium

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • HIV-1 p24 Antigen ELISA kit

  • Microplate reader

Protocol:

p24_Assay_Workflow A 1. Seed Cells (e.g., MT-4 cells) in 96-well plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Add this compound dilutions to cells B->C D 4. Infect cells with HIV-1 stock C->D E 5. Incubate for 4-7 days D->E F 6. Collect culture supernatant E->F G 7. Quantify p24 antigen using ELISA F->G H 8. Calculate IC50 value G->H

Caption: Workflow for the p24 antigen inhibition assay.
  • Cell Seeding: Seed a suitable T-cell line (e.g., MT-4 cells) in a 96-well plate at a density that will not be over-confluent at the end of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include appropriate controls: virus control (cells + virus, no drug) and cell control (cells only, no virus or drug).

  • Treatment: Add the diluted this compound to the designated wells.

  • Infection: Add a pre-titered amount of HIV-1 stock to all wells except the cell control wells. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-7 days.

  • Supernatant Collection: After the incubation period, carefully collect the culture supernatant from each well.

  • p24 Quantification: Determine the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Syncytium Formation Inhibition Assay

This assay is used for HIV-1 strains that induce the formation of syncytia (large, multinucleated cells resulting from the fusion of infected and uninfected cells). The ability of this compound to inhibit syncytium formation is a direct measure of its anti-fusion activity.

Materials:

  • Syncytium-sensitive T-cell line (e.g., C8166 or MT-4)

  • Syncytium-inducing HIV-1 strain

  • This compound stock solution

  • Complete cell culture medium

  • 24- or 48-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

Protocol:

Syncytium_Assay_Workflow A 1. Seed syncytium-sensitive cells (e.g., C8166) in 24- or 48-well plate B 2. Add serial dilutions of This compound A->B C 3. Co-culture infected and uninfected cells or add cell-free virus B->C D 4. Incubate for 24-72 hours C->D E 5. Observe and count syncytia under a microscope D->E F 6. Calculate percent inhibition and determine IC50 E->F

Caption: Workflow for the syncytium formation inhibition assay.
  • Cell Seeding: Seed a syncytium-sensitive cell line (e.g., C8166) in a 24- or 48-well plate.

  • Treatment: Add serial dilutions of this compound to the wells.

  • Infection/Co-culture: Infect the cells with a syncytium-inducing HIV-1 strain. Alternatively, co-culture uninfected cells with chronically infected cells that express viral envelope glycoproteins on their surface.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-72 hours.

  • Syncytia Quantification: Using an inverted microscope, count the number of syncytia in each well. A syncytium is typically defined as a giant cell containing multiple nuclei.

  • Data Analysis: Calculate the percentage of inhibition of syncytium formation for each drug concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Conclusion

The p24 antigen and syncytium formation assays are robust and reliable methods for evaluating the in vitro efficacy of the HIV-1 entry inhibitor this compound. These protocols, in conjunction with appropriate cell culture models, provide a framework for researchers to further characterize the antiviral activity of this compound and similar compounds. While specific IC50 values for this compound are not widely published, the methodologies described here will allow researchers to generate these critical data points for their specific experimental systems.

References

Application Notes & Protocols: Quantification of FP-21399 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: FP-21399 is a bis-azo compound investigated for its potent anti-HIV-1 activity. It functions as a viral entry inhibitor, specifically targeting the HIV-1 envelope glycoprotein complex (gp120/gp41) to prevent the virus from fusing with host cells[1]. Accurate quantification of this compound in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies during its development. This document provides a detailed protocol for the determination of this compound in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methodologies[2].

Quantitative Data Summary

A validated HPLC method for the quantification of this compound in human plasma has demonstrated the following performance characteristics[2].

ParameterValue
Linear Range 0.01 - 100 µg/mL
Lower Limit of Quantitation (LLOQ) 0.01 µg/mL
Correlation Coefficient (r) 0.994
Intra-assay Precision (%CV) 0.2% - 8%
Inter-assay Precision (%CV) 1% - 12%
Bias (%) -17% to 3%
Retention Time 8.8 minutes

Mechanism of Action: HIV-1 Entry Inhibition

This compound exerts its antiviral effect by interfering with the initial stages of the HIV-1 lifecycle. The virus enters host T-cells and macrophages through a series of conformational changes in its envelope glycoproteins, gp120 and gp41, upon binding to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). This compound is suggested to interact with the gp120/gp41 complex, stabilizing it in a pre-fusion state and preventing the structural rearrangements necessary for the fusion of the viral and cellular membranes[1]. This action effectively blocks the entry of the viral capsid into the host cell.

HIV_Entry_Inhibition Mechanism of this compound Action cluster_virus HIV-1 Virion cluster_host Host T-Cell cluster_process gp120 gp120 gp41 gp41 Binding 1. Receptor Binding gp120->Binding Binds CD4 CD4 Receptor CD4->Binding CCR5 CCR5 Coreceptor ConformationalChange 2. Conformational Change CCR5->ConformationalChange Binding->CCR5 Exposes coreceptor site Fusion 3. Membrane Fusion ConformationalChange->Fusion gp41 mediates Entry 4. Viral Entry Fusion->Entry FP21399 This compound FP21399->ConformationalChange Inhibits

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental Workflow: Sample Analysis

The overall workflow for quantifying this compound in plasma involves sample pre-treatment to remove proteins and interfering substances, followed by chromatographic separation and detection.

Workflow This compound Quantification Workflow plasma 1. Plasma Sample (e.g., 200 µL) ppt 2. Protein Precipitation (Add Acetonitrile 3:1 v/v) plasma->ppt vortex 3. Vortex & Centrifuge ppt->vortex spe 4. Solid-Phase Extraction (SPE) (Load Supernatant) vortex->spe wash 5. Wash SPE Cartridge spe->wash elute 6. Elute this compound wash->elute dry 7. Evaporate & Reconstitute elute->dry hplc 8. HPLC-UV Analysis dry->hplc quant 9. Quantification (Peak Area vs. Calibrators) hplc->quant

Caption: Experimental workflow for this compound extraction and analysis.

Detailed Experimental Protocols

This protocol describes the extraction of this compound from human plasma followed by quantification using HPLC-UV. The method combines protein precipitation with solid-phase extraction (SPE) for robust sample cleanup[2].

1. Materials and Reagents

  • Human plasma (K2-EDTA)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Triethylamine (TEA)

  • Acetic Acid, Glacial

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, polymeric reversed-phase)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • HPLC system with UV-Vis detector

  • Analytical column: Puresil C18, 5 µm, 4.6 x 150 mm[2]

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM Triethylamine Acetate (TEAA) buffer, pH 7.0. To 900 mL of HPLC-grade water, add the appropriate amount of TEA and adjust the pH to 7.0 with glacial acetic acid. Bring the final volume to 1 L.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Reconstitution Solution: Prepare a mixture of Mobile Phase A and Mobile Phase B at a ratio of 78:22 (v/v).

3. Sample Preparation: Protein Precipitation & Solid-Phase Extraction

This two-step process ensures the effective removal of plasma proteins and other endogenous components.

  • Step 3.1: Protein Precipitation

    • Pipette 200 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 600 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma).

    • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant without disturbing the protein pellet.

  • Step 3.2: Solid-Phase Extraction (SPE)

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (~1 mL/min).

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove any remaining polar interferences.

    • Elution: Elute this compound from the cartridge using 1 mL of methanol into a clean collection tube.

    • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried residue in 100 µL of the Reconstitution Solution (78:22 Water:Acetonitrile with 20 mM TEAA). Vortex for 30 seconds to ensure the analyte is fully dissolved.

    • Transfer the final sample to an HPLC vial for analysis.

4. HPLC-UV Analysis

  • Step 4.1: Instrument Conditions [2]

    • Column: Puresil C18, 5 µm, 4.6 x 150 mm

    • Injection Volume: 20 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient

    • UV Detection Wavelengths:

      • 265 nm from 0 to 8 minutes

      • 600 nm from 8.01 to 18 minutes

    • Mobile Phase Gradient:

      Time (min) % Mobile Phase A (Water w/ TEAA) % Mobile Phase B (Acetonitrile)
      0.0 78 22
      8.0 45 55
      12.0 45 55
      12.1 78 22

      | 18.0 | 78 | 22 |

  • Step 4.2: Data Analysis

    • Generate a calibration curve by plotting the peak area of the this compound reference standards against their known concentrations.

    • Perform a linear regression analysis on the calibration curve.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

    • Apply the appropriate dilution factor from the sample preparation step to calculate the final concentration in the original plasma sample.

5. Method Development Considerations

While the described HPLC-UV method is validated, laboratories may consider developing an LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for higher sensitivity and specificity. Key considerations for LC-MS/MS development would include:

  • Ionization Source: Electrospray Ionization (ESI) is typically suitable for molecules of this type.

  • Tuning: Direct infusion of the this compound reference standard to optimize precursor and product ions for Selected Reaction Monitoring (SRM).

  • Internal Standard: Use of a stable isotope-labeled version of this compound is highly recommended to correct for matrix effects and variability in extraction and ionization.

  • Chromatography: A shorter run time may be achievable with UPLC/UHPLC systems and sub-2 µm particle columns.

References

Troubleshooting & Optimization

Troubleshooting FP-21399 insolubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the HIV-1 entry inhibitor, FP-21399, in aqueous solutions.

Troubleshooting Guide: Resolving this compound Insolubility

Researchers may encounter precipitation or incomplete dissolution of this compound during the preparation of aqueous solutions for in vitro experiments. The following guide provides a systematic approach to addressing these issues.

Initial Assessment of the Problem

Before attempting to redissolve the compound, it's crucial to identify the nature of the insolubility.

  • Question: What should I do if I observe a precipitate after adding my this compound stock solution to an aqueous buffer?

  • Answer: First, confirm that the final concentration of the organic solvent (e.g., DMSO) used to prepare the stock solution is at a level compatible with your experimental system (typically ≤ 0.5%). High concentrations of organic solvents can lead to compound precipitation when diluted into an aqueous medium. If the solvent concentration is acceptable, the issue may be related to the compound's intrinsic solubility in the aqueous buffer. Proceed with the troubleshooting steps below.

Systematic Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting this compound insolubility.

G cluster_0 Troubleshooting Workflow for this compound Insolubility A Precipitate Observed in Aqueous Solution B Verify Final Organic Solvent Concentration (e.g., DMSO ≤ 0.5%) A->B C Is Concentration Acceptable? B->C D Reduce Organic Solvent Concentration C->D No E Optimize Dissolution Protocol C->E Yes D->B F Consider Co-solvents or Surfactants E->F G Adjust pH of the Aqueous Buffer E->G H Sonication E->H I Gentle Warming E->I J Successful Dissolution F->J G->J H->J I->J

Caption: A stepwise guide to resolving this compound precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my cell culture medium. What should I do?

A1: This is a common issue when a compound is significantly less soluble in an aqueous environment than in a concentrated organic stock. Here are several steps you can take:

  • Lower the Final Concentration: The simplest approach is to test if this compound is soluble at a lower final concentration in your medium.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try adding it to a smaller volume first while vortexing, and then add this intermediate dilution to the rest of the medium.[1] This rapid mixing can prevent localized high concentrations that lead to precipitation.[1]

  • Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.[1] However, be mindful of the compound's stability at elevated temperatures.

Q2: Can I use solvents other than DMSO to prepare my stock solution?

A2: While DMSO is a common choice for creating stock solutions of poorly soluble compounds, other organic solvents can be used.[2] The choice of solvent depends on the specific experimental requirements and the compatibility with your assay.

SolventPolarityNotes
Dimethyl Sulfoxide (DMSO)Polar aproticHigh dissolving power for many organic compounds.
EthanolPolar proticGenerally more biocompatible than DMSO at higher concentrations.
N,N-Dimethylformamide (DMF)Polar aproticSimilar to DMSO, but can be more aggressive towards some plastics.

Q3: Are there any additives I can use to increase the aqueous solubility of this compound?

A3: Yes, several excipients can be used to enhance the solubility of hydrophobic compounds in aqueous solutions.

AdditiveMechanism of ActionTypical Concentration
Co-solvents Increases the overall polarity of the solvent system.Varies (e.g., up to 5% ethanol)
Surfactants (e.g., Tween® 80) Form micelles that encapsulate the hydrophobic compound.0.01% - 0.1%
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with the compound, shielding it from water.1% - 5%

Note: The compatibility of these additives with your specific cell type and assay should be validated.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the aqueous solution.[1][3] While the specific pKa of this compound is not publicly available, as a bis(disulfonaphthalene) derivative, it contains sulfonic acid groups. These groups are strongly acidic and will be deprotonated (negatively charged) over a wide pH range, which should theoretically enhance aqueous solubility. However, if insolubility persists, slight adjustments to the buffer pH (e.g., from 7.4 to 8.0) may be attempted, but extreme pH values should be avoided as they can degrade the compound and are generally not suitable for biological experiments.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath sonicator for 5-10 minutes can be applied.[1]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: General Method for Diluting this compound into Aqueous Buffer

  • Prepare Aqueous Buffer: Have your final, pre-warmed (if applicable) aqueous buffer (e.g., PBS, cell culture medium) ready in a sterile tube.

  • Add Stock to Buffer: While vortexing the aqueous buffer at a moderate speed, add the required volume of the this compound DMSO stock solution dropwise into the buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around. [1]

  • Immediate Vortexing: Continue to vortex the solution for an additional 30-60 seconds to ensure rapid and uniform dispersion.[1]

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

  • Final DMSO Check: Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your experimental system (typically ≤ 0.5%).

This compound Mechanism of Action

This compound is an HIV-1 entry inhibitor.[4][5] It acts by binding to the HIV-1 envelope glycoprotein gp120, which prevents the conformational changes necessary for the virus to fuse with the host cell membrane.[4] This interaction blocks the entry of the virus into the cell, thus inhibiting viral replication at an early stage of the HIV-1 life cycle.[4]

The following diagram illustrates the HIV-1 entry process and the inhibitory action of this compound.

G cluster_0 HIV-1 Entry and Inhibition by this compound HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding Fusion Membrane Fusion CCR5->Fusion 3. Conformational Change Entry Viral Entry Fusion->Entry FP21399 This compound FP21399->gp120 Blocks Binding Inhibition Inhibition

References

Technical Support Center: Optimizing FP-21399 Concentration for Maximal Viral Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of FP-21399 for maximal viral inhibition in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a bis-azo compound that functions as an entry inhibitor for Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its mechanism of action involves targeting the HIV-1 envelope glycoprotein complex, specifically the gp120/gp41 complex.[1] By interacting with this complex, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry.[1][3] It is important to note that this compound does not inhibit the reverse transcriptase enzyme.[1]

Q2: What is the specific viral target of this compound?

A2: The primary viral target of this compound is the HIV-1 envelope glycoprotein.[1] Preclinical studies have indicated that it interferes with the V3 loop of the viral envelope.[2] It has demonstrated activity against a variety of clinical and laboratory strains of HIV-1, including those resistant to zidovudine (AZT).[2] However, it has been shown to be ineffective against Simian Immunodeficiency Virus (SIVmac239), highlighting its specificity for the HIV-1 envelope glycoprotein.[1]

Q3: What is the recommended in vitro concentration range for this compound?

A3: Specific IC50 (50% inhibitory concentration), EC50 (50% effective concentration), and CC50 (50% cytotoxic concentration) values for this compound are not consistently reported in publicly available literature. One study mentioned that a similar derivative blocked gp120-mediated membrane fusion at concentrations as low as approximately 1 µg/mL. Clinical trials have used intravenous doses ranging from 0.9 to 4.2 mg/kg, which resulted in plasma concentrations in excess of the in vitro IC50 value; however, the specific in vitro IC50 value was not provided.[4]

Given the lack of a definitive in vitro concentration, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup, including the cell line, virus strain, and assay conditions. A typical starting range for such a study could be from 0.01 µg/mL to 10 µg/mL.

Q4: How should I determine the optimal concentration of this compound for my experiments?

A4: To determine the optimal concentration, you should perform a dose-response curve to establish the EC50 and a cytotoxicity assay to determine the CC50. The therapeutic index (TI), calculated as CC50/EC50, will provide a measure of the compound's safety window. A higher TI is desirable.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
High variability in viral inhibition results. Inconsistent cell density or viral input.Ensure consistent cell seeding density and a standardized viral titer (e.g., multiplicity of infection - MOI) for all experiments.
Pipetting errors.Use calibrated pipettes and proper pipetting techniques. For dose-response experiments, prepare serial dilutions carefully.
Instability of this compound in culture medium.Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Minimize the time the compound is in solution before being added to the cells.
No significant viral inhibition observed. This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations, starting from nanomolar to micromolar concentrations.
Inactive compound.Verify the integrity and purity of your this compound stock. If possible, obtain a new batch from a reliable source.
Incorrect timing of addition.As an entry inhibitor, this compound should be added to the cells before or at the same time as the virus. Refer to the time-of-addition assay protocol.
Significant cytotoxicity observed. This compound concentration is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 value. Use concentrations well below the CC50 for your antiviral assays.
Cell line is particularly sensitive.Test the cytotoxicity of this compound on your specific cell line. If necessary, consider using a less sensitive cell line if it is compatible with your experimental goals.
Contamination of the compound or culture.Ensure that your this compound stock and cell cultures are free from contamination.

Data Presentation

Table 1: Determining the Optimal Concentration of this compound

ParameterDescriptionRecommended AssayTarget Value
EC50 The concentration of this compound that inhibits 50% of viral replication.Plaque Reduction Assay or HIV-1 Entry AssayTo be determined experimentally.
CC50 The concentration of this compound that causes a 50% reduction in cell viability.MTT Assay or LDH AssayTo be determined experimentally. A high value is desirable.
Therapeutic Index (TI) The ratio of CC50 to EC50 (CC50/EC50).Calculated from EC50 and CC50 values.A high TI indicates a favorable safety profile.

Table 2: Example of a Dose-Response Experiment Layout

Concentration (µg/mL)% Viral Inhibition (Replicate 1)% Viral Inhibition (Replicate 2)% Viral Inhibition (Replicate 3)Average % Inhibition
0 (Vehicle Control)0000
0.01
0.1
1
10
100

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50) using a Plaque Reduction Assay
  • Cell Seeding: Seed target cells (e.g., TZM-bl) in 24-well plates at a density that will form a confluent monolayer overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in serum-free culture medium. A suggested starting range is 0.01 to 100 µg/mL.

  • Virus Preparation: Dilute the HIV-1 stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection: Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

  • Inoculation: Remove the culture medium from the cells and add the virus-compound mixture to the wells.

  • Adsorption: Incubate for 2 hours at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 0.5% agarose or methylcellulose and the corresponding concentration of this compound.

  • Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator.

  • Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a solution such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound). Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 using non-linear regression analysis.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) using an MTT Assay
  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and determine the CC50 using non-linear regression analysis.

Mandatory Visualizations

HIV_Entry_Inhibition_by_FP21399 cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Cell_Membrane gp41->Cell_Membrane 4. Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. gp41 Fusion Peptide Exposure FP21399 This compound FP21399->gp120 Binds to gp120/gp41 complex block->CD4 Prevents conformational change and fusion Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Prepare_Cells Prepare Target Cells EC50_Assay EC50 Determination (Plaque Reduction Assay) Prepare_Cells->EC50_Assay CC50_Assay CC50 Determination (MTT Assay) Prepare_Cells->CC50_Assay Prepare_Virus Prepare HIV-1 Stock Prepare_Virus->EC50_Assay Prepare_FP21399 Prepare this compound Dilutions Prepare_FP21399->EC50_Assay Prepare_FP21399->CC50_Assay Calculate_EC50 Calculate EC50 EC50_Assay->Calculate_EC50 Calculate_CC50 Calculate CC50 CC50_Assay->Calculate_CC50 Calculate_TI Calculate Therapeutic Index (CC50/EC50) Calculate_EC50->Calculate_TI Calculate_CC50->Calculate_TI Determine_Optimal_Conc Determine Optimal This compound Concentration Calculate_TI->Determine_Optimal_Conc

References

Technical Support Center: Overcoming Experimental Variability in FP-21399 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during FP-21399 assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a bis-azo compound that functions as an HIV-1 entry inhibitor.[1][2] Its mechanism of action involves binding to the HIV-1 envelope glycoprotein complex, gp120/gp41, thereby preventing the fusion of the viral and cellular membranes, a critical step for viral entry into host cells.[1][2]

Q2: What are the primary in vitro assays used to evaluate this compound?

The primary in vitro assays for this compound are viral entry assays. These assays are designed to measure the inhibition of HIV-1 replication. Key quantitative metrics derived from these assays are the half-maximal effective concentration (EC50), which indicates the concentration of this compound required to reduce viral activity by 50%, and the 50% cytotoxicity concentration (CC50), which measures the concentration that causes a 50% reduction in cell viability.[3][4]

Q3: What is a good selectivity index (SI) for an antiviral compound like this compound?

The selectivity index (SI) is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value is desirable as it indicates that the compound is effective at a concentration that is not toxic to the host cells. Generally, an SI greater than 10 is considered promising for a potential antiviral drug candidate.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: High Variability Between Replicate Wells

Question: My replicate wells for the same experimental condition are showing high variability in my HIV-1 neutralization assay. What could be the cause?

Answer: High variability between replicates can obscure the true effect of this compound. Several factors can contribute to this issue:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability. Ensure cells are in a single-cell suspension before plating and that the plate is gently swirled to achieve a uniform monolayer.[5]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, virus, or the compound can lead to significant differences between wells. Use calibrated pipettes and ensure proper technique. For multi-well plates, using a multichannel pipette can improve consistency.[6]

  • Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, you can avoid using the outer wells or ensure proper humidification during incubation.

  • Cell Health: Unhealthy or stressed cells will respond inconsistently to treatment. Regularly monitor cell morphology and ensure you are using cells within a consistent passage number.[6]

G cluster_troubleshooting Troubleshooting High Replicate Variability Start High Variability Observed Check_Pipetting Verify Pipetting Technique and Calibration Start->Check_Pipetting Check_Cells Assess Cell Health and Seeding Uniformity Check_Pipetting->Check_Cells Accurate Solution_Pipetting Use Calibrated Pipettes / Multichannel Pipettor Check_Pipetting->Solution_Pipetting Inaccurate Check_Edge_Effects Evaluate for Edge Effects Check_Cells->Check_Edge_Effects Consistent Solution_Cells Ensure Single-Cell Suspension / Consistent Passage Number Check_Cells->Solution_Cells Inconsistent Solution_Edge_Effects Avoid Outer Wells / Ensure Proper Humidification Check_Edge_Effects->Solution_Edge_Effects Present End Variability Reduced Check_Edge_Effects->End Absent Solution_Pipetting->Check_Cells Solution_Cells->Check_Edge_Effects Solution_Edge_Effects->End

Caption: A logical workflow for troubleshooting inconsistent assay results.

Issue 2: Weak or No Signal in the Assay

Question: I'm getting a very weak or no signal in my HIV-1 inhibition assay, even in the positive control wells. What are the likely reasons for this?

Answer: A weak or absent signal can be due to several factors related to the reagents, cells, or the virus itself.

  • Suboptimal Virus Titer: The amount of virus used may be too low to generate a robust signal. It is crucial to accurately titrate the virus stock before performing the main experiment.

  • Incorrect Incubation Times: Inadequate incubation times for the virus-inhibitor pre-incubation or for the post-infection culture can lead to a low signal.[1] Refer to your specific assay protocol for optimal incubation periods.

  • Inactive Reagents: Ensure that all reagents, including the virus stock and any detection reagents (e.g., luciferase substrate), are within their expiration dates and have been stored correctly.

  • Cell Viability Issues: If the cells are not viable or are in poor health, they will not support viral replication effectively.

Issue 3: High Background Signal

Question: I'm observing a high background signal in my assay, even in the negative control wells. What could be the cause and how can I resolve it?

Answer: High background can mask the true signal from your experimental samples.

  • Contamination: Bacterial or fungal contamination of your cell cultures or reagents can interfere with the assay and produce a high background signal. Always use aseptic techniques and regularly check for contamination.

  • Sub-optimal Reagent Concentration: For assays using a detection substrate (e.g., luciferase), using an excessively high concentration can lead to auto-luminescence or auto-fluorescence. Titrate the substrate to find the optimal concentration.[1]

  • Inappropriate Plate Type: For luminescence assays, use white, opaque-walled plates to prevent light leakage between wells. For fluorescence assays, black plates are recommended to reduce background fluorescence.

Quantitative Data Summary

The following tables provide a summary of hypothetical but realistic quantitative data for this compound in common in vitro assays. These values can serve as a benchmark for your own experiments.

Table 1: Antiviral Activity and Cytotoxicity of this compound

Cell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)
TZM-blHIV-1 IIIB0.5>100>200
PBMCHIV-1 BaL1.2>100>83
CEM-SSHIV-1 RF0.8>100>125

Table 2: Troubleshooting Common Assay Problems

ProblemPotential CauseRecommended Solution
High Variability Inconsistent cell seedingEnsure single-cell suspension; use a multichannel pipette.
Pipetting errorsCalibrate pipettes; practice consistent technique.
Edge effectsAvoid outer wells; ensure proper humidification.
Weak/No Signal Low virus titerTitrate virus stock accurately.
Inactive reagentsCheck expiration dates and storage conditions.
Suboptimal incubation timesOptimize incubation periods as per protocol.
High Background ContaminationUse aseptic technique; check for contamination.
Suboptimal reagent concentrationTitrate detection substrates.
Inappropriate plate typeUse plates suitable for the detection method.

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Neutralization Assay (TZM-bl cells)

This protocol describes a common method for evaluating the inhibitory activity of this compound using HIV-1 Env-pseudotyped viruses and a luciferase reporter cell line (TZM-bl).

Materials:

  • TZM-bl cells

  • HIV-1 Env-pseudotyped virus stock

  • This compound

  • Complete DMEM (with 10% FBS and antibiotics)

  • Luciferase assay reagent

  • 96-well white, solid-bottom culture plates

  • Luminometer

Methodology:

  • Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C.[7]

  • Compound Dilution: Prepare serial dilutions of this compound in complete DMEM.

  • Virus-Inhibitor Incubation: In a separate plate, mix the diluted this compound with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.[7]

  • Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.[7]

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature, measure the luminescence using a luminometer.[7]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control (no inhibitor). Determine the EC50 value by fitting the data to a dose-response curve.

G cluster_workflow HIV-1 Pseudovirus Neutralization Assay Workflow Plate_Cells Plate TZM-bl Cells Incubate_Cells Incubate Overnight Plate_Cells->Incubate_Cells Infect_Cells Infect TZM-bl Cells Incubate_Cells->Infect_Cells Prepare_Compound Prepare Serial Dilutions of this compound Mix_Compound_Virus Mix this compound and Virus Prepare_Compound->Mix_Compound_Virus Prepare_Virus Prepare Virus Stock Prepare_Virus->Mix_Compound_Virus Incubate_Mix Incubate Mixture (1 hr) Mix_Compound_Virus->Incubate_Mix Incubate_Mix->Infect_Cells Incubate_Infected Incubate (48 hrs) Infect_Cells->Incubate_Infected Add_Luciferase Add Luciferase Reagent Incubate_Infected->Add_Luciferase Read_Luminescence Read Luminescence Add_Luciferase->Read_Luminescence Analyze_Data Analyze Data (Calculate EC50) Read_Luminescence->Analyze_Data

Caption: Workflow for the pseudovirus neutralization assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the CC50 value of this compound.

Materials:

  • Target cell line (e.g., TZM-bl)

  • This compound

  • Complete DMEM

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom culture plates

  • Microplate reader

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at the same density as your antiviral assay.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the compound compared to the "cells only" control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration.

Signaling Pathway and Mechanism of Action

G cluster_pathway HIV-1 Entry and Inhibition by this compound HIV_Virion HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Coreceptor CCR5/CXCR4 Co-receptor CD4->Coreceptor 2. Co-receptor Binding gp41 gp41 Coreceptor->gp41 3. gp41 Conformational Change Membrane_Fusion Membrane Fusion gp41->Membrane_Fusion 4. Fusion Peptide Insertion Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry FP21399 This compound FP21399->Inhibition

Caption: HIV-1 entry into a host cell and the inhibitory action of this compound.

References

Identifying and mitigating off-target effects of FP-21399 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with FP-21399 in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a bis-azo compound that functions as an HIV-1 entry inhibitor.[1] It specifically targets the HIV-1 envelope glycoprotein complex (gp120/gp41), preventing the virus from entering host cells.[1] Its action is independent of the host cell receptors CD4 and CCR5.[1]

Q2: What are the known on-target effects of this compound in cell culture?

The primary on-target effect of this compound is the inhibition of HIV-1 replication by blocking viral entry.[1] This can be observed as a reduction in viral load or reporter gene expression in HIV-1 infection assays. The compound has been shown to inhibit the shedding of gp120 from T-tropic viruses.[1]

Q3: Have off-target effects been reported for this compound?

In a Phase I clinical study, the most frequently reported adverse events were transient, dose-dependent discoloration of the urine and skin, which are likely related to the drug or its metabolites.[2][3] Specific off-target effects at the cellular or molecular level in cell culture have not been detailed in the provided search results. However, as with any small molecule inhibitor, it is crucial to assess for potential off-target effects in your specific experimental system.

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound, a bis(disulfonaphthalene) derivative, is typically dissolved in an appropriate solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is recommended to store stock solutions at -20°C or -80°C and to minimize freeze-thaw cycles. Always refer to the manufacturer's specific instructions for optimal storage conditions.

Q5: How can I determine the optimal working concentration of this compound for my cell line?

The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to determine the half-maximal inhibitory concentration (IC50) for HIV-1 inhibition and the half-maximal cytotoxic concentration (CC50) for your specific cells. The therapeutic index (TI = CC50 / IC50) can then be calculated to identify a concentration that is effective against the virus with minimal host cell toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell toxicity observed at expected effective concentrations. 1. The cell line is particularly sensitive to this compound. 2. The solvent (e.g., DMSO) concentration is too high. 3. The compound has degraded.1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the CC50. Use a concentration well below the CC50. 2. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1% DMSO). 3. Use a fresh aliquot of this compound and verify its integrity if possible.
Inconsistent or no inhibition of HIV-1 replication. 1. Incorrect dosage of this compound. 2. The viral strain is not susceptible to this compound. 3. Issues with the experimental assay.1. Perform a dose-response experiment to determine the IC50 for your specific viral strain and cell line. 2. This compound is specific to the HIV-1 envelope glycoprotein; it does not inhibit SIVmac239, for example.[1] Confirm the susceptibility of your viral strain. 3. Include appropriate positive and negative controls in your assay. Ensure the timing of drug addition is appropriate for an entry inhibitor (i.e., before or at the time of infection).
Observed cellular phenotype is not consistent with HIV-1 inhibition. 1. Potential off-target effects of this compound on cellular pathways.1. Perform control experiments in the absence of viral infection to assess the impact of this compound on cell health, proliferation, and morphology. 2. Consider performing transcriptomic (e.g., RNA-seq) or proteomic analyses to identify potential off-target pathways affected by the compound. 3. Use a structurally unrelated HIV-1 entry inhibitor as a control to determine if the observed phenotype is specific to this compound or a general consequence of entry inhibition.

Experimental Protocols

Protocol 1: Determining the Half-Maximal Cytotoxic Concentration (CC50)

This protocol describes how to determine the concentration of this compound that causes 50% cytotoxicity in a given cell line using a standard MTT assay.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in complete growth medium, starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals form.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the CC50 value.

Protocol 2: Determining the Half-Maximal Inhibitory Concentration (IC50)

This protocol describes a single-cycle HIV-1 infection assay to determine the IC50 of this compound.

  • Cell Plating: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at a density that will be sub-confluent at the end of the assay.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium.

  • Infection:

    • Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.

    • Add a known amount of HIV-1 (e.g., a luciferase reporter virus) to each well.

    • Include a "no drug" control (virus only) and a "no virus" control (cells only).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Quantification of Infection:

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background luciferase activity (no virus control) from all wells.

    • Normalize the results to the "no drug" control (100% infection).

    • Plot the percentage of inhibition against the log of the drug concentration and use a non-linear regression model to calculate the IC50.

Visualizations

FP21399_Mechanism_of_Action cluster_virus HIV-1 cluster_cell Host Cell gp120 gp120 gp41 gp41 CD4 CD4 Receptor gp120->CD4 Interaction Blocked HostMembrane Host Cell Membrane gp41->HostMembrane Fusion Blocked ViralMembrane Viral Membrane CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change Prevented FP21399 This compound FP21399->gp120 Binds to

Caption: Mechanism of action of this compound as an HIV-1 entry inhibitor.

Off_Target_Effect_Workflow cluster_initial Initial Screening cluster_secondary Secondary Assays cluster_validation Validation DoseResponse Dose-Response Assay (CC50 & IC50) PhenotypicScreening Phenotypic Screening (Microscopy) DoseResponse->PhenotypicScreening Inform concentration selection GeneExpression Gene Expression Analysis (RNA-seq, qPCR) PhenotypicScreening->GeneExpression If unexpected phenotype ProteinAnalysis Protein Level Analysis (Western Blot, Proteomics) PhenotypicScreening->ProteinAnalysis If unexpected phenotype CellCycle Cell Cycle Analysis PhenotypicScreening->CellCycle If proliferation affected AlternativeInhibitor Comparison with Alternative Inhibitor GeneExpression->AlternativeInhibitor ProteinAnalysis->AlternativeInhibitor RescueExperiment Rescue Experiment (if applicable) AlternativeInhibitor->RescueExperiment

Caption: Workflow for identifying potential off-target effects of this compound.

References

Technical Support Center: FP-21399 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for guidance and educational purposes. Specific stability and degradation data for FP-21399 are not publicly available. The quantitative data and specific observations presented here are illustrative examples based on general principles of pharmaceutical stability testing and the chemical nature of this compound as a bis(disulfonaphthalene) derivative.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for long-term stability of this compound drug substance?

A: For long-term storage, it is recommended to store this compound drug substance at 2-8°C, protected from light and moisture. This recommendation is based on standard practices for complex organic molecules to minimize degradation over time.

Q2: I observed a slight color change in my batch of this compound after several months of storage at the recommended conditions. Is this a cause for concern?

A: A slight change in color (e.g., from off-white to a pale yellow) could indicate the formation of minor degradation products. While it may not necessarily impact the potency significantly, it warrants investigation. It is advisable to re-test the batch for purity and potency using a validated stability-indicating analytical method, such as HPLC-UV.

Q3: My this compound solution for injection appears cloudy or has visible particulates. Can I still use it?

A: No. The presence of cloudiness or particulates in a solution intended for injection indicates a potential stability issue, such as precipitation of the drug substance or the formation of insoluble degradants. The solution should be discarded, and the cause of the precipitation investigated. This could be due to improper storage temperature, pH shifts, or interaction with the container closure system.

Q4: What are the likely degradation pathways for this compound?

A: Based on its chemical structure as a bis(disulfonaphthalene) derivative, potential degradation pathways for this compound include hydrolysis of the sulfonamide groups, oxidation, and photodecomposition. Forced degradation studies are essential to identify the specific degradation products under various stress conditions.

Q5: How can I monitor the stability of this compound in my formulation?

A: A validated stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, is required.[1][2][3] This method should be able to separate the intact this compound from all potential degradation products and formulation excipients.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram During Stability Testing

  • Problem: New, unidentified peaks appear in the HPLC chromatogram of a stability sample that were not present at the initial time point.

  • Possible Causes:

    • Degradation of this compound.

    • Interaction with excipients in the formulation.

    • Leachables from the container closure system.

    • Contamination of the sample or mobile phase.

  • Troubleshooting Steps:

    • Verify Peak Purity: Use a photodiode array (PDA) detector to check the spectral purity of the main peak and the new peaks.

    • Forced Degradation Comparison: Compare the retention times of the unknown peaks with those observed in forced degradation studies (acid, base, oxidation, heat, light). This can help in preliminary identification of the degradants.

    • Excipient Blank Analysis: Analyze a placebo formulation (without this compound) that has been subjected to the same stability conditions to rule out excipient degradation.

    • Container Interaction Study: Analyze a solution stored in the container closure system without the drug to check for leachables.

    • LC-MS Analysis: If the impurity level is significant, use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and propose their structures.

Issue 2: Loss of Potency in Long-Term Stability Samples

  • Problem: The assay value for this compound is significantly lower than the expected value at a specific stability time point.

  • Possible Causes:

    • Significant degradation of the drug substance.

    • Adsorption of the drug substance to the container surface.

    • Inaccurate sample preparation or analytical error.

  • Troubleshooting Steps:

    • Review Chromatographic Data: Check for a corresponding increase in the area of degradation product peaks. The mass balance (sum of the assay of the main peak and all degradation products) should be close to 100%.

    • Investigate Adsorption: If mass balance is low, consider the possibility of adsorption. Analyze a sample after rinsing the container with a strong solvent to recover any adsorbed drug.

    • Verify Analytical Procedure: Re-prepare and re-analyze the sample. If possible, have another analyst perform the analysis to rule out operator error. Check the calibration and performance of the analytical instrument.

    • Review Storage Conditions: Ensure that the stability chamber has maintained the correct temperature and humidity throughout the study period.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound Drug Substance (Storage Condition: 2-8°C)

Time Point (Months)AppearanceAssay (% of Initial)Total Degradation Products (%)
0Off-white powder100.0< 0.1
3Off-white powder99.80.2
6Off-white powder99.50.4
9Off-white powder99.20.7
12Slight yellowish tint98.91.0
24Slight yellowish tint97.52.3

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationAssay (% Remaining)Major Degradation Product (% Area)
0.1 M HCl24 hours85.212.5 (at RRT 0.85)
0.1 M NaOH4 hours78.918.3 (at RRT 0.72)
5% H₂O₂24 hours90.58.1 (at RRT 0.91)
Heat (80°C)48 hours95.14.2 (at RRT 0.88)
Photostability (ICH Q1B)1.2 million lux hours92.36.8 (at RRT 0.95)

*RRT: Relative Retention Time

Experimental Protocols

1. Long-Term Stability Testing Protocol (Based on ICH Q1A(R2))

  • Objective: To evaluate the stability of this compound under recommended long-term storage conditions.

  • Materials:

    • This compound drug substance (at least three batches).

    • Appropriate container closure system.

    • ICH-compliant stability chambers.

    • Validated stability-indicating HPLC method.

  • Procedure:

    • Place samples of this compound in the specified container closure system.

    • Store the samples in a stability chamber maintained at 2-8°C.

    • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[5]

    • At each time point, analyze the samples for appearance, assay, and degradation products using the validated stability-indicating HPLC method.

    • Record and tabulate the results.

2. Forced Degradation Study Protocol (Based on ICH Q1A(R2))

  • Objective: To identify potential degradation pathways and to demonstrate the specificity of the analytical method.[6]

  • General Drug Concentration: A concentration of 1 mg/mL is often recommended.[7]

  • Target Degradation: Aim for 5-20% degradation of the active pharmaceutical ingredient.[6][8]

  • Methodology:

    • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C) and monitor for degradation.

    • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Store at room temperature and monitor for degradation.

    • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-5% hydrogen peroxide (H₂O₂). Store at room temperature and monitor for degradation.

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period.

    • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Analysis: Analyze the stressed samples using the stability-indicating HPLC method. Ensure that the method can separate all major degradation products from the parent peak and from each other.

Visualizations

HIV_Entry_Inhibition cluster_HIV HIV-1 Virion cluster_HostCell Host T-Cell gp120 gp120 CD4 CD4 gp120->CD4 1. Binding gp41 gp41 Fusion Fusion gp41->Fusion 4. Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp41 3. Conformational Change This compound This compound This compound->gp120 Blocks Interaction

Caption: Mechanism of HIV-1 entry and inhibition by this compound.

Stability_Study_Workflow cluster_Setup Study Setup cluster_Execution Study Execution cluster_Evaluation Data Evaluation Batch_Selection Select Batches (≥3) Container_Selection Choose Container Closure System Batch_Selection->Container_Selection Protocol_Development Develop Stability Protocol (ICH Q1A) Container_Selection->Protocol_Development Chamber_Storage Place Samples in Stability Chambers Protocol_Development->Chamber_Storage Time_Points Withdraw Samples at Time Points Chamber_Storage->Time_Points Analysis Analyze Samples (HPLC, Appearance, etc.) Time_Points->Analysis Data_Compilation Compile and Tabulate Data Analysis->Data_Compilation Trend_Analysis Perform Trend Analysis Data_Compilation->Trend_Analysis Shelf_Life Establish Re-test Period or Shelf Life Trend_Analysis->Shelf_Life

Caption: General workflow for a long-term stability study.

References

Technical Support Center: Addressing Lot-to-Lot Variability of FP-21399

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: FP-21399 is a legacy research compound that was under investigation as an HIV-1 entry inhibitor. It does not appear to be commercially available from major chemical suppliers at this time. This guide is intended for researchers, scientists, and drug development professionals who may have access to different batches of this compound through non-commercial means, such as custom synthesis or academic collaborations. The principles and procedures outlined here are based on general best practices for quality control and validation of research compounds and are intended to serve as a framework for addressing potential lot-to-lot variability.

Getting Started: The Challenge of Non-Commercial Research Compounds

Working with non-commercial compounds like this compound presents unique challenges, as standard documentation such as a Certificate of Analysis (CofA) or detailed technical data sheets may not be available. Lot-to-lot variability can arise from differences in synthesis, purification, and storage, leading to inconsistent experimental results. Therefore, it is crucial for the end-user to perform in-house quality control and lot validation to ensure the reliability and reproducibility of their research.

Frequently Asked Questions (FAQs)

Q1: What is lot-to-lot variability and why is it a concern for a compound like this compound?

Q2: What are the potential sources of lot-to-lot variability for a synthesized compound like this compound?

A2: Potential sources of variability include:

  • Synthesis and Purification: Differences in starting materials, reaction conditions, and purification methods can lead to variations in the final product and the presence of different impurities.

  • Purity and Impurity Profile: The percentage of the active compound and the nature and concentration of impurities can differ between lots. Some impurities may have their own biological activity or interfere with the activity of this compound.

  • Solubility: Variations in the physical form (e.g., crystalline vs. amorphous) or salt form can affect the solubility of the compound, which is critical for preparing accurate stock solutions.

  • Stability and Storage: Improper storage conditions or differences in the age of the lots can lead to degradation of the compound.

  • Water Content: The amount of residual water can vary between lots, affecting the accurate weighing of the compound for solution preparation.

Q3: Without a manufacturer's Certificate of Analysis, how can I assess the quality of a new lot of this compound?

A3: It is highly recommended to perform in-house analytical chemistry to characterize each new lot. The extent of testing will depend on the resources available, but a tiered approach can be taken. Basic characterization can include techniques like HPLC-MS to confirm identity and estimate purity, and NMR for structural confirmation. More extensive characterization could involve quantitative NMR (qNMR) for accurate concentration determination and elemental analysis.

Q4: How should I properly handle and store this compound to minimize variability?

  • Storage: Store the solid compound in a tightly sealed container at the recommended temperature (typically -20°C or -80°C), protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

Troubleshooting Guide: Inconsistent Results Between Lots of this compound

If you are observing inconsistent results between different lots of this compound, a systematic approach to troubleshooting is necessary.

Step 1: Analytical Comparison of Lots

If possible, perform analytical tests to compare the chemical properties of the different lots.

Analytical Test Lot A (Reference) Lot B (New) Purpose
Appearance Yellow to orange powderYellow to orange powderVisual inspection for consistency.
Purity by HPLC (%) 98.595.2To determine the percentage of the active compound.
Identity by Mass Spec (m/z) Consistent with expected massConsistent with expected massTo confirm the molecular weight of the compound.
1H NMR Consistent with proposed structureConsistent with proposed structureTo confirm the chemical structure.
Solubility in DMSO Clear solution at 10 mMPrecipitate observed at 10 mMTo assess for differences in solubility.

Note: The data in this table is hypothetical and for illustrative purposes only.

Step 2: Biological Qualification of a New Lot

Once you have some analytical data, or if analytical chemistry is not feasible, a biological qualification of the new lot against a reference lot (a lot that has previously given consistent results) is essential.

Experimental Protocol: Comparing the Potency of Two Lots of this compound in an HIV-1 Entry Assay

This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency.

  • Cell Culture: Culture a suitable host cell line (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR) in appropriate growth medium.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of Lot A and Lot B of this compound in DMSO.

    • Perform a serial dilution of each stock solution in culture medium to create a range of concentrations (e.g., from 100 µM to 0.01 nM).

  • Assay Procedure:

    • Seed the TZM-bl cells in a 96-well plate and incubate overnight.

    • Pre-incubate the cells with the serially diluted this compound from each lot for 1 hour.

    • Infect the cells with a known amount of an HIV-1 laboratory strain (e.g., HIV-1 NL4-3).

    • Incubate for 48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the virus-only control.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic regression model to determine the IC50 value for each lot.

Step 3: Interpreting the Results
Parameter Lot A (Reference) Lot B (New) Interpretation
IC50 (nM) 50150Lot B is 3-fold less potent than Lot A.
Maximum Inhibition (%) 9985Lot B does not achieve the same level of maximal inhibition as Lot A.

Note: The data in this table is hypothetical and for illustrative purposes only.

A significant difference in the IC50 value or the maximal inhibition between the two lots indicates a meaningful lot-to-lot variability in biological activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Biological Assay cluster_analysis Data Analysis start Start with Two Lots of this compound (Lot A - Reference, Lot B - New) analytical Analytical Comparison (HPLC, MS, NMR) start->analytical Recommended biological Prepare Stock and Working Solutions start->biological analytical->biological assay Perform HIV-1 Entry Assay (Dose-Response Curve) biological->assay data Measure Luciferase Activity assay->data calculate Calculate IC50 Values data->calculate compare Compare Potency and Efficacy calculate->compare end Conclusion on Lot-to-Lot Variability compare->end

Caption: Workflow for qualifying a new lot of this compound.

signaling_pathway cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 cd4 CD4 Receptor gp120->cd4 1. Binding coreceptor CCR5/CXCR4 Co-receptor gp120->coreceptor 3. Co-receptor Binding inhibition Inhibition of Entry gp41 gp41 fusion Membrane Fusion gp41->fusion 5. Fusion Peptide Insertion cd4->gp120 2. Conformational Change coreceptor->gp41 4. gp41 Unfolding fp21399 This compound fp21399->gp120 Blocks Interaction fp21399->inhibition

Caption: Mechanism of action of this compound as an HIV-1 entry inhibitor.

Technical Support Center: Improving the Bioavailability of FP-21399 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "FP-21399" is not publicly available. Therefore, this technical support center provides guidance on improving the bioavailability of a model poorly soluble compound, representative of Biopharmaceutics Classification System (BCS) Class II or IV drugs, in animal studies. The principles and methodologies described are broadly applicable to researchers facing challenges with similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound consistently low in our rodent studies?

A1: Low oral bioavailability for a compound like this compound is often multifactorial. The primary reasons typically fall into three categories:

  • Poor Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II or IV compound, this compound likely has low intrinsic solubility in gastrointestinal fluids. This means that only a small fraction of the administered dose dissolves and is available for absorption.[1][2]

  • High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation. In vitro studies using liver microsomes can help determine the metabolic stability of this compound.[1]

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are present in the intestinal epithelium. These transporters actively pump the drug back into the gut lumen, reducing net absorption.[3][4]

To differentiate these causes, it is essential to determine the absolute bioavailability by comparing the plasma concentration after oral administration to that after intravenous (IV) administration.

Q2: What are the recommended animal models for initial bioavailability screening of this compound?

A2: Rats, particularly Sprague-Dawley or Wistar strains, are the most common and recommended models for initial pharmacokinetic (PK) and bioavailability screening.[5] The reasons for this include their well-characterized physiology, cost-effectiveness, ease of handling, and the vast amount of historical data available for comparison.[5] However, it is crucial to be aware of species-specific differences in drug metabolism and transporter expression, which may necessitate studies in other species (e.g., dogs or non-human primates) as development progresses.

Q3: What are the best strategies to improve the solubility of this compound for in vivo studies?

A3: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble drugs like this compound:[6][7][8][9]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.[8][10]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in an amorphous state within a polymer matrix can significantly increase its apparent solubility and dissolution.[6][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can solubilize the compound in a lipid matrix, which forms a fine emulsion upon contact with gastrointestinal fluids, facilitating absorption.[7][11]

  • Use of Co-solvents and Surfactants: For early-stage studies, simple formulations using co-solvents (e.g., PEG 400) or surfactants can be effective.[12][13]

Q4: How can we determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux pump?

A4: You can investigate if this compound is a P-gp substrate through both in vitro and in vivo methods.

  • In Vitro: Caco-2 cell monolayer assays are the gold standard for assessing a compound's permeability and its potential as a P-gp substrate. A high efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral permeability) that is significantly reduced in the presence of a known P-gp inhibitor (e.g., verapamil) suggests that the compound is a P-gp substrate.

  • In Vivo: An in vivo study can be conducted where this compound is co-administered with a P-gp inhibitor. A significant increase in the oral bioavailability of this compound in the presence of the inhibitor would provide strong evidence of P-gp-mediated efflux.[4][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in plasma concentrations between animals in the same group. 1. Inconsistent Dosing Technique: Improper oral gavage can lead to dosing errors or reflux. 2. Non-homogenous Formulation: If this compound is administered as a suspension, it may settle over time. 3. Food Effects: Differences in food intake among animals can affect gastrointestinal physiology and drug absorption.1. Ensure all personnel are properly trained in oral gavage techniques. Administer the dose slowly to prevent regurgitation.[12] 2. Ensure the formulation is uniformly suspended immediately before each administration using a vortex mixer or sonicator.[12] 3. Fast animals overnight before dosing, ensuring free access to water. Standardize the time of re-feeding post-dosing.[12]
Cmax is too low and/or Tmax is delayed. 1. Slow Dissolution Rate: The formulation may not be releasing the drug quickly enough. 2. Poor Permeability: The drug may have difficulty crossing the intestinal epithelium.1. Consider formulations that present the drug in a solubilized state, such as a solution in a co-solvent system or a lipid-based formulation like SEDDS.[7] 2. Re-evaluate in vitro permeability data. If permeability is the limiting factor (BCS Class IV), strategies that enhance permeability, such as the inclusion of permeation enhancers, may be necessary.
A new formulation (e.g., micronization) did not significantly improve bioavailability. 1. Permeability-Limited Absorption: The absorption of this compound may be limited by its ability to cross the gut wall, not its dissolution rate. 2. P-gp Efflux: The compound is a strong substrate for efflux transporters, and any dissolved drug is actively pumped out of the cells.1. This suggests this compound may be a BCS Class IV compound. Focus on formulation strategies that can enhance permeability, such as lipid-based systems that may utilize lymphatic transport.[11] 2. Conduct a study with a P-gp inhibitor to confirm efflux. If confirmed, co-formulating with an inhibitor or designing a P-gp-sparing delivery system could be a viable strategy.[14][15]

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Species

Species Route Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC0-inf (ng·h/mL) Absolute Bioavailability (F%)
Rat IV18500.081250-
PO (Suspension)10452.03102.5%
Dog IV0.56200.1980-
PO (Suspension)5254.02452.5%

Table 2: Hypothetical Effect of Different Formulations on the Oral Bioavailability of this compound in Rats

Formulation Dose (mg/kg, PO) Cmax (ng/mL) Tmax (h) AUC0-t (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension (0.5% MC) 1045 ± 122.0310 ± 85100% (Reference)
Micronized Suspension 1098 ± 251.5650 ± 150210%
Amorphous Solid Dispersion (ASD) 10350 ± 901.02480 ± 550800%
Self-Emulsifying Drug Delivery System (SEDDS) 10520 ± 1300.753875 ± 9001250%

Experimental Protocols

Protocol 1: Oral Bioavailability Study of this compound in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250g) with jugular vein catheters (n=4-5 per group).[16]

  • Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast animals overnight (12-16 hours) prior to dosing, with free access to water.[16][17]

  • Dosing:

    • Intravenous (IV) Group: Administer this compound as a solution in a suitable vehicle (e.g., 10% DMSO in PEG400) via the tail vein or jugular vein catheter at a dose of 1 mg/kg.[18]

    • Oral (PO) Groups: Administer the different formulations of this compound (e.g., aqueous suspension, ASD, SEDDS) via oral gavage at a dose of 10 mg/kg.[17][19] The volume should typically be 5-10 mL/kg.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein catheter into heparinized tubes at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[19]

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Add 900 mL of the dissolution medium to each vessel and equilibrate to 37 ± 0.5°C.

    • Place a single dose of the this compound formulation (e.g., capsule containing ASD or liquid-filled capsule for SEDDS) in each vessel.

    • Set the paddle speed to 75 RPM.

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

  • Data Presentation: Plot the percentage of drug dissolved versus time to generate dissolution profiles for each formulation.

Visualizations

P_gp_Efflux_Pathway cluster_enterocyte Intestinal Enterocyte Pgp P-glycoprotein (P-gp) ATP-Binding Site FP21399_out This compound Pgp->FP21399_out Efflux ADP ADP + Pi Pgp->ADP FP21399_in This compound FP21399_in->Pgp Binds to P-gp Blood Bloodstream FP21399_in->Blood To Systemic Circulation Lumen Intestinal Lumen FP21399_out->Lumen Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Binding ATP ATP ATP->Pgp:f0 Hydrolysis Lumen->FP21399_in Passive Absorption

Caption: Hypothetical P-glycoprotein (P-gp) mediated efflux of this compound.

Bioavailability_Workflow Start Low Oral Bioavailability of this compound Observed Step1 Determine Absolute Bioavailability (IV vs. PO Dosing) Start->Step1 Decision1 Is Bioavailability < 10%? Step1->Decision1 Step2 Assess Physicochemical Properties (Solubility, Permeability) Step3 Evaluate In Vitro Metabolism (Liver Microsomes) Step2->Step3 Decision2 Is Solubility or Permeability the Limiter? Step3->Decision2 Decision1->Step2 Yes Formulate Develop Enabling Formulations (ASD, SEDDS, Nanosuspension) Decision2->Formulate Solubility Pgp_Study Conduct P-gp Substrate Assay (e.g., Caco-2) Decision2->Pgp_Study Permeability Metabolism_Mod Consider Metabolic Inhibitors or Prodrugs Decision2->Metabolism_Mod Metabolism End Re-evaluate In Vivo PK with New Formulation Formulate->End Pgp_Study->End Metabolism_Mod->End

Caption: Experimental workflow for improving the oral bioavailability of this compound.

Troubleshooting_Tree Start Problem: Low Bioavailability Check1 Is Absolute F% known? Start->Check1 Action1 Perform IV study to determine F% Check1->Action1 No Check2 Is F% < 10%? Check1->Check2 Yes Action1->Check2 Action2 Absorption is the primary issue Check2->Action2 Yes Action3 High clearance is a major contributor. Focus on metabolism. Check2->Action3 No Check3 Is the compound solubility-limited? Action2->Check3 Action4 Use enabling formulations: - Amorphous Solid Dispersions - Lipid-Based Systems - Nanosuspensions Check3->Action4 Yes Check4 Is the compound permeability-limited? Check3->Check4 No Action5 Investigate P-gp efflux. Consider permeation enhancers. Check4->Action5 Yes

Caption: Decision tree for troubleshooting low bioavailability of this compound.

References

Troubleshooting unexpected results in FP-21399 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FP-21399 in their experiments. The information is tailored for scientists in the fields of virology and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a bis-azo compound that functions as an HIV-1 entry inhibitor.[1] It specifically targets the HIV-1 envelope glycoprotein complex, gp120/gp41, thereby preventing the fusion of the viral and cellular membranes, a critical step for viral entry into the host cell.[1][2]

Q2: Does this compound inhibit other retroviruses?

A2: No, the antiviral activity of this compound is specific to HIV-1. For instance, it does not inhibit the entry of SIVmac239, which utilizes the same CD4 and CCR5 co-receptors as HIV-1.[1] This specificity suggests that its interaction is with the HIV-1 envelope glycoprotein rather than the cellular receptors.[1]

Q3: What are the known effects of this compound on other viral replication steps?

A3: this compound does not affect the activity of HIV-1 reverse transcriptase or the expression of early viral mRNA.[1] Its inhibitory action is confined to the viral entry stage.[1]

Q4: What were the common observations in early clinical studies?

A4: In a phase I clinical study, the most frequently observed adverse events were transient and dose-dependent, including drug- or metabolite-related coloration of the urine and skin.[2]

Troubleshooting Guide for Unexpected Results

Issue 1: No Inhibition of HIV-1 Entry Observed

If you do not observe the expected inhibition of HIV-1 entry in your assays, consider the following potential causes and troubleshooting steps:

Potential Cause Troubleshooting Step
Incorrect Viral Strain Confirm that you are using an HIV-1 strain. This compound is not effective against other retroviruses like SIVmac239.[1]
Inappropriate Assay Ensure your experimental setup is designed to measure viral entry. Assays for reverse transcriptase activity or later-stage replication events will not show an effect from this compound.[1]
Compound Degradation Prepare fresh solutions of this compound for each experiment. Verify the storage conditions and expiration date of your compound stock.
Suboptimal Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and virus isolate.
Issue 2: High Cell Toxicity Observed

If you are observing high levels of cytotoxicity in your cell cultures treated with this compound, consider the following:

Potential Cause Troubleshooting Step
Excessive Concentration Titrate down the concentration of this compound to a range that is effective for viral inhibition but not toxic to the cells.
Solvent Toxicity If using a solvent to dissolve this compound, ensure the final concentration of the solvent in your cell culture medium is not exceeding toxic levels. Run a vehicle control (solvent only) to assess its effect.
Cell Line Sensitivity Different cell lines may have varying sensitivities to the compound. Consider testing a different cell line or performing a thorough cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (50% cytotoxic concentration).
Issue 3: Inconsistent Results Between Experiments

For variability in results across different experimental runs, refer to these suggestions:

Potential Cause Troubleshooting Step
Inconsistent Cell Health Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Passage number and cell density can affect results.
Variability in Virus Stock Use a consistent titer of viral stock for all experiments. Re-titer your viral stock if it has been stored for an extended period.
Pipetting Errors Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent delivery of the compound, virus, and reagents.

Experimental Protocols & Data

HIV-1 Entry Assay (Pseudovirus-Based)

This protocol outlines a common method for assessing the inhibitory effect of this compound on HIV-1 entry using a pseudovirus system.

  • Cell Seeding: Seed target cells (e.g., TZM-bl cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add the this compound dilutions. Include a "no-drug" control.

  • Infection: Add HIV-1 pseudovirus (e.g., expressing luciferase) to each well.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Readout: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Quantitative Data Summary

The following table summarizes hypothetical data from an in vitro experiment assessing the efficacy and cytotoxicity of this compound.

Parameter Value Cell Line Virus Strain
IC50 (Inhibitory Concentration 50%) 50 nMTZM-blHIV-1 NL4-3
CC50 (Cytotoxic Concentration 50%) >10 µMTZM-blN/A
Selectivity Index (CC50/IC50) >200N/AN/A

Visualizations

This compound Mechanism of Action

FP21399_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding NoFusion Fusion Blocked gp41 gp41 Fusion Membrane Fusion gp41->Fusion 4. Fusion Pore Formation CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change CCR5->gp41 3. gp41 Insertion FP21399 This compound FP21399->gp120 Interacts with gp120/gp41 complex FP21399->NoFusion Prevents gp41 changes Entry Viral Entry Fusion->Entry NoEntry No Viral Entry NoFusion->NoEntry

Caption: Mechanism of this compound inhibiting HIV-1 entry.

Troubleshooting Logic Flow

Troubleshooting_Flow start Unexpected Result no_inhibition No Inhibition of HIV-1 Entry start->no_inhibition high_toxicity High Cell Toxicity start->high_toxicity inconsistent_results Inconsistent Results start->inconsistent_results check_virus Verify HIV-1 Strain no_inhibition->check_virus Possible Cause check_assay Confirm Entry Assay no_inhibition->check_assay Possible Cause check_compound Check Compound Stability/ Concentration no_inhibition->check_compound Possible Cause titrate_compound Titrate Compound Concentration high_toxicity->titrate_compound Possible Cause check_solvent Check Solvent Toxicity high_toxicity->check_solvent Possible Cause check_cell_line Assess Cell Line Sensitivity high_toxicity->check_cell_line Possible Cause check_cells Standardize Cell Health & Density inconsistent_results->check_cells Possible Cause check_virus_stock Use Consistent Virus Titer inconsistent_results->check_virus_stock Possible Cause check_pipetting Verify Pipetting Accuracy inconsistent_results->check_pipetting Possible Cause

Caption: Troubleshooting workflow for this compound experiments.

References

Methods for reducing cytotoxicity of FP-21399 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to potentially reduce the cytotoxicity of the HIV-1 entry inhibitor, FP-21399, at high concentrations during in vitro experiments.

Troubleshooting Guide

High concentrations of therapeutic compounds can sometimes lead to off-target effects and cytotoxicity in cellular assays. Below is a guide to troubleshoot and mitigate these potential issues with this compound.

Problem Possible Cause Suggested Solution
Unexpectedly high cell death at elevated this compound concentrations. Oxidative Stress: The chemical structure of this compound, a bis-azo compound, may contribute to the generation of reactive oxygen species (ROS) at high concentrations, leading to cellular damage.Co-treatment with Antioxidants: Consider co-incubating cells with antioxidants such as N-acetylcysteine (NAC) or Vitamin E to quench ROS and reduce oxidative stress.[1][2]
Off-Target Effects: At high concentrations, this compound might interact with cellular components other than its intended target, the HIV-1 envelope glycoprotein, leading to toxicity.[3]Optimize Experimental Conditions: Reduce the serum concentration in the culture medium or use a serum-free medium to minimize non-specific binding and potential interactions. Ensure optimal cell confluency, as stressed or overly dense cultures can be more susceptible to drug-induced toxicity.[1]
Poor Compound Solubility: Precipitation of this compound at high concentrations can lead to the formation of aggregates that may be cytotoxic.Solubility Enhancement: Assess the solubility of this compound in your specific culture medium. If solubility is an issue, consider using a different solvent for the stock solution (ensure solvent toxicity controls are included) or employing solubility-enhancing excipients like cyclodextrins.[4]
Inconsistent cytotoxicity results between experiments. Variability in Cell Health: Differences in cell passage number, confluency, or overall health can impact their sensitivity to this compound.Standardize Cell Culture Protocols: Use cells within a consistent and low passage number range. Seed cells at a standardized density to ensure consistent confluency at the time of treatment. Regularly check for mycoplasma contamination.
Issues with Compound Preparation: Inaccurate serial dilutions or degradation of the stock solution can lead to variable effective concentrations.Proper Compound Handling: Prepare fresh serial dilutions for each experiment from a well-characterized stock solution. Store the stock solution at the recommended temperature and protect it from light to prevent degradation.
Hypothetical Quantitative Data on Cytotoxicity Reduction

The following table provides an example of how to present data on the effectiveness of a cytotoxicity reduction method. Note: This data is illustrative and not based on actual experimental results for this compound.

Treatment Group This compound Concentration (µM) Cell Viability (%) Fold-Increase in IC50
This compound alone5075 ± 5.2-
10052 ± 4.1
20028 ± 3.5
This compound + 5mM NAC5092 ± 4.82.1
10078 ± 5.5
20055 ± 4.9

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X concentrated stock of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of 2X concentrations.

  • Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of solvent used for this compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells.

Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Reduce Oxidative Stress

This protocol describes the use of an antioxidant to mitigate potential cytotoxicity induced by this compound.

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound Preparation: Prepare 2X concentrated solutions of this compound in a medium already containing a final concentration of 5 mM NAC.

  • Cell Treatment and Incubation: Follow steps 3 and 4 from Protocol 1, using the this compound/NAC solutions.

  • Cytotoxicity Assessment: Proceed with steps 5-8 from Protocol 1 to measure cell viability.

Protocol 3: Encapsulation of this compound in Liposomes

Encapsulating a drug in a delivery system like liposomes can reduce its systemic toxicity.[5][6] This is a general outline; specific lipid composition and preparation methods may need optimization.

  • Liposome Formulation: Prepare liposomes using a standard thin-film hydration method. A common formulation includes DSPC, Cholesterol, and DSPE-PEG(2000) in a 55:40:5 molar ratio.

  • Drug Loading: Dissolve the lipids and this compound in chloroform. Evaporate the solvent to form a thin lipid film. Hydrate the film with a suitable buffer to form multilamellar vesicles.

  • Vesicle Sizing: Subject the vesicle suspension to extrusion through polycarbonate membranes of defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • Purification: Remove unencapsulated this compound by size exclusion chromatography or dialysis.

  • Characterization: Characterize the liposomal formulation for particle size, zeta potential, and encapsulation efficiency.

  • Cell Treatment: Treat cells with the liposomal this compound formulation and a free this compound control, and assess cytotoxicity using Protocol 1.

Mandatory Visualizations

G Experimental Workflow for Cytotoxicity Assessment and Mitigation cluster_0 Phase 1: Initial Cytotoxicity Screen cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Confirmation A Seed Cells in 96-well Plate B Treat with this compound Concentration Gradient A->B C Incubate for 24-72h B->C D Perform MTT/LDH Assay C->D E Analyze Data: Determine IC50 D->E F Select Mitigation Method (e.g., Antioxidant Co-treatment) E->F If cytotoxicity is high G Prepare this compound with Mitigation Agent F->G H Treat Cells G->H I Perform MTT/LDH Assay H->I J Analyze Data: Compare IC50 I->J K Validate with Orthogonal Assay (e.g., Apoptosis Assay) J->K If mitigation is successful L Confirm Reduced Cytotoxicity K->L

Caption: Workflow for identifying and reducing the in vitro cytotoxicity of a compound.

G Hypothetical Signaling Pathway for Drug-Induced Cytotoxicity This compound (High Conc.) This compound (High Conc.) Cellular Stress Cellular Stress This compound (High Conc.)->Cellular Stress ROS Production ROS Production Cellular Stress->ROS Production Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Antioxidants (e.g., NAC) Antioxidants (e.g., NAC) Antioxidants (e.g., NAC)->ROS Production Inhibits

Caption: Potential mechanism of cytotoxicity involving oxidative stress and apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is an anti-HIV agent that functions as an entry inhibitor. It specifically targets the HIV-1 envelope glycoprotein (gp120/gp41 complex) to prevent the virus from fusing with and entering host cells.[3] Its antiviral activity is not dependent on cellular receptors like CD4 or CCR5.[3]

Q2: Were any adverse effects of this compound noted in clinical trials?

In a Phase I clinical study, this compound was generally well-tolerated. The most frequent adverse events were transient and dose-dependent, including the appearance of drug- or metabolite-related color in the urine and skin.[7][8]

Q3: Why might I be observing cytotoxicity in my in vitro experiments when it was well-tolerated in humans?

Concentrations used in in vitro experiments can often be much higher than the physiological concentrations achieved in vivo. At these high concentrations, compounds may exhibit off-target effects or physicochemical properties (like aggregation) that lead to cytotoxicity in a simplified cell culture system. Furthermore, cultured cells may be more sensitive to insults than cells within a whole organism.

Q4: What is the first step I should take if I suspect high-concentration cytotoxicity?

First, confirm the observation by repeating the experiment, ensuring accurate dilutions and including proper controls (vehicle control, positive control for cell death). It is also recommended to use an orthogonal cytotoxicity assay (e.g., an LDH release assay if you initially used an MTT assay) to confirm that the observed effect is not an artifact of a specific assay chemistry.

Q5: How can drug delivery systems help reduce cytotoxicity?

Drug delivery systems, such as liposomes or nanoparticles, encapsulate the drug, which can alter its pharmacokinetic and pharmacodynamic properties.[5][6][9][10] This can lead to a reduction in the concentration of free drug that is available to interact with cells, thereby minimizing off-target toxicity while still allowing for delivery of the therapeutic agent.[4]

References

Technical Support Center: Optimizing Detection Methods for FP-21399 Treated Viral Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with viral samples treated with FP-21399. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Troubleshooting Guides

When working with this compound treated samples, it is crucial to consider its mechanism of action as an HIV-1 entry inhibitor that binds to the gp120/41 complex.[1] This interaction can potentially interfere with certain detection methods. Below are troubleshooting guides for common assays.

Quantitative PCR (qPCR/RT-qPCR)

This compound is not expected to directly interfere with qPCR or RT-qPCR assays, as it targets the viral envelope, not the nucleic acids.[1] However, issues can arise from sample preparation or indirect effects of the compound.

Table 1: Troubleshooting qPCR/RT-qPCR for this compound Treated Viral Samples

Observed Problem Potential Cause Recommended Solution
Low or no amplification of viral target Inefficient viral lysis due to compound interaction: this compound binding to the viral envelope might stabilize the virion, hindering nucleic acid release.- Increase the concentration of the lysis buffer detergent (e.g., SDS, Triton X-100).- Incorporate a proteinase K digestion step prior to nucleic acid extraction to help disrupt the viral proteins.
Degraded RNA: Suboptimal sample handling and storage.- Use an RNase inhibitor during RNA extraction.- Store RNA samples at -80°C.
High Cq values or poor amplification efficiency PCR inhibition: Components from the cell culture media or the compound itself might be carried over and inhibit the PCR reaction.- Include an extra wash step during nucleic acid extraction.- Use a PCR master mix with known resistance to inhibitors.- Perform a dilution series of the template to dilute out inhibitors.[2]
Inconsistent results between replicates Pipetting errors or low viral titer: Inaccurate pipetting or variability in the low number of viral particles per sample.- Use calibrated pipettes and filter tips.- Increase the sample input volume if possible.- Concentrate the viral particles from the supernatant before extraction.[3]
Enzyme-Linked Immunosorbent Assay (ELISA)

Given that this compound interacts with the HIV-1 envelope glycoprotein gp120/41 complex, interference with ELISA assays is a significant possibility, especially for antigen-down ELISAs targeting these proteins.[1]

Table 2: Troubleshooting ELISA for this compound Treated Viral Samples

Observed Problem Potential Cause Recommended Solution
Lower than expected signal in antigen-down ELISA Epitope masking: this compound may be blocking the binding site of the detection antibody on the viral envelope protein.- Use a polyclonal antibody that recognizes multiple epitopes.- Test a panel of monoclonal antibodies targeting different epitopes on gp120/gp41.- Consider developing a capture ELISA where the viral particle is captured by an antibody targeting a different viral protein (e.g., p24).
High background noise Non-specific binding: The compound or cellular debris may be causing non-specific binding of antibodies to the plate.- Optimize blocking buffer concentration and incubation time.[4][5]- Increase the number of wash steps and the stringency of the wash buffer (e.g., increase Tween-20 concentration).[4]
Poor standard curve linearity Matrix effect: Components in the sample matrix, potentially including this compound, are interfering with the assay.- Dilute the samples to minimize the matrix effect.- Prepare the standard curve in a matrix that closely mimics the sample matrix (e.g., culture medium with the same concentration of this compound as in the samples).
Cell-Based Assays

Cell-based assays are designed to assess the biological effect of this compound. Therefore, a reduction in viral infectivity is the expected outcome. Troubleshooting in this context focuses on ensuring the observed effect is specific to the compound's activity.

Table 3: Troubleshooting Cell-Based Assays for this compound Treated Viral Samples

Observed Problem Potential Cause Recommended Solution
No reduction in viral infectivity Incorrect viral strain: this compound is specific to HIV-1 and does not inhibit SIVmac239.[1]- Confirm the identity and tropism of the viral strain being used.
Compound degradation: The compound may not be stable under the experimental conditions.- Prepare fresh solutions of this compound for each experiment.- Verify the storage conditions and shelf-life of the compound.
High cell toxicity observed Compound concentration too high: The concentration of this compound used may be cytotoxic.- Perform a dose-response curve to determine the optimal non-toxic concentration.- Include a cell viability assay (e.g., MTT, trypan blue) in parallel with the infectivity assay.[6]
Variability in results Inconsistent cell health or density: Differences in cell conditions can affect infectivity.- Ensure consistent cell seeding density and passage number.- Monitor cell health and morphology throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a bis-azo compound that functions as an HIV-1 entry inhibitor. It specifically targets the HIV-1 envelope glycoprotein complex (gp120/41), preventing the virus from entering host cells.[1][7] It does not inhibit the activity of HIV-1 reverse transcriptase or the expression of early viral mRNA.[1]

Q2: Will this compound interfere with my p24 ELISA?

A2: It is unlikely that this compound will directly interfere with a p24 ELISA. The compound targets the viral envelope proteins (gp120/41), while the p24 antigen is a core protein.[1] However, it is always good practice to run a control with the compound alone to rule out any non-specific effects on the assay.

Q3: Can I use this compound in studies with viruses other than HIV-1?

A3: this compound has been shown to be specific for the HIV-1 envelope glycoprotein. For example, it does not inhibit the entry of SIVmac239, which uses the same cellular receptors (CD4/CCR5) as HIV-1.[1] Therefore, it is not expected to be effective against other viruses unless they share a highly similar envelope protein structure that is susceptible to binding by this compound.

Q4: How should I design my controls when using this compound in a cell-based infectivity assay?

A4: To ensure the observed antiviral effect is specific to this compound, you should include the following controls:

  • Virus-only control: Cells infected with the virus in the absence of the compound to establish a baseline for maximal infection.

  • Compound-only control: Cells treated with the highest concentration of this compound used in the experiment but without the virus to assess cytotoxicity.

  • Vehicle control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound to control for any effects of the solvent.

  • Untreated/uninfected control: Cells that are not treated with the compound or infected with the virus to serve as a baseline for cell viability and background signal.

Q5: What is the recommended method for quantifying viral load in this compound treated samples?

A5: RT-qPCR is the recommended method for quantifying viral RNA in samples treated with this compound. This method is highly sensitive and specific for the viral genome and is not expected to be directly affected by the compound's interaction with the viral envelope.[1] However, it is important to optimize the viral lysis and nucleic acid extraction steps to ensure efficient recovery of the viral RNA.

Experimental Protocols

Detailed Methodology: RT-qPCR for Viral Load Quantification in this compound Treated Supernatants
  • Sample Collection: Collect viral supernatants from cell cultures treated with this compound and appropriate controls. Centrifuge at 300 x g for 10 minutes to pellet any cells or debris.

  • Viral Lysis and RNA Extraction:

    • Use a commercial viral RNA extraction kit according to the manufacturer's instructions.

    • Optimization Step: To counteract potential stabilization of the virion by this compound, consider adding a proteinase K digestion step (e.g., 20 µg/mL for 30 minutes at 56°C) to the lysis buffer.

  • Reverse Transcription (RT):

    • Synthesize cDNA from the extracted viral RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.

    • Incubate according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing a qPCR master mix (with SYBR Green or a probe-based system), forward and reverse primers targeting a conserved region of the viral genome, and the synthesized cDNA.

    • Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[8]

  • Data Analysis:

    • Generate a standard curve using a serial dilution of a plasmid containing the target viral sequence or a quantified viral stock.

    • Determine the viral load in the experimental samples by interpolating their Cq values on the standard curve.

Detailed Methodology: Antigen-Down ELISA for HIV-1 gp120
  • Coating: Coat a 96-well high-binding microplate with recombinant HIV-1 gp120 at a pre-determined optimal concentration (e.g., 100 ng/well) in a coating buffer (e.g., PBS). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.[5]

  • Washing: Repeat the washing step.

  • Sample Incubation: Add the this compound treated viral supernatants and controls to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add a primary antibody specific for HIV-1 gp120 (ensure it recognizes an epitope not blocked by this compound) diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add a substrate solution (e.g., TMB) and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Visualizations

FP21399_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Host Cell Host Cell Viral RNA->Host Cell Entry gp120/gp41 gp120/gp41 CD4 Receptor CD4 Receptor gp120/gp41->CD4 Receptor Binding Coreceptor (CCR5/CXCR4) Coreceptor (CCR5/CXCR4) CD4 Receptor->Coreceptor (CCR5/CXCR4) Conformational Change Cell Membrane Cell Membrane Coreceptor (CCR5/CXCR4)->Cell Membrane Fusion This compound This compound This compound->gp120/gp41

Caption: Mechanism of action of this compound as an HIV-1 entry inhibitor.

qPCR_Workflow Viral Sample (this compound treated) Viral Sample (this compound treated) Viral Lysis & RNA Extraction Viral Lysis & RNA Extraction Viral Sample (this compound treated)->Viral Lysis & RNA Extraction Reverse Transcription (cDNA synthesis) Reverse Transcription (cDNA synthesis) Viral Lysis & RNA Extraction->Reverse Transcription (cDNA synthesis) qPCR Amplification qPCR Amplification Reverse Transcription (cDNA synthesis)->qPCR Amplification Data Analysis Data Analysis qPCR Amplification->Data Analysis ELISA_Troubleshooting_Logic Start Start Low Signal in Antigen-Down ELISA? Low Signal in Antigen-Down ELISA? Start->Low Signal in Antigen-Down ELISA? Epitope Masking by this compound Epitope Masking by this compound Low Signal in Antigen-Down ELISA?->Epitope Masking by this compound Yes High Background? High Background? Low Signal in Antigen-Down ELISA?->High Background? No Use Polyclonal Ab or Different Monoclonal Ab Use Polyclonal Ab or Different Monoclonal Ab Epitope Masking by this compound->Use Polyclonal Ab or Different Monoclonal Ab Develop Capture ELISA (e.g., p24) Develop Capture ELISA (e.g., p24) Epitope Masking by this compound->Develop Capture ELISA (e.g., p24) Assay Optimized Assay Optimized Use Polyclonal Ab or Different Monoclonal Ab->Assay Optimized Develop Capture ELISA (e.g., p24)->Assay Optimized Optimize Blocking & Washing Optimize Blocking & Washing High Background?->Optimize Blocking & Washing Yes High Background?->Assay Optimized No Optimize Blocking & Washing->Assay Optimized

References

Validation & Comparative

A Comparative Guide to the Efficacy of FP-21399 and Other HIV Fusion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational HIV fusion inhibitor FP-21399 with other notable fusion inhibitors: Enfuvirtide (T-20), T-1249, and Albuvirtide. The information is compiled from available preclinical and clinical data to offer an objective overview for research and development purposes.

Executive Summary

HIV fusion inhibitors represent a critical class of antiretroviral drugs that block the entry of the virus into host cells, a crucial step in the HIV lifecycle. This guide focuses on this compound, a unique small molecule inhibitor, and compares its efficacy with peptide-based fusion inhibitors. While direct comparative studies are limited, this guide synthesizes available data on their mechanisms of action, in vitro efficacy, and clinical trial results to provide a comprehensive overview. A notable challenge in this comparison is the limited publicly available in vitro potency data for this compound in standard units, which necessitates a cautious interpretation of direct efficacy comparisons.

Data Presentation: Quantitative Efficacy of HIV Fusion Inhibitors

The following table summarizes the available in vitro efficacy data for this compound, Enfuvirtide, T-1249, and Albuvirtide against various strains of HIV-1. It is important to note that the data is derived from multiple independent studies, and direct comparison is challenging due to variations in experimental assays, cell lines, and viral isolates used.

InhibitorChemical ClassTargetIn Vitro Efficacy (IC50/IC90)Source(s)
This compound Bis(disulfonaphthalene) derivativeHIV-1 gp120/gp41 complexIC90: 0.46 - 5.5 µg/mL[No specific citation found for IC50]
Enfuvirtide (T-20) 36-amino acid synthetic peptideHIV-1 gp41 HR1 domainIC50: ~36 nM; 0.15 ± 0.028 µg/mL[No specific citation found for IC50]
T-1249 39-amino acid synthetic peptideHIV-1 gp41 HR1 domainMean IC50: 0.1 ± 0.06 µg/mL (R5 strains), 0.07 ± 0.05 µg/mL (X4 strains)[No specific citation found for IC50]
Albuvirtide 3-Maleimidopropionic acid-modified peptideHIV-1 gp41 HR1 domainIC50: 0.5 - 18.1 nmol/L[No specific citation found for IC50]

Mechanism of Action

HIV-1 fusion inhibitors primarily target the viral envelope glycoprotein gp41, which mediates the fusion of the viral and host cell membranes. While all the inhibitors discussed here disrupt this process, their specific binding sites and mechanisms differ.

This compound is a small molecule that acts as an entry inhibitor by interacting with the HIV-1 gp120/gp41 complex.[1] This interaction is believed to prevent the conformational changes in gp41 that are necessary for membrane fusion.

Enfuvirtide, T-1249, and Albuvirtide are synthetic peptides that mimic a region of the gp41 protein itself. They competitively bind to a transiently exposed region of gp41 called the first heptad repeat (HR1), preventing it from interacting with the second heptad repeat (HR2). This blockage inhibits the formation of a stable six-helix bundle structure, which is essential for bringing the viral and cellular membranes together for fusion.

Experimental Protocols

The in vitro efficacy of HIV fusion inhibitors is typically evaluated using cell-based assays that measure the inhibition of viral entry into target cells. Two common methods are the cell-cell fusion assay and the pseudovirus neutralization assay.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope protein (effector cells) with target cells expressing CD4 and co-receptors (CXCR4 or CCR5).

  • Cell Culture: Effector cells (e.g., CHO cells stably expressing HIV-1 Env and Tat) and target cells (e.g., TZM-bl cells containing a Tat-inducible luciferase reporter gene) are cultured under standard conditions.

  • Co-culture and Inhibition: Target cells are plated in 96-well plates. The fusion inhibitor is serially diluted and added to the wells. Effector cells are then added to the target cells.

  • Incubation: The co-culture is incubated for a defined period (e.g., 6-8 hours) to allow for cell fusion.

  • Quantification: The extent of cell fusion is quantified by measuring the activity of the reporter gene (e.g., luciferase) expressed in the fused cells.

  • Data Analysis: The percentage of fusion inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration at which 50% of fusion is inhibited) is determined by non-linear regression analysis.

Pseudovirus Neutralization Assay

This assay utilizes replication-defective viral particles (pseudoviruses) that express the HIV-1 envelope protein on their surface and carry a reporter gene.

  • Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., HEK293T) with a plasmid encoding the HIV-1 envelope protein and a plasmid containing the HIV-1 genome with a deleted envelope gene and a reporter gene (e.g., luciferase).

  • Inhibitor-Virus Incubation: The fusion inhibitor is serially diluted and incubated with a standardized amount of pseudovirus for a specific time (e.g., 1 hour) at 37°C.

  • Infection of Target Cells: The inhibitor-virus mixture is then added to target cells (e.g., TZM-bl cells) that express CD4 and co-receptors.

  • Incubation: The cells are incubated for a period (e.g., 48 hours) to allow for viral entry and reporter gene expression.

  • Quantification: Viral entry is quantified by measuring the reporter gene activity in the cell lysate.

  • Data Analysis: The percentage of neutralization is calculated for each inhibitor concentration, and the IC50 value is determined.

Mandatory Visualizations

HIV_Fusion_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Fusion Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 gp41->gp41 Membrane Fusion Membrane Fusion gp41->Membrane Fusion 5. Fusion CoReceptor Co-receptor (CXCR4/CCR5) CD4->CoReceptor 2. Conformational Change & Co-receptor Binding CoReceptor->gp41 3. gp41 Unfolds FP21399 This compound FP21399->gp120 Inhibits Interaction PeptideInhibitors Enfuvirtide, T-1249, Albuvirtide PeptideInhibitors->gp41 Blocks 6-HB Formation

HIV Fusion Pathway and Inhibition Points

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Target Cells B2 Add Mixture to Target Cells A1->B2 A2 Prepare Pseudovirus Stock B1 Incubate Inhibitor with Pseudovirus A2->B1 A3 Serially Dilute Fusion Inhibitor A3->B1 B1->B2 B3 Incubate for 48 hours B2->B3 C1 Lyse Cells & Measure Reporter Activity B3->C1 C2 Calculate % Inhibition C1->C2 C3 Determine IC50 Value C2->C3 Inhibitor_Comparison FP21399 This compound Small Molecule Binds gp120/gp41 Complex Limited Public Efficacy Data PeptideInhibitors Peptide-Based Inhibitors (Enfuvirtide, T-1249, Albuvirtide) Mimic gp41 HR2 Block 6-Helix Bundle Formation Established Efficacy Profiles Inhibitors HIV Fusion Inhibitors Inhibitors->FP21399 Inhibitors->PeptideInhibitors

References

FP-21399: Unraveling the Cross-Resistance Profile of a Novel HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – An in-depth analysis of the investigational antiretroviral drug FP-21399 reveals a promising cross-resistance profile, suggesting its potential as a valuable therapeutic option against drug-resistant HIV-1 strains. As an entry inhibitor targeting the viral envelope glycoprotein complex gp120/41, this compound presents a distinct mechanism of action that may circumvent resistance pathways developed against other antiretroviral drug classes.

This compound, a bis-azo compound, functions by preventing the entry of HIV-1 into host cells, a critical first step in the viral lifecycle.[1] This unique mechanism suggests that this compound may remain active against HIV-1 strains that have developed resistance to other drug classes, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and integrase strand transfer inhibitors (INSTIs).

Published preclinical and early clinical data indicate that this compound demonstrates activity against laboratory and clinical strains of HIV-1, including those resistant to the NRTI zidovudine (AZT).[2] While comprehensive quantitative data on its cross-resistance with a wide array of multidrug-resistant strains are not yet publicly available, the unique target of this compound provides a strong rationale for its potential efficacy in treatment-experienced patients.

Mechanism of Action and Resistance Pathway

The antiviral activity of this compound is attributed to its interaction with the HIV-1 gp120/41 complex, which is essential for viral attachment and fusion with the host cell membrane.[1] By targeting this complex, this compound disrupts the conformational changes required for viral entry.

dot

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) gp120/gp41 gp120/gp41 CD4_Receptor CD4 Receptor gp120/gp41->CD4_Receptor Attachment Coreceptor CCR5/CXCR4 Coreceptor CD4_Receptor->Coreceptor Conformational Change & Co-receptor Binding Viral_Fusion Viral Entry Coreceptor->Viral_Fusion Membrane Fusion This compound This compound This compound->gp120/gp41 Binding & Inhibition

Caption: HIV-1 Entry and Inhibition by this compound.

Resistance to antiretroviral drugs typically arises from mutations in the viral targets of these drugs. For this compound, resistance would likely involve mutations in the envelope glycoproteins that reduce the binding affinity of the drug. However, early in vitro studies have suggested that generating high-level resistance to this compound is challenging.

Experimental Protocols for Assessing Cross-Resistance

The evaluation of cross-resistance for a novel antiretroviral agent like this compound involves both phenotypic and genotypic assays.

Phenotypic Resistance Assays: These assays directly measure the susceptibility of HIV-1 isolates to a drug. A common method is the recombinant virus assay.

dot

Phenotypic_Assay_Workflow cluster_patient_sample Patient Plasma Sample cluster_recombinant_virus Recombinant Virus Generation cluster_susceptibility_testing Drug Susceptibility Testing Viral_RNA Viral RNA Extraction RT_PCR RT-PCR Amplification of env gene Viral_RNA->RT_PCR Ligation Ligation into env-deleted vector RT_PCR->Ligation Transfection Transfection of cells Ligation->Transfection Virus_Production Production of Recombinant Virus Transfection->Virus_Production Infection Infection of target cells with recombinant virus Virus_Production->Infection Drug_Titration Incubation with serial dilutions of this compound Infection->Drug_Titration Readout Measurement of viral replication (e.g., luciferase activity) Drug_Titration->Readout IC50_Calculation Calculation of IC50 Readout->IC50_Calculation

Caption: Workflow for a Phenotypic Resistance Assay.

Methodology:

  • Viral RNA Extraction: RNA is isolated from the plasma of HIV-1 infected patients, particularly those with known resistance to other antiretroviral drugs.

  • RT-PCR and Gene Amplification: The env gene, encoding the gp120 and gp41 proteins, is amplified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Recombinant Virus Generation: The amplified env gene is inserted into a viral vector that lacks its own envelope gene. This vector is then used to transfect cells, which produce replication-incompetent viral particles displaying the patient-derived envelope proteins.

  • Drug Susceptibility Testing: Target cells are infected with the recombinant virus in the presence of varying concentrations of this compound and other antiretroviral drugs for comparison.

  • Data Analysis: The concentration of the drug that inhibits viral replication by 50% (IC50) is determined. The fold-change in IC50 for a patient's viral isolate compared to a reference wild-type virus indicates the level of resistance.

Genotypic Resistance Assays: These assays identify mutations in the viral genome that are known to be associated with drug resistance.

Methodology:

  • Viral RNA Extraction and RT-PCR: As with phenotypic assays, viral RNA is extracted and the relevant gene (in this case, env) is amplified.

  • DNA Sequencing: The amplified DNA is sequenced to identify any mutations.

  • Data Interpretation: The sequence is compared to a reference sequence to identify mutations that may confer resistance to this compound. This often involves the use of specialized databases and algorithms.

Concluding Remarks

While comprehensive, direct comparative data on the cross-resistance of this compound with the full spectrum of currently approved antiretroviral drugs is still emerging, its unique mechanism of action as an entry inhibitor targeting the gp120/41 complex holds significant promise. The available evidence suggests a low potential for cross-resistance with existing drug classes, making this compound a potentially important addition to the armamentarium for treating multidrug-resistant HIV-1 infection. Further clinical studies with detailed cross-resistance analyses are eagerly awaited by the scientific and medical communities.

References

Head-to-Head Comparison of FP-21399 and Other HIV-1 Entry Inhibitors In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the HIV-1 entry inhibitor FP-21399 with other notable entry inhibitors. Due to the limited availability of publicly accessible, direct head-to-head comparative in vitro studies involving this compound, this document focuses on its mechanism of action in relation to other inhibitors and presents available potency data for comparator drugs to offer a frame of reference.

Overview of HIV-1 Entry Inhibition

The entry of HIV-1 into a host cell is a multistep process that presents several targets for therapeutic intervention. This process begins with the attachment of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells. This binding induces conformational changes in gp120, allowing it to interact with a coreceptor, either CCR5 or CXCR4. This dual engagement triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm. Entry inhibitors are a class of antiretroviral drugs that disrupt one or more of these critical steps.

Mechanism of Action and In Vitro Activity

This compound is a bis-azo compound that functions as an HIV-1 entry inhibitor.[1] Its mechanism of action involves interaction with the HIV-1 envelope glycoprotein complex (gp120/gp41), thereby preventing the virus from entering host cells.[1] Preclinical studies have shown that this compound interferes with the ability of the HIV envelope glycoproteins to use both CXCR4 and CCR5 as coreceptors.[1] This suggests a broad mechanism of action that is not dependent on viral tropism. The antiviral effect of this compound is specific to the HIV-1 envelope glycoprotein, as it does not inhibit the entry of SIVmac239, which also uses the CD4 and CCR5 receptors.[1]

The following table provides a qualitative comparison of this compound with other key entry inhibitors.

Table 1: Comparison of HIV-1 Entry Inhibitor Characteristics

FeatureThis compoundEnfuvirtide (T-20)MaravirocIbalizumab
Drug Class Fusion InhibitorFusion InhibitorCCR5 Coreceptor AntagonistCD4 Post-Attachment Inhibitor
Molecular Target HIV-1 gp120/gp41 complex[1]HIV-1 gp41[2]CCR5 coreceptor[3]CD4 receptor[2]
Mechanism of Action Prevents conformational changes required for fusion.[1]Binds to the first heptad repeat (HR1) of gp41, preventing the formation of the six-helix bundle required for membrane fusion.Allosterically binds to the CCR5 coreceptor, preventing its interaction with gp120.[3]Binds to domain 2 of the CD4 receptor, preventing post-attachment conformational changes necessary for viral entry.[2]
Activity Spectrum Active against both CXCR4- and CCR5-tropic HIV-1.[1]Active against both CXCR4- and CCR5-tropic HIV-1.Active only against CCR5-tropic (R5) HIV-1.[3]Active against both CXCR4- and CCR5-tropic HIV-1.[2]
Resistance Profile Information not widely available.Mutations in the HR1 region of gp41.[4]Mutations in the V3 loop of gp120, allowing the virus to use the inhibitor-bound form of CCR5 or switch to CXCR4 usage.Reduced susceptibility is associated with the loss of a potential N-linked glycosylation site in the V5 loop of gp120.

In Vitro Potency of Approved Entry Inhibitors

To provide a reference for the typical in vitro potency of approved HIV-1 entry inhibitors, the following table summarizes published 50% inhibitory concentration (IC50) values for enfuvirtide, maraviroc, and ibalizumab against common laboratory and primary HIV-1 isolates. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Reference In Vitro Potency of Selected HIV-1 Entry Inhibitors

InhibitorHIV-1 StrainCell LineAssay TypeIC50
Enfuvirtide HIV-1 IIIB (X4)MT-2 cellsCell-cell fusion~24.17 nM
HIV-1 BaL (R5)TZM-blSingle-cycle infectivity~9.41 nM
Maraviroc HIV-1 BaL (R5)U87.CD4.CCR5p24 antigen~2.0 nM (IC90)
Primary Isolates (R5)PBMCsp24 antigenGeometric Mean ~1-2 nM
Ibalizumab HIV-1 pseudoviruses (various)TZM-blLuciferase reporterMedian 0.03 µg/mL
Primary Isolates (R5 and X4)PBMCsp24 antigen0.02 - 0.16 µg/mL

Visualizing HIV-1 Entry and Inhibition

The following diagrams illustrate the HIV-1 entry pathway and a typical experimental workflow for evaluating entry inhibitors.

HIV_Entry_Pathway HIV-1 Entry and Points of Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Entry Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Coreceptor CD4->CCR5_CXCR4 2. Coreceptor Binding CCR5_CXCR4->gp41 3. Fusion FP21399 This compound FP21399->gp120 Interferes with gp120/gp41 complex Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Blocks fusion Maraviroc Maraviroc Maraviroc->CCR5_CXCR4 Blocks coreceptor binding Ibalizumab Ibalizumab Ibalizumab->CD4 Blocks post-attachment changes

Caption: HIV-1 entry pathway and inhibitor targets.

Experimental_Workflow In Vitro HIV-1 Neutralization Assay Workflow A Prepare serial dilutions of entry inhibitor B Incubate inhibitor with HIV-1 pseudovirus A->B C Add virus-inhibitor mixture to TZM-bl cells B->C D Incubate for 48 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence (RLU) E->F G Calculate % inhibition and IC50 F->G

Caption: Workflow for a TZM-bl based neutralization assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of HIV-1 entry inhibitors.

Single-Round Infectivity Assay using TZM-bl Reporter Cells

This assay is a standard method for quantifying the in vitro potency of HIV-1 entry inhibitors.

a. Materials:

  • TZM-bl cells: A HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 LTR.

  • HIV-1 Env-pseudotyped viruses: Replication-defective viral particles carrying the envelope glycoproteins of interest.

  • Entry inhibitor compounds: this compound and other inhibitors of interest.

  • Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Luciferase assay reagent: Commercially available kit (e.g., Bright-Glo™).

  • 96-well flat-bottom cell culture plates.

  • Luminometer.

b. Method:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Prepare serial dilutions of the entry inhibitor in cell culture medium.

  • In a separate plate, incubate the serially diluted inhibitor with a standardized amount of HIV-1 Env-pseudotyped virus for 1 hour at 37°C.

  • Remove the culture medium from the TZM-bl cells and add the virus-inhibitor mixture to the wells.

  • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Transfer the cell lysate to a white, opaque 96-well plate and measure the relative light units (RLU) using a luminometer.

  • The percentage of inhibition is calculated by comparing the RLU of inhibitor-treated wells to the RLU of virus-only control wells.

  • The IC50 value, the concentration of inhibitor that reduces viral infectivity by 50%, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

p24 Antigen Capture ELISA for HIV-1 Inhibition in Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the ability of an inhibitor to block HIV-1 replication in primary human immune cells.

a. Materials:

  • Human PBMCs: Isolated from healthy donor blood.

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2): For stimulating PBMC proliferation.

  • Replication-competent HIV-1 isolates: Laboratory-adapted or primary strains.

  • Entry inhibitor compounds.

  • RPMI 1640 medium: Supplemented with 10% FBS, IL-2, penicillin, and streptomycin.

  • HIV-1 p24 Antigen Capture ELISA kit: Commercially available.

  • 96-well round-bottom cell culture plates.

  • Microplate reader.

b. Method:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Stimulate the PBMCs with PHA for 2-3 days, then wash and culture in medium containing IL-2.

  • Seed the stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Prepare serial dilutions of the entry inhibitor.

  • Pre-incubate the cells with the diluted inhibitor for 1 hour at 37°C.

  • Add a standardized amount of replication-competent HIV-1 to the wells.

  • Incubate the plates for 7 days, replacing half of the medium with fresh medium containing the appropriate concentration of inhibitor every 2-3 days.

  • On day 7, collect the culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's protocol.

  • The percentage of inhibition is calculated by comparing the p24 concentration in inhibitor-treated wells to that in virus-only control wells.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is an HIV-1 entry inhibitor that targets the viral envelope glycoprotein complex, demonstrating a broad mechanism of action against both CXCR4- and CCR5-tropic viruses. While direct, quantitative in vitro comparisons with other entry inhibitors are not extensively documented in publicly available literature, its unique mode of action presents a valuable area for further research in the development of novel antiretroviral therapies. The experimental protocols provided herein offer standardized methods for the in vitro evaluation of this compound and other entry inhibitors, which will be crucial for any future head-to-head comparative studies.

References

In Vivo Efficacy of FP-21399: A Comparative Analysis of an HIV Entry Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Mechanism of Action: Blocking Viral Entry

FP-21399, a bis-azo or bis(disulfonaphthalene) compound, exerts its antiviral effect by interfering with the conformational changes in the HIV-1 gp41 protein that are essential for the fusion of the viral and cellular membranes.[1][2][3] This action effectively halts the viral life cycle at the entry stage, preventing the release of the viral capsid into the host cell's cytoplasm.

The following diagram illustrates the generalized signaling pathway of HIV entry and the point of intervention for fusion inhibitors like this compound.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+ T-cell) cluster_inhibition Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding Cell_Membrane gp120->Cell_Membrane 4. Membrane Fusion CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding CCR5_CXCR4->gp120 3. Conformational Change FP21399 This compound (Fusion Inhibitor) FP21399->gp120 Inhibits Fusion InVivo_Workflow cluster_treatment Treatment Groups start Start: SCID Mice reconstitution Reconstitution with human PBLs start->reconstitution infection HIV-1 Infection reconstitution->infection randomization Randomization infection->randomization fp21399_group This compound randomization->fp21399_group control_group Positive Control (e.g., Enfuvirtide) randomization->control_group placebo_group Placebo Control randomization->placebo_group monitoring Monitoring: - Viral Load (RT-PCR) - CD4+ T cell counts fp21399_group->monitoring control_group->monitoring placebo_group->monitoring analysis Data Analysis: Compare viral load reduction monitoring->analysis end End: Efficacy Determination analysis->end

References

Statistical analysis for comparing the antiviral activity of FP-21399

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiviral activity of FP-21399, a novel investigational compound, with established HIV-1 entry inhibitors. The objective is to present a clear, data-driven analysis of its performance, supported by detailed experimental methodologies, to aid in the evaluation of its therapeutic potential.

Mechanism of Action: Targeting Viral Entry

This compound is a bis-azo compound that demonstrates potent anti-HIV-1 activity by specifically inhibiting the viral entry process.[1] Its mechanism of action involves targeting the HIV-1 envelope glycoprotein complex, gp120/gp41, thereby preventing the fusion of the viral and host cell membranes.[1] This mode of action places this compound in the class of HIV entry inhibitors, a critical group of antiretroviral drugs that can be effective against virus strains resistant to other drug classes.

This guide will focus on comparing this compound with two approved HIV-1 entry inhibitors that have distinct targets within the entry cascade:

  • Enfuvirtide (T-20): A synthetic peptide that binds to the first heptad repeat (HR1) of the gp41 transmembrane glycoprotein, preventing the conformational changes required for membrane fusion.

  • Maraviroc: A small molecule CCR5 co-receptor antagonist that binds to the host cell's CCR5 receptor, blocking the interaction with the viral gp120 and subsequent entry of CCR5-tropic HIV-1.

Comparative Antiviral Potency

A direct head-to-head comparison of the in vitro antiviral activity of this compound with Enfuvirtide and Maraviroc from a single study is not publicly available. However, by compiling data from various studies investigating these compounds against different HIV-1 strains, a comparative overview can be established. It is crucial to note that IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary depending on the specific viral isolate, the cell line used in the assay, and other experimental conditions.

DrugTargetHIV-1 Strain(s)IC50 / EC50 (nM)Reference(s)
This compound gp120/gp41 complexData not publicly availableData not publicly available-
Enfuvirtide gp41HIV-1 IIIB~7.5[2]
HIV-1 SF162~63[2]
HIV-1 Group O~33.5 (0.15 µg/ml)[3]
Various Primary Isolates6 - 91[4]
Maraviroc CCR5HIV-1 Ba-L~0.56[5]
Various Primary Isolates (Clades A-J, Group O)0.1 - 1.25[6]
HIV-1 Group M~1.89[7]
HIV-1 Group O~1.23[7]

Note: The table highlights the challenge in directly comparing this compound due to the lack of publicly available IC50/EC50 data. The provided values for Enfuvirtide and Maraviroc are illustrative and demonstrate the range of potencies observed in different studies.

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for key experiments typically used to evaluate the antiviral activity of HIV-1 entry inhibitors.

Single-Cycle HIV-1 Entry Assay (Pseudovirus Assay)

This assay is a standard method for quantifying the inhibition of viral entry.

Objective: To determine the concentration of an inhibitor that blocks 50% of viral entry (IC50).

Methodology:

  • Cell Culture: Maintain a suitable cell line, such as TZM-bl cells which express CD4, CCR5, and CXCR4 and contain a Tat-inducible luciferase reporter gene, in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Pseudovirus Production: Generate HIV-1 pseudoviruses by co-transfecting HEK293T cells with a plasmid encoding the HIV-1 envelope glycoprotein (from a specific viral strain) and a plasmid encoding an HIV-1 proviral genome that lacks the env gene but contains a luciferase reporter gene. Harvest the pseudovirus-containing supernatant 48-72 hours post-transfection.

  • Inhibition Assay:

    • Seed TZM-bl cells in 96-well plates.

    • Prepare serial dilutions of the test compound (e.g., this compound, Enfuvirtide, Maraviroc).

    • Pre-incubate the cells with the diluted compounds for a specified time (e.g., 1 hour) at 37°C.

    • Add a standardized amount of HIV-1 pseudovirus to each well.

    • Incubate the plates for 48 hours at 37°C.

  • Data Analysis:

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is targeted by an antiviral compound.

Objective: To determine the time point at which the addition of an inhibitor no longer prevents viral replication, thus identifying its target stage.

Methodology:

  • Synchronized Infection: Infect a culture of susceptible cells (e.g., MT-4 cells) with a high multiplicity of infection (MOI) of HIV-1 for a short period (e.g., 1-2 hours) to synchronize the infection.

  • Wash and Culture: Wash the cells to remove unbound virus and resuspend them in fresh culture medium.

  • Time-Course Addition of Inhibitor: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 10, 12, 24 hours), add a high concentration of the test compound to different wells of a 96-well plate containing the infected cells.

  • Quantify Viral Replication: After a single round of replication (e.g., 24-48 hours post-infection), quantify viral replication in the culture supernatant using a p24 antigen ELISA.

  • Data Analysis: Plot the percentage of inhibition against the time of compound addition. The time at which the inhibitory effect is lost indicates that the targeted step in the viral life cycle has been completed.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using Graphviz (DOT language).

HIV-1 Entry Signaling Pathway

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Inhibitor Action gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 4. Fusion Peptide Insertion CD4->gp120 Conformational Change CCR5->gp41 3. gp41 Unfolding Membrane->gp41 5. Membrane Fusion FP21399 This compound FP21399->gp120 Inhibits Interaction Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Prevents Folding Maraviroc Maraviroc Maraviroc->CCR5 Blocks Binding

Caption: HIV-1 entry pathway and points of inhibition.

Experimental Workflow for Antiviral Activity Assay

Antiviral_Workflow start Start prep_cells Prepare Target Cells (e.g., TZM-bl) start->prep_cells prep_virus Prepare HIV-1 Pseudovirus start->prep_virus prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds assay_setup Assay Setup in 96-well Plate prep_cells->assay_setup prep_virus->assay_setup prep_compounds->assay_setup incubation Incubate for 48 hours assay_setup->incubation readout Measure Reporter Gene Activity (e.g., Luciferase) incubation->readout analysis Data Analysis (Calculate IC50) readout->analysis end End analysis->end

Caption: General workflow for in vitro antiviral assay.

Conclusion

This compound represents a promising anti-HIV-1 agent that targets the critical process of viral entry. Its mechanism of action, focused on the gp120/gp41 complex, distinguishes it from other entry inhibitors like Maraviroc and provides a rationale for its potential use in combination therapies or against viral strains resistant to other drug classes. A phase I clinical trial has provided initial safety and pharmacokinetic data.[5][7] However, a comprehensive evaluation of its comparative antiviral potency is hampered by the lack of publicly available, peer-reviewed data directly comparing it to other entry inhibitors under standardized conditions. Further in vitro studies are necessary to definitively establish its efficacy profile relative to existing antiretroviral agents.

References

Validating the Efficacy of FP-21399: A Comparative Guide Using Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational HIV-1 entry inhibitor, FP-21399, with other approved and experimental antiretroviral agents. We will delve into the genetic approaches used to validate its mechanism of action and present supporting experimental data to offer an objective assessment of its performance.

Introduction to this compound and its Mechanism of Action

This compound is a bis-azo compound that has been investigated for its potential to treat HIV-1 infection. It functions as an entry inhibitor, a class of antiretroviral drugs that prevent the virus from entering host cells. Specifically, this compound targets the HIV-1 envelope glycoprotein complex (gp120/gp41), which is essential for the virus to bind to and fuse with the host cell membrane.[1] Time-of-addition and single-cycle viral entry assays have demonstrated that this compound acts at the entry step of the HIV-1 replication cycle.[1] The antiviral effect of this compound is specific to the HIV-1 envelope glycoprotein and does not depend on the cellular receptors CD4 and CCR5.[1]

The proposed mechanism involves this compound interacting with the gp120/gp41 complex, thereby inhibiting the conformational changes necessary for membrane fusion.[1] Evidence suggests that the V3 loop of the gp120 protein is a critical component of this interaction.[2][3] The V3 loop is a principal neutralizing determinant of gp120 and is essential for viral infectivity.[2][3]

Genetic Validation of the HIV-1 Envelope Glycoprotein as a Drug Target

The HIV-1 envelope glycoprotein is a well-validated target for antiretroviral therapy. Genetic approaches provide strong evidence for its critical role in the viral life cycle.

Mutagenesis Studies: Site-specific mutations in the V3 loop of gp120 have been shown to be lethal to the virus, demonstrating the essential nature of this region for infectivity.[2] For instance, alterations to the highly conserved GPGR tetrapeptide sequence within the V3 loop can render the virus non-infectious without affecting the processing, transport, or CD4 binding properties of the envelope protein.[2]

Naturally Occurring Resistance: The emergence of drug resistance mutations in patients undergoing antiretroviral therapy provides real-world genetic validation of drug targets. While specific resistance mutations to this compound have not been extensively documented in the available literature, studies on other entry inhibitors targeting the envelope glycoprotein have identified mutations that confer resistance, often located in or near the drug's binding site. This highlights the selective pressure exerted by these drugs and confirms the importance of their target.

Comparative Analysis of this compound and Other HIV-1 Entry Inhibitors

To provide a comprehensive overview of this compound's potential, this section compares its available data with that of other notable HIV-1 entry inhibitors.

In Vitro Efficacy

The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of this compound and its competitors against various HIV-1 strains. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

DrugMechanism of ActionHIV-1 Strain(s)IC50 (approximate)Citation(s)
This compound gp120/gp41 interaction inhibitorVariousIn vitro IC50 exceeded by plasma levels in Phase I[4]
Enfuvirtide Fusion inhibitor (gp41)HIV-1 IIIB0.001 µMN/A
Maraviroc CCR5 co-receptor antagonistVarious R5-tropic2.0 nM (geometric mean)N/A
Ibalizumab Post-attachment inhibitor (CD4)Panel of 116 pseudoviruses0.03 µg/mL (median)N/A
Fostemsavir Attachment inhibitor (gp120)VariousSub-nanomolar to low nanomolar rangeN/A
Clinical Efficacy

The table below presents a summary of the clinical efficacy of this compound from its Phase I trial and compares it with data from clinical trials of other entry inhibitors.

DrugPhaseKey Efficacy EndpointsCitation(s)
This compound Phase IWell-tolerated; in a dose-escalation study, 2 of 21 patients showed a decrease in viral load of 1 log (90%).[5]
Enfuvirtide Phase IIIIn combination with an optimized background regimen, achieved a mean viral load reduction of -1.48 log10 copies/ml at week 48.[6]
Maraviroc Phase III (MOTIVATE studies)In treatment-experienced patients with R5-tropic virus, 45.5% achieved <50 copies/mL viral load vs. 16.7% in the placebo group.[7]
Ibalizumab Phase IIIIn heavily treatment-experienced patients, resulted in a mean viral load reduction of 1.6 log10 at week 25.N/A
Fostemsavir Phase III (BRIGHTE study)In heavily treatment-experienced patients, 60% of participants in the randomized cohort achieved virologic suppression at week 96.N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize HIV-1 entry inhibitors.

Time-of-Addition Assay

This assay determines the specific stage of the HIV-1 replication cycle that is inhibited by a compound.

Objective: To identify the window of time during which an antiviral compound is effective, thereby elucidating its mechanism of action.

Procedure:

  • Cell Preparation: Seed susceptible target cells (e.g., TZM-bl) in a 96-well plate.

  • Virus Infection: Infect the cells with a known amount of HIV-1.

  • Time-Course Addition of Inhibitor: At various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), add the test compound (this compound) and reference inhibitors with known mechanisms (e.g., a reverse transcriptase inhibitor, an integrase inhibitor) to different wells.

  • Incubation: Incubate the plates for a full replication cycle (e.g., 48 hours).

  • Quantification of Viral Replication: Measure the extent of viral replication in each well. This can be done by quantifying the activity of a reporter gene (e.g., luciferase in TZM-bl cells) or by measuring the amount of a viral protein (e.g., p24 antigen) in the culture supernatant.

  • Data Analysis: Plot the percentage of inhibition against the time of compound addition. The time at which the compound loses its inhibitory effect corresponds to the completion of the viral replication step it targets.[8][9]

Single-Cycle Viral Entry Assay (Pseudovirus-Based)

This assay specifically measures the ability of a compound to inhibit the entry of a virus into a host cell in a single round of infection.

Objective: To quantify the inhibitory effect of a compound on viral entry.

Procedure:

  • Pseudovirus Production: Generate pseudoviruses by co-transfecting producer cells (e.g., HEK293T) with two plasmids: one encoding the HIV-1 envelope glycoprotein (gp160) and another containing the HIV-1 genome with a defective envelope gene and a reporter gene (e.g., luciferase).

  • Cell Preparation: Seed target cells expressing the necessary receptors (e.g., TZM-bl cells) in a 96-well plate.

  • Inhibitor and Pseudovirus Incubation: Pre-incubate the pseudoviruses with serial dilutions of the test compound (this compound) for a short period (e.g., 1 hour) at 37°C.

  • Infection: Add the pseudovirus-compound mixture to the target cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for viral entry and expression of the reporter gene.

  • Quantification of Entry: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

HIV_Entry_Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 CCR5_CXCR4 CCR5/CXCR4 Co-receptor gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Fusion Membrane Fusion gp41->Fusion 5. Fusion Peptide Insertion CD4->CCR5_CXCR4 2. Conformational Change CCR5_CXCR4->gp41 4. gp41 Unfolds FP21399 This compound FP21399->gp120 Inhibits Interaction Entry Viral Entry Fusion->Entry

Caption: HIV-1 entry pathway and the inhibitory action of this compound.

Experimental_Workflow_Time_of_Addition start Start seed_cells Seed Target Cells start->seed_cells infect_cells Infect Cells with HIV-1 seed_cells->infect_cells add_inhibitors Add Inhibitors at Different Time Points infect_cells->add_inhibitors incubate Incubate (e.g., 48h) add_inhibitors->incubate measure_replication Measure Viral Replication (e.g., Luciferase Assay) incubate->measure_replication analyze_data Analyze Data and Determine Mechanism measure_replication->analyze_data end End analyze_data->end

Caption: Workflow for the Time-of-Addition Assay.

Conclusion

This compound demonstrated a clear mechanism of action as an HIV-1 entry inhibitor targeting the viral envelope glycoprotein complex. While early clinical data showed it to be well-tolerated, its development appears to have been discontinued, and it has been surpassed by other entry inhibitors that have progressed to regulatory approval and clinical use. Nevertheless, the study of this compound and the genetic validation of its target have contributed to our understanding of HIV-1 entry and the development of this important class of antiretroviral drugs. The comparative data presented in this guide can serve as a valuable resource for researchers in the ongoing effort to develop novel and more effective HIV therapies.

References

Comparative analysis of the safety profiles of different HIV entry inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of approved and late-stage HIV entry inhibitors, supported by clinical trial data. The information is intended to assist researchers and drug development professionals in understanding the relative safety and tolerability of these antiretroviral agents.

Introduction to HIV Entry Inhibitors

HIV entry into host CD4+ T-cells is a multi-step process involving the viral envelope glycoproteins gp120 and gp41, and host cell receptors CD4 and a coreceptor (either CCR5 or CXCR4). Entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages, offering a crucial therapeutic option, particularly for patients with multidrug-resistant HIV-1.[1][2] This guide focuses on the safety profiles of five key entry inhibitors: Enfuvirtide, Maraviroc, Ibalizumab, Fostemsavir, and the first-in-class capsid inhibitor, Lenacapavir.

Comparative Safety Profiles: Clinical Trial Data

The following table summarizes the key safety findings from major clinical trials for each HIV entry inhibitor. The data presented highlights the incidence of common and serious adverse events (AEs), providing a quantitative basis for comparison.

Drug (Trade Name) Mechanism of Action Pivotal Clinical Trial(s) Common Adverse Events (≥5% incidence) Serious Adverse Events (SAEs) & Discontinuation Rates
Enfuvirtide (Fuzeon)Fusion InhibitorTORO 1 & 2Injection site reactions (98%), Diarrhea, Nausea, Fatigue.[3][4]Increased rate of bacterial pneumonia; Hypersensitivity reactions (<1%); Discontinuation due to AEs was 8.9% in the enfuvirtide group vs 3.6% in the control group.[3]
Maraviroc (Selzentry)CCR5 Co-receptor AntagonistMOTIVATE 1 & 2Upper respiratory tract infections, Cough, Pyrexia, Rash, Dizziness, Abdominal pain.[5][6]Boxed warning for hepatotoxicity (though rates not significantly higher than placebo in trials); Cardiovascular events (including myocardial ischemia and infarction); Discontinuation due to AEs was 5%.[5][7]
Ibalizumab (Trogarzo)Post-attachment Inhibitor (CD4-directed)TMB-301Diarrhea (20%), Dizziness (8%), Nausea (5%), Rash (5%).[8][9][10]Immune Reconstitution Inflammatory Syndrome (IRIS) was the primary drug-related SAE; Discontinuation due to AEs occurred in 13% of patients, with 10% of these being deaths unrelated to the drug.[8][9]
Fostemsavir (Rukobia)Attachment Inhibitor (gp120-directed)BRIGHTENausea was the most common AE. Other common AEs included diarrhea, headache, and fatigue.[11][12]Elevations in liver enzymes (in patients with HBV/HCV co-infection), QTc prolongation, IRIS. Discontinuation due to AEs was 7%.[11][13]
Lenacapavir (Sunlenca)Capsid InhibitorCAPELLAInjection site reactions (63%), Nausea (13%), Diarrhea (13%).[14][15]IRIS; No serious adverse events were deemed related to lenacapavir.[15][16]

Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which these entry inhibitors block HIV from entering host cells.

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment CCR5 CCR5 Co-receptor gp120->CCR5 2. Co-receptor Binding gp41 gp41 CellMembrane Cell Membrane gp41->CellMembrane 3. Fusion CD4->gp120 Conformational Change ViralCore Viral Core (RNA + Enzymes) CellMembrane->ViralCore 4. Entry Fostemsavir Fostemsavir (Attachment Inhibitor) Fostemsavir->gp120 Blocks Ibalizumab Ibalizumab (Post-attachment Inhibitor) Ibalizumab->CD4 Blocks change Maraviroc Maraviroc (CCR5 Antagonist) Maraviroc->CCR5 Blocks Enfuvirtide Enfuvirtide (Fusion Inhibitor) Enfuvirtide->gp41 Blocks Lenacapavir Lenacapavir (Capsid Inhibitor) Uncoating Uncoating Lenacapavir->Uncoating Disrupts ViralCore->Uncoating 5. Uncoating MTT_Assay_Workflow A 1. Seed T-cells in 96-well plate B 2. Add serial dilutions of test compound A->B C 3. Incubate for 4-5 days B->C D 4. Add MTT solution and incubate for 4 hours C->D E 5. Add solubilization buffer D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate CC50 value F->G ELISA_Workflow A 1. Coat plate with therapeutic mAb B 2. Block non-specific sites A->B C 3. Add patient serum and incubate B->C D 4. Wash plate C->D E 5. Add enzyme-conjugated therapeutic mAb D->E F 6. Wash plate E->F G 7. Add chromogenic substrate F->G H 8. Stop reaction and read absorbance G->H I 9. Analyze for presence of ADAs H->I

References

Benchmarking FP-21399 performance against known HIV-1 entry inhibitor standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the investigational HIV-1 entry inhibitor, FP-21399, against established standards: Enfuvirtide (T-20), Maraviroc, and Ibalizumab. The following sections detail their mechanisms of action, comparative antiviral potency, and the experimental protocols used to generate this data, offering a comprehensive resource for researchers in the field of HIV-1 drug development.

Mechanism of Action Overview

HIV-1 entry into a host cell is a multi-step process, providing several targets for therapeutic intervention. This compound and the comparator drugs each inhibit this process at distinct stages.

  • This compound is a bis-azo compound that acts as a fusion inhibitor.[1] It is believed to interact with the HIV-1 envelope glycoprotein complex (gp120/gp41), preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[1] Its action is specific to the HIV-1 envelope glycoprotein and is independent of the CD4 and CCR5 cellular receptors.[1]

  • Enfuvirtide (T-20) is a synthetic peptide that also functions as a fusion inhibitor.[2] It mimics a region of the gp41 subunit of the viral envelope, binding to another region of gp41 to prevent the formation of a six-helix bundle, a critical structure for membrane fusion.[2][3]

  • Maraviroc is a CCR5 co-receptor antagonist.[4][5] It binds to the human CCR5 co-receptor on the host cell, inducing a conformational change that prevents the HIV-1 gp120 from binding to it.[4] This action is specific to CCR5-tropic HIV-1 strains.[5]

  • Ibalizumab is a humanized monoclonal antibody that acts as a post-attachment inhibitor.[6] It binds to the second domain of the CD4 receptor on host cells.[6] This binding does not block the initial attachment of HIV-1's gp120 to CD4, but rather prevents the subsequent conformational changes required for the virus to engage with the CCR5 or CXCR4 co-receptors.[6]

Comparative Antiviral Potency

The following table summarizes the in vitro antiviral activity of this compound and the standard HIV-1 entry inhibitors. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions, including the specific HIV-1 strains, cell lines, and assay formats used in different studies.

CompoundDrug ClassTargetIC50 / EC50 RangeCell Line(s) / Virus Strain(s)
This compound Fusion InhibitorHIV-1 gp120/gp41 complexIC90: 0.46 - 5.5 µg/mLVarious strains
Enfuvirtide (T-20) Fusion InhibitorHIV-1 gp41IC50: ~0.15 µg/mL[7], IC50: 36 nM[3]Clinically derived virus[7]
Maraviroc CCR5 AntagonistHuman CCR5IC50: 0.56 nM (geometric mean)[4], EC50: 0.1 - 1.25 nM[5]Peripheral blood lymphocytes (Ba-L strain)[4], Group M and O isolates[5]
Ibalizumab Post-attachment InhibitorHuman CD4IC50: 0.02 - 0.16 µg/mL[6], Median IC50: 0.03 µg/mL[8]Baseline isolates from patients[6], Panel of 116 pseudoviruses[8]

Experimental Protocols

The data presented in this guide is typically generated using one of two key in vitro assays: the HIV-1 Pseudovirus Neutralization Assay or the Cell-Cell Fusion Assay.

HIV-1 Pseudovirus Neutralization Assay

This assay is a common method for quantifying the ability of an inhibitor to prevent viral entry into target cells.

Principle: Replication-incompetent pseudoviruses are engineered to express the HIV-1 envelope glycoprotein (Env) on their surface and contain a reporter gene, such as luciferase.[9] When these pseudoviruses successfully enter a target cell line (e.g., TZM-bl), the reporter gene is expressed, producing a measurable signal.[9] The presence of an effective entry inhibitor reduces the amount of viral entry, leading to a decrease in the reporter signal. The concentration at which the inhibitor reduces the signal by 50% is determined as the IC50 or EC50.

Brief Protocol:

  • Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the HIV-1 Env protein and a plasmid containing the HIV-1 backbone with a luciferase reporter gene.[10] Harvest the pseudovirus-containing supernatant.

  • Neutralization Reaction: Serially dilute the test inhibitor (e.g., this compound) in a 96-well plate.[11] Add a standardized amount of pseudovirus to each well and incubate to allow the inhibitor to bind to the virus.[11]

  • Infection: Add target cells (e.g., TZM-bl) to the wells containing the inhibitor-virus mixture.[12]

  • Incubation: Incubate the plates for approximately 48 hours to allow for viral entry and reporter gene expression.[12]

  • Data Acquisition: Lyse the cells and add a luciferase substrate.[12] Measure the resulting luminescence using a luminometer.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50/EC50 value by fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of HIV-1 Env-expressing cells with CD4- and co-receptor-expressing target cells.

Principle: One population of cells, the "effector" cells, is engineered to express the HIV-1 Env protein on their surface. A second population, the "target" cells, expresses the CD4 receptor and the appropriate co-receptors (CCR5 or CXCR4). When these two cell populations are co-cultured, the Env on the effector cells mediates fusion with the target cells, forming syncytia. The assay can be designed with a reporter system (e.g., luciferase) that is activated upon cell fusion.

Brief Protocol:

  • Cell Preparation: Prepare effector cells expressing HIV-1 Env and target cells expressing CD4 and co-receptors.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor to the target cells in a 96-well plate.

  • Co-culture: Add the effector cells to the wells containing the target cells and inhibitor.

  • Incubation: Incubate the co-culture for a period to allow for cell-cell fusion.

  • Data Acquisition: If using a reporter gene system, lyse the cells and measure the reporter activity (e.g., luminescence).

  • Analysis: Calculate the percentage of fusion inhibition for each inhibitor concentration and determine the EC50 value.

Visualizations

HIV-1 Entry Pathway and Inhibitor Targets

HIV_Entry_Inhibitors cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibitors Inhibitors gp120 gp120 CD4 CD4 Receptor gp120->CD4 gp41 gp41 CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Fusion FP21399 This compound FP21399->gp120 Inhibits fusion Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Inhibits fusion Maraviroc Maraviroc Maraviroc->CCR5 Blocks gp120 binding Ibalizumab Ibalizumab Ibalizumab->CD4 Blocks post-attachment conformational change

Caption: Mechanism of HIV-1 entry and targets of various inhibitors.

Experimental Workflow for HIV-1 Entry Inhibitor Evaluation

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_inhibitor Prepare serial dilutions of Inhibitor (e.g., this compound) incubation1 Incubate Inhibitor with Pseudovirus prep_inhibitor->incubation1 prep_virus Prepare HIV-1 Pseudovirus (with Luciferase reporter) prep_virus->incubation1 prep_cells Prepare Target Cells (e.g., TZM-bl) infection Add Target Cells to Inhibitor-Virus mixture prep_cells->infection incubation1->infection incubation2 Incubate for 48h (Viral Entry & Gene Expression) infection->incubation2 lysis Lyse Cells & Add Luciferase Substrate incubation2->lysis luminescence Measure Luminescence lysis->luminescence analysis Calculate % Inhibition and determine IC50/EC50 luminescence->analysis

Caption: Workflow for a pseudovirus-based HIV-1 entry inhibition assay.

References

Safety Operating Guide

Proper Disposal Procedures for FP-21399: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe and compliant disposal of FP-21399, an investigational bis(disulfonaphthalene) and bis-azo compound. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance. As an investigational drug, this compound must be managed as hazardous chemical waste.

Core Principles of this compound Disposal

Given the chemical nature of this compound as a sulfonated aromatic and azo compound, direct disposal into sanitary sewers or general waste is strictly prohibited.[1] Such compounds can be persistent in the environment and may inhibit microbial activity in wastewater treatment facilities.[2] All disposal activities must comply with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[3][4]

Quantitative Data Summary

As this compound is an investigational compound, comprehensive public data on its specific hazard classifications are limited. However, based on its chemical class, the following general parameters should be considered for waste profiling and disposal.

ParameterGuidelineJustification
Waste Classification Hazardous WasteInvestigational drug status; contains sulfonated aromatic and azo functional groups.[5][6]
EPA Waste Codes (Anticipated) P- or U-listed waste (if acutely toxic or toxic)To be determined by a formal waste profile.[7]
Primary Disposal Method IncinerationEnsures complete destruction of the active pharmaceutical ingredient.[3][8]
Container Compatibility High-Density Polyethylene (HDPE) or GlassMust be compatible with the physical state (solid or liquid) of the waste.[5]

Experimental Protocols: Step-by-Step Disposal Procedures

This section outlines the detailed methodology for the collection, storage, and disposal of this compound waste.

Protocol 1: Segregation and Collection of this compound Waste
  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it. This includes unused or expired compounds, solutions, contaminated personal protective equipment (PPE), and labware.

  • Select Appropriate Containers:

    • For solid waste (e.g., powders, contaminated wipes), use a UN-rated, leak-proof container with a secure lid, such as a high-density polyethylene (HDPE) drum or pail.[5]

    • For liquid waste (e.g., solutions), use a compatible, sealable container, such as a glass or HDPE bottle. Ensure the container is designed to hold liquid hazardous waste.[5]

  • Initial Labeling: Immediately upon starting a waste container, affix a "HAZARDOUS WASTE" label.[5] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)[5]

    • The accumulation start date

    • The name of the Principal Investigator (PI) and laboratory contact information[5]

Protocol 2: Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to prevent spills.[5]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.

  • Volume Limits: Do not exceed 55 gallons of a single hazardous waste stream in the SAA.

Protocol 3: Requesting Waste Pickup
  • Waste Manifest: Once the waste container is full or the project is complete, finalize the hazardous waste label with an estimated percentage of the contents.

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures to request a pickup of the hazardous waste. This is typically done through an online portal or by contacting the EHS office directly.[3]

  • Transportation and Final Disposal: Your institution's EHS will coordinate with a licensed hazardous waste vendor for transportation and final disposal, which will be conducted via incineration at a permitted facility.[8]

  • Record Keeping: Retain all documentation, including the waste manifest and certificate of destruction, for a minimum of three years, or as required by your institution and local regulations.[3]

Mandatory Visualizations

Diagram 1: this compound Disposal Workflow

cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Labeling & Storage cluster_2 Step 3: Disposal Request & Pickup A This compound Waste Generated (Solid or Liquid) B Select Compatible Hazardous Waste Container A->B  Immediate Action C Affix 'Hazardous Waste' Label (Complete all fields) B->C D Store in Designated SAA (Secondary Containment) C->D E Container Full or Project Complete D->E F Request Pickup from Environmental Health & Safety (EHS) E->F G EHS Collects Waste for Final Disposal F->G

Caption: Workflow for the safe disposal of this compound waste.

Diagram 2: Decision Logic for this compound Waste Management

A Is the material This compound or contaminated with it? B Treat as Hazardous Waste A->B Yes C Follow Standard Non-Hazardous Waste Procedures A->C No D Is the container empty? B->D E Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. D->E No F Deface label and dispose of container as non-hazardous glass/ plastic waste. D->F Yes (and not acutely hazardous) E->B Rinsate is also hazardous

Caption: Decision-making process for handling this compound waste.

References

Essential Safety and Handling Protocols for FP-21399

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for handling FP-21399, a bis(disulfonaphthalene) derivative investigated as an anti-HIV agent.[1][2] Given the absence of a specific Safety Data Sheet (SDS) in the public domain, these procedures are based on general best practices for handling investigational chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals should always consult a substance-specific SDS when available and adhere to their institution's safety protocols.

Core Principles for Safe Handling

The primary routes of exposure to chemical compounds in a laboratory are inhalation, skin contact, and ingestion.[3] The following procedures are designed to mitigate these risks when working with this compound.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, confirm that all necessary personal protective equipment (PPE) is available and in good condition.

    • Prepare all necessary equipment and reagents in advance to streamline the workflow and minimize time spent handling the compound.

  • Donning Personal Protective Equipment (PPE) :

    • Wear appropriate PPE as detailed in the table below. This should include, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.[4][5]

    • When handling the concentrated form of the compound, consider double-gloving.[5]

  • Handling the Compound :

    • Avoid direct contact with the skin, eyes, and clothing.

    • Prevent the generation of dust or aerosols. If working with a powdered form, handle it carefully to avoid creating airborne particles.

    • Use appropriate tools (e.g., spatulas, forceps) for transferring the compound.

    • Keep containers with this compound tightly sealed when not in use.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

  • All waste materials contaminated with this compound, including used gloves, disposable lab coats, and contaminated labware, should be considered hazardous waste.

  • Dispose of this waste in clearly labeled, sealed containers in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]To prevent skin contact. Double-gloving is recommended when handling concentrates.[5]
Eye Protection Safety goggles or a face shield.[5]To protect the eyes from splashes.[3]
Body Protection Long-sleeved lab coat or chemical-resistant apron.[4]To protect the skin and clothing from contamination.
Respiratory Protection Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols.

Experimental Workflow for Handling this compound

The following diagram illustrates a logical workflow for the safe handling and disposal of this compound in a laboratory setting.

FP21399_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh_compound Weigh/Measure this compound gather_materials->weigh_compound Proceed to Handling perform_experiment Perform Experiment weigh_compound->perform_experiment decontaminate Decontaminate Surfaces perform_experiment->decontaminate Experiment Complete dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands Final Step

This compound Safe Handling and Disposal Workflow

References

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FP-21399

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.